2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Beschreibung
Eigenschaften
IUPAC Name |
1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-2-1-5(8(10,11)12)3-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIKHCBDZGSGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369878 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-27-6 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a highly versatile fluorinated building block that has garnered significant attention in medicinal chemistry, materials science, and agrochemical synthesis. The strategic placement of a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and conformational preferences to the molecule, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its applications, with a focus on providing actionable insights for laboratory professionals.
Core Properties of this compound
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 69922-27-6 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1][2] |
| Molecular Weight | 205.11 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 53 °C at 2.5 mmHg | [1] |
| Density | 1.418 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.455 | [1] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |
| Solubility | Reacts with water. Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene. | |
| Sensitivity | Moisture sensitive | [3] |
The Influence of Fluorine and Trifluoromethyl Substituents
The presence of both a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position significantly modulates the reactivity of the isocyanate functional group. The strong electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon in the isocyanate moiety, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that chemists can exploit for efficient synthesis.
Furthermore, the trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates[3][4]. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for molecular recognition at the active site of a biological target[3].
Chemical Reactivity and Key Transformations
The isocyanate group is characterized by its high reactivity towards nucleophiles, particularly those containing active hydrogen atoms such as amines, alcohols, and water.
Reaction with Amines to Form Ureas
The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of unsymmetrically substituted ureas. This transformation is of paramount importance in drug discovery, as the urea moiety is a common pharmacophore in many biologically active molecules, including kinase inhibitors[5][6][7].
Diagram of Urea Formation
Experimental Protocol: Synthesis of a Disubstituted Urea
This protocol provides a general procedure for the synthesis of a urea derivative from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in anhydrous DCM.
-
To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the urea product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold DCM.
-
If the product remains in solution, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent side reactions and ensure a high yield of the desired urea.
-
Stoichiometry: A slight excess of the isocyanate is often used to ensure complete consumption of the more valuable amine starting material.
-
Solvent: Dichloromethane is a good choice as it is relatively inert and effectively dissolves both reactants. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
Reaction with Alcohols to Form Carbamates
The reaction of this compound with alcohols or phenols yields carbamates (urethanes). This reaction is fundamental in the synthesis of various pharmaceuticals and in the production of polyurethanes[8][9].
Diagram of Carbamate Formation
Experimental Protocol: Synthesis of a Carbamate
This protocol outlines a general procedure for the synthesis of a carbamate from this compound and an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Anhydrous toluene or THF
-
Dibutyltin dilaurate (DBTDL) or triethylamine (optional catalyst)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equivalent) and anhydrous toluene.
-
Add this compound (1.0 equivalent) to the solution.
-
For less reactive alcohols, a catalytic amount of DBTDL or triethylamine (0.1-1 mol%) can be added to accelerate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated to 50-80 °C for several hours. Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude carbamate can be purified by recrystallization or flash column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: The reaction with alcohols is generally slower than with amines. A catalyst like DBTDL or a tertiary amine is often employed to increase the reaction rate by activating the isocyanate or the alcohol[10].
-
Temperature: Heating is often necessary to drive the reaction to completion, especially with sterically hindered or less nucleophilic alcohols.
Applications in Drug Discovery and Materials Science
The unique properties of this compound make it a valuable reagent in several areas of chemical research.
Kinase Inhibitors
A significant application of this isocyanate is in the synthesis of urea-containing kinase inhibitors. Many small-molecule kinase inhibitors, such as Sorafenib and its analogues, feature a bi-aryl urea core structure. The 2-fluoro-5-(trifluoromethyl)phenyl moiety is frequently incorporated to enhance the potency and pharmacokinetic properties of these drugs[6][11][12]. For instance, in the synthesis of Sorafenib analogues, the isocyanate is reacted with an appropriate amine to form the critical urea linkage[11][13].
Agrochemicals
The structural motifs derived from fluorinated phenyl isocyanates are also prevalent in modern agrochemicals[14][15][16]. The trifluoromethyl group can enhance the lipophilicity of a pesticide, improving its penetration through the waxy cuticles of plants or the exoskeletons of insects. The overall stability of the molecule is also often increased, leading to a longer-lasting effect.
Fluorinated Polymers
Isocyanates are the key building blocks for polyurethanes. The incorporation of fluorine atoms into the polymer backbone can lead to materials with desirable properties such as low surface energy, high thermal stability, and chemical resistance[8][17][18][19]. This compound can be used to synthesize fluorinated polyurethanes with potential applications in coatings, sealants, and biomedical devices.
Safety, Handling, and Disposal
Isocyanates are toxic and are potent respiratory and skin sensitizers. Therefore, strict safety precautions must be followed when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.
-
Eye Protection: Safety goggles and a face shield are essential.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. For operations with a higher risk of aerosol generation, a supplied-air respirator may be necessary.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as amines, alcohols, and strong bases.
-
The container should be flushed with an inert gas like nitrogen or argon before sealing.
Spill and Waste Disposal:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Isocyanate waste should be neutralized before disposal. A common method is to slowly add the waste to a solution of sodium carbonate (5-10%) and a detergent in water, or a mixture of isopropanol and ammonia[8]. The reaction generates carbon dioxide, so the container should not be sealed until the reaction is complete. Always follow institutional and local regulations for chemical waste disposal.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a wide range of functional molecules. Its unique electronic and steric properties, conferred by the fluorine and trifluoromethyl substituents, make it a powerful tool for chemists in drug discovery, agrochemical research, and materials science. By understanding its properties, reactivity, and handling requirements, researchers can effectively and safely utilize this reagent to advance their scientific endeavors.
References
- 1. This compound 97 69922-27-6 [sigmaaldrich.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | Kobe University News site [kobe-u.ac.jp]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 13. Sorafenib synthesis - chemicalbook [chemicalbook.com]
- 14. chemimpex.com [chemimpex.com]
- 15. nbinno.com [nbinno.com]
- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 17. mdpi.com [mdpi.com]
- 18. New method for polyurethane synthesis using fluorine compound developed jointly by Kobe University and AGC Inc. | EurekAlert! [eurekalert.org]
- 19. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A Keystone Reagent in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. The trifluoromethyl (CF₃) group, in particular, is of paramount importance due to its unique electronic and steric characteristics, which can enhance metabolic stability, binding affinity, and bioavailability. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has emerged as a critical building block for introducing this valuable pharmacophore into complex molecules. Its bifunctional nature—a highly reactive isocyanate group for covalent bond formation and a strategically fluorinated phenyl ring—makes it an indispensable tool for medicinal chemists. This guide provides an in-depth technical overview of its properties, synthesis, and applications, with a focus on field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
This compound is a specialized reagent valued for its precise combination of reactive and modulatory functional groups. Its fundamental identifiers and key physical properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 69922-27-6 | [1][2] |
| Molecular Formula | C₈H₃F₄NO | [1][3] |
| Molecular Weight | 205.11 g/mol | [1][3] |
| Appearance | Clear, colorless liquid | [4][5] |
| Density | 1.418 g/mL at 25 °C | [1] |
| Boiling Point | 53 °C at 2.5 mmHg | [1] |
| Refractive Index | n20/D 1.455 | [1] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [1] |
| Moisture Sensitivity | Sensitive to moisture | [5] |
The Role of Fluorination in Drug Design: Causality and Strategic Advantage
The utility of this compound is rooted in the strategic advantages conferred by its fluorine substituents. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of nearby functionalities, influencing drug-receptor interactions. Its lipophilicity (Hansch parameter π ≈ 0.88) often improves membrane permeability, a critical factor for oral bioavailability. Furthermore, the C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by cytochrome P450 enzymes. This "metabolic blocking" effect can substantially increase a drug candidate's half-life. The additional fluorine atom at the 2-position further modulates the electronic landscape of the aromatic ring, providing another vector for optimizing binding interactions within a target protein's active site.
Synthesis and Chemical Reactivity
Illustrative Synthesis of this compound
While specific manufacturing protocols are often proprietary, the synthesis of aryl isocyanates from their corresponding anilines is a well-established industrial process. The most common method involves the reaction of the aniline precursor with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene (bis(trichloromethyl) carbonate).
The logical workflow for this synthesis is as follows:
Caption: Generalized workflow for aryl isocyanate synthesis.
Protocol Insight: The reaction is typically performed in an inert solvent like toluene or dichloromethane. The aniline is treated with a stoichiometric amount of triphosgene, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The progress is monitored by IR spectroscopy, watching for the disappearance of the N-H stretches of the aniline and the appearance of the strong, characteristic isocyanate (-N=C=O) stretch around 2250-2275 cm⁻¹.[6]
Core Reactivity: The Formation of Urea Linkages
The primary utility of this compound in drug development is its highly efficient reaction with primary and secondary amines to form stable N,N'-disubstituted urea derivatives. This reaction is a cornerstone of modern medicinal chemistry, as the urea moiety is a privileged structure, capable of forming multiple hydrogen bonds and acting as a rigid linker in kinase inhibitors and other targeted therapies.
The reaction mechanism is a straightforward nucleophilic addition of the amine's lone pair to the electrophilic carbon of the isocyanate group.
Caption: The fundamental reaction pathway for urea synthesis.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
A significant application of this reagent is in the synthesis of diaryl urea-based kinase inhibitors. Many FDA-approved drugs, such as Sorafenib, feature a diaryl urea core that is critical for binding to the ATP-binding site of kinases like VEGFR and Raf.[3][7] By using this compound, medicinal chemists can readily synthesize novel analogues to explore structure-activity relationships (SAR).
Experimental Protocol: Synthesis of a Representative Diaryl Urea
This protocol is an illustrative example of how to use this compound to synthesize a diaryl urea, based on established methodologies for Sorafenib analogues.[7]
Objective: To synthesize N-(4-aminophenoxy)phenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea.
Materials:
-
4-(4-Aminophenoxy)aniline
-
This compound (CAS: 69922-27-6)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Preparation: In a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-aminophenoxy)aniline (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) under an inert atmosphere of nitrogen.
-
Reagent Addition: To the stirred solution, add this compound (1.05 eq) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine. Reaction times usually range from 2 to 8 hours.
-
Workup: Upon completion, the product often precipitates from the dichloromethane solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold dichloromethane or diethyl ether to remove any unreacted starting material. The resulting solid is often of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Hazard Classification: It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It can also cause sensitization.[1]
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Handling: This compound is moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon) to prevent degradation.[5] Avoid breathing vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and alcohols.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined reactivity, combined with the powerful influence of its fluorinated scaffold on drug properties, ensures its continued relevance in the development of next-generation therapeutics. As researchers continue to push the boundaries of targeted therapies, particularly in oncology and immunology, the demand for precisely functionalized building blocks like this isocyanate will undoubtedly grow. The protocols and insights provided in this guide are intended to empower scientists to leverage this valuable reagent safely and effectively in their pursuit of novel and impactful medicines.
References
- 1. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 69922-27-6 [amp.chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data (NMR, IR, MS) of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Introduction
This compound is a highly functionalized aromatic building block crucial in the synthesis of advanced pharmaceuticals, agrochemicals, and specialty polymers. Its unique substitution pattern—featuring an electron-withdrawing trifluoromethyl group, a halogen, and a reactive isocyanate moiety—imparts specific properties to target molecules. However, these same features create a complex spectroscopic signature. Accurate and unambiguous characterization is paramount for ensuring material quality, understanding reaction kinetics, and confirming the structure of its derivatives.
This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, this document moves beyond simple data presentation to explain the underlying physical principles and causal relationships that govern the observed spectral features. The interpretations are grounded in established spectroscopic theory and supported by data from analogous structures, offering researchers a robust framework for analysis.
Molecular Structure and Isotopic Mass
The first step in any structural elucidation is to confirm the molecular mass and formula. Mass spectrometry provides this foundational data.
-
Molecular Formula: C₈H₃F₄NO
-
Molecular Weight: 205.11 g/mol [1]
Predicted Mass Spectrum
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion (M⁺˙) peak, a characteristic feature of stable aromatic compounds.[2] The fragmentation pattern will be dictated by the weakest bonds and the stability of the resulting fragments. The isocyanate and trifluoromethyl groups are prime candidates for fragmentation.
| m/z (charge) | Predicted Fragment Ion | Interpretation |
| 205 | [C₈H₃F₄NO]⁺˙ | Molecular Ion (M⁺˙) : The parent molecule with one electron removed. Its presence confirms the molecular weight. |
| 177 | [C₈H₃F₄]⁺ | [M - CO]⁺ : Loss of a carbon monoxide radical from the isocyanate group. |
| 163 | [C₇H₃F₄]⁺ | [M - NCO]⁺ : Cleavage of the C-N bond resulting in the loss of the entire isocyanate group. This is a common fragmentation pathway for phenyl isocyanates.[3] |
| 136 | [C₇H₃F₃NO]⁺˙ | [M - F]⁺ : Loss of a fluorine atom from the trifluoromethyl group, though less common as a primary fragmentation. |
| 114 | [C₆H₃F]⁺ | [M - NCO - CF₃]⁺ : Subsequent loss of the trifluoromethyl radical from the [M-NCO]⁺ fragment. |
Proposed Fragmentation Pathway
The logical flow of fragmentation provides a self-validating check on the structure. The primary cleavages are expected to occur at the functional groups attached to the stable aromatic ring.
Caption: Predicted EI-MS fragmentation of the parent molecule.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is exceptionally powerful for identifying specific functional groups. For this molecule, the isocyanate group provides a uniquely strong and unambiguous signal.
Predicted IR Absorption Bands
The IR spectrum is dominated by an intense absorption in the "triple bond" region, which is a hallmark of the isocyanate functional group.[4][5]
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Rationale & Causality |
| 2280 - 2250 | -N=C=O Asymmetric Stretch | Very Strong | This is the most characteristic peak. The large change in dipole moment during the asymmetric stretch of the cumulated double bond system results in a very intense absorption in a region of the spectrum with few other interfering peaks.[6][7] |
| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium | Stretching vibrations of the sp² hybridized C-H bonds on the phenyl ring. |
| 1620 - 1580 | Aromatic C=C Stretch | Medium | In-plane skeletal vibrations of the aromatic ring. Often appears as a pair of bands. |
| 1350 - 1150 | C-F Stretch (from CF₃) | Strong | The highly polar C-F bonds of the trifluoromethyl group give rise to strong, often complex, absorption bands in this region. |
| 1250 - 1000 | Ar-F Stretch | Strong | The stretching vibration of the fluorine atom directly attached to the aromatic ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity
NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement and electronic environment of each atom. The presence of both ¹H, ¹⁹F, and ¹³C active nuclei allows for a comprehensive, multi-dimensional analysis.
Caption: Numbering scheme for NMR assignment discussion.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble (e.g., CDCl₃, Acetone-d₆). Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic molecules.
-
Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the 0 ppm reference for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm) can be used.[8]
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment (e.g., zgpg30) is standard.
Predicted NMR Data
The chemical shifts and coupling constants are predicted based on established substituent effects and data from analogous fluorinated aromatic compounds.[9][10][11]
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | H-3 | 7.3 - 7.5 | ddd (doublet of doublet of doublets) | ³JH3-F2 ≈ 8-10 Hz, ³JH3-H4 ≈ 8-9 Hz, ⁴JH3-CF5 ≈ 1-2 Hz |
| ¹H | H-4 | 7.5 - 7.7 | ddd (or dt) | ³JH4-H3 ≈ 8-9 Hz, ⁴JH4-F2 ≈ 5-7 Hz, ⁵JH4-H6 ≈ 2-3 Hz |
| ¹H | H-6 | 7.2 - 7.4 | dd (doublet of doublets) | ³JH6-F2 ≈ 8-10 Hz, ⁵JH6-H4 ≈ 2-3 Hz |
| ¹⁹F | F-2 | -110 to -125 | m (multiplet) | Coupled to H-3, H-4, H-6, and the CF₃ group. |
| ¹⁹F | CF₃-5 | -62 to -64 | t (triplet) or d (doublet) | ⁴JF-F coupling to F-2 is expected. May appear as a narrow triplet or doublet depending on coupling to aromatic protons. The typical chemical shift for a benzotrifluoride is ~ -63 ppm.[8] |
| ¹³C | C-1 | ~125 | d (doublet) | ²JC1-F2 ≈ 15-25 Hz |
| ¹³C | C-2 | ~158 | d (doublet) | ¹JC2-F2 ≈ 240-260 Hz* (Large one-bond coupling) |
| ¹³C | C-3 | ~118 | d (doublet) | ²JC3-F2 ≈ 20-25 Hz |
| ¹³C | C-4 | ~128 | q (quartet) | ³JC4-CF5 ≈ 3-5 Hz |
| ¹³C | C-5 | ~129 | qd (quartet of doublets) | ¹JC5-CF5 ≈ 270-275 Hz* (Large one-bond coupling); ²JC5-F2 ≈ 20-25 Hz |
| ¹³C | C-6 | ~124 | q (quartet) | ³JC6-CF5 ≈ 3-5 Hz |
| ¹³C | NCO | ~130 | s (singlet) | The isocyanate carbon is typically a singlet with a chemical shift in the aromatic region. |
| ¹³C | CF₃ | ~123 | qd (quartet of doublets) | ¹JC-F ≈ 270-275 Hz* (Large one-bond coupling); ³JC-F2 ≈ 3-5 Hz |
Rationale & Field-Proven Insights:
-
¹⁹F NMR as a Primary Tool: Due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is often the most straightforward technique for confirming the presence and environment of fluorine atoms in a molecule.[12][13] The presence of two distinct signals in the expected regions provides immediate confirmation of the structure.
-
Causality of ¹³C-¹⁹F Coupling: The magnitude of the C-F coupling constant is directly related to the number of bonds separating the coupled nuclei. One-bond couplings (¹JCF) are very large (240-280 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are significantly smaller (typically 5-30 Hz).[11] This predictable pattern is a powerful tool for assigning specific carbon signals. For example, C-2 and C-5 will be immediately identifiable by their large ¹J couplings to their directly attached fluorine atoms.
-
Proton Splitting Patterns: The three aromatic protons will each appear as complex multiplets due to coupling with each other (ortho, meta), the single fluorine atom, and, for H-3, a small long-range coupling to the CF₃ group. Deciphering these patterns confirms the substitution pattern on the ring.
Conclusion: A Validated Spectroscopic Profile
The structural identity of this compound can be confidently established through a synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR. The key identifiers are:
-
MS: A molecular ion peak at m/z 205.
-
IR: A very strong, sharp absorption band between 2280-2250 cm⁻¹.
-
NMR: The presence of three unique proton signals, eight distinct carbon signals (many showing characteristic C-F coupling), and two fluorine signals at approximately -63 ppm (CF₃) and -115 ppm (Ar-F).
This guide provides the foundational data and interpretive logic necessary for researchers and drug development professionals to verify the integrity of this critical reagent and to track its incorporation into more complex molecular architectures.
References
- 1. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. colorado.edu [colorado.edu]
- 9. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 13. biophysics.org [biophysics.org]
An In-depth Technical Guide to the Reactivity and Electrophilicity of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Introduction
In the landscape of modern drug discovery and development, fluorinated organic compounds have become indispensable tools for modulating the physicochemical and pharmacological properties of bioactive molecules. The strategic introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate stands out as a highly valuable reagent. Its unique electronic architecture confers a potent and predictable electrophilicity to the isocyanate moiety, making it a preferred synthon for the construction of urea and carbamate linkages within complex molecular scaffolds.[2][3]
This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and synthetic applications of this compound. It is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the unique characteristics of this reagent for the synthesis of novel chemical entities. We will delve into the electronic factors governing its reactivity, provide detailed protocols for its principal transformations, and discuss critical safety and handling considerations.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular structure. The phenyl ring is substituted with two powerful electron-withdrawing groups: a fluorine atom at the ortho position and a trifluoromethyl group at the meta position relative to the isocyanate.
| Property | Value | Reference |
| CAS Number | 69922-27-6 | [3][4] |
| Molecular Formula | C₈H₃F₄NO | [2][4] |
| Molecular Weight | 205.11 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [5][6] |
| Boiling Point | 53 °C at 2.5 mmHg | [3][4] |
| Density | 1.418 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.455 | [3][4] |
Electronic Effects Governing Reactivity
The isocyanate functional group (-N=C=O) is inherently electrophilic at the central carbon atom, which is positioned between two highly electronegative atoms (nitrogen and oxygen).[7] The electrophilicity of this carbon is dramatically enhanced in this compound by the potent electron-withdrawing nature of the substituents on the aromatic ring.
-
Trifluoromethyl Group (-CF₃): This group exerts a powerful negative inductive effect (-I) due to the high electronegativity of the fluorine atoms. It strongly withdraws electron density from the aromatic ring, which in turn withdraws density from the isocyanate nitrogen, making the isocyanate carbon more electron-deficient and thus more susceptible to nucleophilic attack.
-
Fluorine Atom (-F): Located at the ortho position, the fluorine atom also contributes a strong negative inductive effect (-I). While it has a positive mesomeric effect (+M) due to its lone pairs, the inductive effect is generally considered dominant for halogens in this context, leading to a net withdrawal of electron density.
The cumulative effect of these two substituents is a significant polarization of the N=C=O group, rendering the central carbon atom highly electrophilic.
Caption: Electronic influence of F and CF₃ groups enhancing the electrophilicity of the isocyanate carbon.
Key Synthetic Applications and Protocols
The heightened electrophilicity of this compound makes it an excellent reagent for forming stable covalent bonds with a wide range of nucleophiles. Its primary application in pharmaceutical and materials science is the synthesis of substituted ureas and carbamates.[2][8]
Synthesis of N,N'-Disubstituted Ureas
The reaction of isocyanates with primary or secondary amines is one of the most robust and high-yielding methods for the synthesis of ureas.[9][10] This transformation is highly efficient with this compound, typically proceeding rapidly at room temperature without the need for a catalyst.[9] This reaction is fundamental in drug discovery for linking molecular fragments and has been used to synthesize potent enzyme inhibitors.[3]
R¹R²NH + F(CF₃)C₆H₃NCO → F(CF₃)C₆H₃NHC(=O)NR¹R²
This protocol describes the synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea, a representative procedure applicable to a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve p-anisidine (1.0 eq) in anhydrous DCM (to a concentration of 0.2-0.5 M). Stir the solution at room temperature until the amine is fully dissolved.
-
Addition of Isocyanate: To the stirring amine solution, add this compound (1.0 eq) dropwise via syringe at room temperature. A slight exotherm may be observed. For highly reactive amines, the addition can be performed at 0 °C to control the reaction rate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. The formation of the urea product, which is often less polar than the starting amine, can be readily observed.
-
Product Isolation:
-
If a precipitate forms: The urea product is often poorly soluble in the reaction solvent and will precipitate out. Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold DCM to remove any residual impurities.
-
If the product is soluble: If no precipitate forms, concentrate the reaction mixture in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Drying and Characterization: Dry the purified product under high vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Caption: Standard workflow for the synthesis of ureas using this compound.
Synthesis of Carbamates
This reagent also reacts efficiently with alcohols and phenols to form carbamates, although these reactions are generally slower than those with amines and may require heating or catalysis, especially with sterically hindered or less nucleophilic alcohols.[10] Carbamate linkages are also prevalent in pharmaceuticals and agrochemicals.
R-OH + F(CF₃)C₆H₃NCO → F(CF₃)C₆H₃NHC(=O)OR
-
Catalysis: For less reactive alcohols, a base catalyst such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), or a tin catalyst like dibutyltin dilaurate (DBTDL), can be employed to accelerate the reaction.
-
Temperature: Reactions may require heating to 40-80 °C to proceed at a reasonable rate.
-
Solvent: Aprotic solvents such as THF, toluene, or N,N-dimethylformamide (DMF) are commonly used.
Safety and Handling
As a highly reactive electrophile, this compound must be handled with appropriate caution.[11]
-
Toxicity and Hazards: The compound is classified as acutely toxic and is a respiratory sensitizer.[3][6] Inhalation may cause allergy or asthma-like symptoms. It is also a skin and eye irritant and may cause an allergic skin reaction.[6]
-
Moisture Sensitivity: Isocyanates react with water to form an unstable carbamic acid, which then decarboxylates to form the corresponding aniline.[11] This not only consumes the reagent but can also lead to the formation of undesired symmetrical urea byproducts. Therefore, the reagent should be stored under an inert atmosphere and handled using anhydrous techniques.
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3] For larger quantities, a face shield and respiratory protection may be necessary.
Conclusion
This compound is a powerful and versatile reagent for modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two strong electron-withdrawing groups on the phenyl ring significantly enhances the electrophilicity of the isocyanate carbon, enabling rapid and efficient reactions with a wide variety of nucleophiles. Its primary utility lies in the construction of highly stable urea and carbamate linkages, which are key structural motifs in numerous commercial drugs and advanced materials. By understanding the electronic principles that govern its reactivity and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this valuable building block to advance their scientific objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate [myskinrecipes.com]
- 3. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 4. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. B25630.06 [thermofisher.com]
- 6. This compound | 69922-27-6 [amp.chemicalbook.com]
- 7. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
This guide provides a comprehensive overview of the critical aspects of stability and storage for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS RN: 69922-27-6). Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity of this valuable reagent.
Introduction: The Significance of a Highly Reactive Intermediate
This compound is a fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the highly electrophilic isocyanate group, which readily reacts with a variety of nucleophiles. This reactivity, however, is also the primary driver of its instability, necessitating stringent storage and handling protocols to prevent degradation and ensure experimental reproducibility. Understanding the principles behind its stability is not merely a matter of following procedural steps but is fundamental to the success of synthetic campaigns.
The Chemical Landscape of Instability: Core Principles
The stability of this compound is intrinsically linked to the reactivity of the isocyanate functional group (-N=C=O). This group is highly susceptible to nucleophilic attack, leading to the formation of various adducts and, ultimately, the degradation of the starting material.
Moisture: The Primary Degradation Pathway
The most significant threat to the stability of any isocyanate is water.[1][2][3] The reaction between this compound and water is a multi-step process that is effectively irreversible under standard laboratory conditions.
-
Formation of a Carbamate Intermediate: The initial reaction with water forms an unstable carbamic acid derivative.
-
Decarboxylation: This intermediate rapidly decomposes, releasing carbon dioxide and forming the corresponding primary amine, 2-Fluoro-5-(trifluoromethyl)aniline.[1][4]
-
Urea Formation: The newly formed amine is a potent nucleophile and will readily react with another molecule of the isocyanate to form a stable, insoluble urea derivative.[1][2]
This cascade of reactions not only consumes the valuable isocyanate but also introduces impurities that can be difficult to remove from reaction mixtures. The formation of insoluble urea byproducts is a common indicator of moisture-induced degradation.
Figure 1: Primary degradation pathway of this compound in the presence of moisture.
Thermal Stress and Self-Polymerization
While moisture is the primary concern, elevated temperatures can also compromise the stability of isocyanates. Heat can accelerate the rate of degradation reactions and, in some cases, promote self-polymerization. For instance, isocyanates can undergo trimerization to form isocyanurates, which are stable cyclic trimers.[2] While this is more common with aliphatic isocyanates, it remains a potential degradation pathway for aryl isocyanates under certain conditions.
Incompatible Materials
The high reactivity of the isocyanate group extends beyond water. A wide range of common laboratory reagents can act as nucleophiles and degrade the compound. It is crucial to avoid contact with:
-
Acids and Strong Bases: Can catalyze degradation or react directly with the isocyanate.[6]
-
Strong Oxidizing Agents: Can lead to decomposition.[6]
Recommended Storage and Handling Protocols
To mitigate the risks of degradation, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of safety data sheet recommendations and best practices for handling highly reactive reagents.
Storage Conditions
Proper storage is the first line of defense in preserving the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential degradation reactions and self-polymerization.[7][8] |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | Excludes atmospheric moisture, the primary cause of degradation. |
| Container | Tightly sealed, original container | Prevents ingress of moisture and contamination.[6][7][9] |
| Light | Store in a dark place | While not as critical as moisture or temperature, protection from light is a general best practice for storing reactive organic compounds.[9] |
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines the best practices for handling this compound in a laboratory setting.
Materials:
-
This compound in its original, sealed container.
-
Dry, inert gas source (Argon or Nitrogen).
-
Dry glassware (oven-dried and cooled under an inert atmosphere).
-
Dry, amine-free solvents.
-
Gastight syringes or cannulation equipment.
Protocol:
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold surfaces of the container upon opening.
-
Inert Atmosphere: Conduct all manipulations under a positive pressure of a dry, inert gas. This can be achieved in a glovebox or using a Schlenk line.
-
Dispensing:
-
For small quantities, use a dry, gastight syringe to pierce the septum of the container and withdraw the desired volume.
-
For larger quantities, use standard cannulation techniques to transfer the liquid from the storage container to the reaction vessel.
-
-
Reaction Setup: Add the isocyanate to a reaction vessel containing a dry, inert solvent and the other reactants. Ensure that all components of the reaction mixture are free of water.
-
Sealing and Storage (Post-Use): After dispensing, carefully flush the headspace of the original container with a dry, inert gas before resealing. Parafilm can be used to further secure the seal. Return the container to refrigerated storage promptly.
Figure 2: Recommended experimental workflow for handling this compound.
Safety and Hazard Management
This compound is a hazardous chemical that requires careful handling to avoid exposure.
-
Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[10][11]
-
Irritation: It causes skin and serious eye irritation, and may cause respiratory irritation.[9][10][11]
-
Lachrymator: This compound is a lachrymator, meaning it can cause tearing.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7][11]
-
Hand Protection: Use appropriate chemical-resistant gloves.[7][9]
-
Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.[11]
-
Respiratory Protection: Handle in a well-ventilated fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.[6][11]
Conclusion
The successful use of this compound in synthetic chemistry is critically dependent on a thorough understanding and implementation of proper storage and handling procedures. By controlling temperature, excluding moisture, and working under an inert atmosphere, researchers can ensure the stability and reactivity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.
References
- 1. doxuchem.com [doxuchem.com]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. pcimag.com [pcimag.com]
- 4. poliuretanos.net [poliuretanos.net]
- 5. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 6. fishersci.com [fishersci.com]
- 7. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. 2-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. capotchem.cn [capotchem.cn]
- 11. georganics.sk [georganics.sk]
A Senior Application Scientist's Guide to 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Modern Drug Discovery
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of contemporary medicinal chemistry, success is often defined by the rational design of molecules that balance potency, selectivity, and pharmacokinetic properties. Within the chemist's toolkit, certain reagents emerge as "enabling" building blocks—compounds that consistently impart desirable characteristics to drug candidates. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS No. 69922-27-6) is a premier example of such a reagent.
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the commercial landscape, practical application, and strategic importance of this versatile isocyanate. As a highly reactive electrophile, its primary utility lies in the formation of urea linkages through reaction with primary or secondary amines. This diaryl urea motif is a privileged scaffold found in numerous kinase inhibitors, including blockbuster drugs like Sorafenib and Regorafenib.[1] The strategic placement of both a fluorine atom and a trifluoromethyl group on the phenyl ring is not accidental; it is a deliberate design choice to modulate key drug-like properties, including metabolic stability, membrane permeability, and target binding affinity. This guide moves beyond a simple catalog of suppliers to explain why and how this reagent is a cornerstone of modern drug discovery programs.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. This compound is a clear, colorless liquid with a potent reactivity profile that demands careful handling.
Key Properties Summary
| Property | Value | Source(s) |
| CAS Number | 69922-27-6 | [2][3][4] |
| Molecular Formula | C₈H₃F₄NO | [2][4][5] |
| Molecular Weight | 205.11 g/mol | [2][4] |
| Boiling Point | 53 °C @ 2.5 mmHg | [2][4] |
| Density | 1.418 g/mL at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.455 | [2][4] |
| Flash Point | 71 °C (159.8 °F) - closed cup | [2][6] |
| Purity (Typical) | ≥96.0% - 97% | [2][7] |
Diagram: Chemical Structure
Caption: Structure of this compound.
Safety & Handling: A Scientist's Responsibility
The isocyanate functional group is highly reactive, particularly towards nucleophiles like water and amines. This reactivity is the basis of its synthetic utility but also necessitates stringent safety protocols.
-
Hazard Profile : This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation and may cause respiratory irritation and sensitization.[2][5] The signal word is "Danger".[2]
-
Personal Protective Equipment (PPE) : Always work in a certified chemical fume hood. Mandatory PPE includes:
-
Nitrile or neoprene gloves (inspect before use).
-
Chemical safety goggles and a full-face shield.
-
A properly fitted respirator with a suitable filter cartridge (e.g., type ABEK as per EN14387) is recommended, especially when handling larger quantities.[2]
-
-
Storage & Incompatibility : Store in a cool, dry, well-ventilated area, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by moisture. It is sensitive to moisture.[8] Keep away from water, alcohols, amines, strong bases, and strong acids. Contact with water can release CO₂, leading to pressure buildup in sealed containers.[9]
Commercial Availability & Strategic Procurement
This compound is readily available from a range of fine chemical suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, consider not just the price but also the documented purity, available analytical data (e.g., Certificate of Analysis), and lead times.
Major Commercial Suppliers
| Supplier | Product Number (Example) | Purity | Typical Pack Sizes |
| Sigma-Aldrich (MilliporeSigma) | 472190 | 97% | 2 g |
| Thermo Fisher Scientific (Alfa Aesar) | B25630 | 97% (≥96.0% GC) | 5 g |
| Matrix Scientific | 098028 | N/A | 1 g, 5 g, 25 g |
| Alkali Scientific | 472190-2G | N/A | 2 g |
| Fisher Scientific | B2563006 | 97% | 5 g |
Note: Product numbers, available sizes, and pricing are subject to change. Researchers should consult the respective supplier websites for the most current information.[2][1][7][10][11] Custom synthesis and bulk quantities are often available upon request from suppliers like Matrix Scientific.[1]
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
The primary application for this reagent in drug discovery is the synthesis of N,N'-disubstituted ureas. This is typically achieved by reacting the isocyanate with a primary or secondary amine nucleophile. The reaction is generally high-yielding, rapid, and tolerant of a wide range of functional groups, making it ideal for building libraries of potential drug candidates.
The "Why": Rationale for Reagent Selection in Drug Design
A senior scientist's choice of a building block is a multi-faceted decision. This compound is frequently selected for the following strategic reasons:
-
Metabolic Blocking : The trifluoromethyl (CF₃) group is a strong electron-withdrawing group that deactivates the aromatic ring towards oxidative metabolism by cytochrome P450 enzymes.[12] Replacing a metabolically labile hydrogen or methyl group with a CF₃ group is a classic strategy to increase a drug's half-life.[12]
-
Enhanced Lipophilicity : The CF₃ group significantly increases the lipophilicity of the molecule (Hansch π value of +0.88).[12] This can improve membrane permeability and cell penetration, which is crucial for reaching intracellular targets like kinases.
-
Modulation of pKa : The electron-withdrawing nature of both the fluoro and trifluoromethyl groups lowers the pKa of nearby functionalities, which can influence solubility and target engagement.
-
Specific Binding Interactions : The fluorine and CF₃ groups can participate in specific, favorable interactions within a protein's binding pocket, such as hydrogen bonds, dipole-dipole interactions, or orthogonal multipolar interactions, thereby increasing binding affinity and potency.
References
- 1. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real.mtak.hu [real.mtak.hu]
- 4. Experimental and Theoretical Study of Cyclic Amine Catalysed Urethane Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group's Overture in Phenyl Isocyanates: An In-depth Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The introduction of a trifluoromethyl (CF3) group onto a phenyl isocyanate scaffold is a pivotal strategic maneuver in modern medicinal chemistry and materials science. This guide delves into the profound electronic and steric consequences of this substitution, elucidating how the unique properties of the CF3 group modulate the reactivity of the isocyanate moiety and imbue the parent molecule with desirable pharmacological characteristics. We will explore the nuanced interplay between the potent electron-withdrawing nature of the CF3 group and its significant lipophilicity, providing a comprehensive understanding of its role in enhancing metabolic stability, receptor binding affinity, and overall drug efficacy. This document serves as a technical resource, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging the trifluoromethyl group's influence in the rational design of novel therapeutics and advanced materials.
Introduction: The Strategic Imperative of Fluorination
In the landscape of contemporary drug discovery, the incorporation of fluorine atoms, and particularly the trifluoromethyl group, has transitioned from a niche tactic to a mainstream strategy for optimizing lead compounds.[1][2][3] The CF3 group, a bioisostere for methyl and chloro groups, offers a unique constellation of properties that can dramatically alter a molecule's physicochemical and biological profile.[4] Phenyl isocyanates, highly reactive intermediates, serve as versatile building blocks for a vast array of organic compounds, including ureas and carbamates, which are prevalent motifs in pharmaceuticals.[5][6][7] The strategic placement of a CF3 group on the phenyl ring of an isocyanate profoundly influences its reactivity and the properties of its derivatives, a concept we will dissect in detail.
The decision to introduce a CF3 group is driven by the desire to modulate several key parameters simultaneously:
-
Electronic Effects: The high electronegativity of the fluorine atoms makes the CF3 group a potent electron-withdrawing substituent, significantly impacting the electron density of the aromatic ring and the electrophilicity of the isocyanate carbon.[1][4][8]
-
Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule, a critical factor for membrane permeability and in vivo transport.[1]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic oxidation, thereby increasing a drug's half-life.[1]
-
Binding Interactions: The unique electronic and steric profile of the CF3 group can lead to enhanced binding affinity and selectivity for biological targets through various non-covalent interactions.[1][9]
This guide will provide a granular examination of these effects, supported by experimental evidence and practical protocols, to empower researchers in their quest to design next-generation molecules.
The Electronic Architecture: How the CF3 Group Sculpts Reactivity
The trifluoromethyl group is a powerful electron-withdrawing group, a fact quantitatively captured by its Hammett substituent constants (σ).[10] For instance, the σp+ value for a para-CF3 group is +0.612, indicating its strong electron-withdrawing nature through inductive effects.[11] This electronic perturbation has a direct and predictable impact on the reactivity of the phenyl isocyanate.
Activation of the Isocyanate Moiety
The primary consequence of the CF3 group's electron-withdrawing nature is the increased electrophilicity of the isocyanate carbon atom. By pulling electron density away from the phenyl ring and, consequently, from the N=C=O group, the CF3 substituent renders the carbonyl carbon more susceptible to nucleophilic attack.
Figure 1: Inductive effect of the CF3 group enhancing the electrophilicity of the isocyanate carbon.
This enhanced reactivity translates to faster reaction rates with nucleophiles such as amines, alcohols, and water.[12] For drug development professionals, this means that the synthesis of urea or carbamate derivatives from trifluoromethylated phenyl isocyanates can often be achieved under milder conditions and with higher yields compared to their non-fluorinated analogs.
Quantitative Impact: Hammett Correlations
The Hammett equation, log(k/k₀) = ρσ, provides a quantitative framework for understanding the influence of substituents on reaction rates.[13] In the context of nucleophilic attack on phenyl isocyanates, the reaction constant (ρ) will be positive, indicating that electron-withdrawing groups accelerate the reaction. The large positive σ value of the CF3 group predicts a significant rate enhancement.
| Substituent | Position | Hammett Constant (σ) | Predicted Effect on Reactivity |
| -H | - | 0 | Baseline |
| -CH₃ | para | -0.170 | Decrease |
| -Cl | para | +0.227 | Increase |
| -CF₃ | para | +0.54 | Significant Increase |
| -CF₃ | meta | +0.43 | Moderate Increase |
Table 1: Hammett constants for common substituents and their predicted effect on the reactivity of phenyl isocyanates towards nucleophiles. (Data adapted from established sources).[10][14]
Steric Considerations and Conformational Influence
While the electronic effects of the CF3 group are paramount, its steric bulk, though modest, cannot be disregarded. The van der Waals radius of a trifluoromethyl group is larger than that of a methyl group, which can influence the approach of nucleophiles and the conformation of the resulting products.[1] This steric hindrance is generally more pronounced when the CF3 group is in the ortho position relative to the isocyanate.
In drug design, the defined and relatively rigid conformation imparted by the CF3 group can be advantageous for optimizing interactions within a protein binding pocket.
Impact on Physicochemical Properties: A Double-Edged Sword
The introduction of a trifluoromethyl group brings about significant changes in the physicochemical properties of the parent molecule, with profound implications for its behavior in biological systems.
Lipophilicity and Membrane Permeability
The CF3 group is highly lipophilic, with a Hansch π value of +0.88.[1] This increased lipophilicity can enhance a drug candidate's ability to cross cell membranes, a crucial step for reaching intracellular targets.[1] However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding, necessitating a careful balance.
Metabolic Stability: The Fortress of the C-F Bond
One of the most celebrated attributes of the CF3 group is its exceptional metabolic stability.[1] The carbon-fluorine bond has a high bond dissociation energy (approximately 485 kJ/mol), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] Replacing a metabolically vulnerable methyl group with a CF3 group is a well-established strategy to block metabolic hotspots, increase the half-life of a drug, and reduce patient dosage.[1][9]
Applications in Drug Discovery and Medicinal Chemistry
The unique properties conferred by the trifluoromethyl group have made trifluoromethylated phenyl isocyanates valuable reagents in the synthesis of numerous successful drugs.
Case Study: Sorafenib
Sorafenib (Nexavar®) is a multi-kinase inhibitor used in the treatment of primary kidney and liver cancer.[15] Its synthesis involves the reaction of 4-(2-(N-methylcarbamoyl)-4-pyridyloxy)aniline with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[15] The presence of the trifluoromethyl group in sorafenib is critical to its pharmacological profile, contributing to its binding affinity and metabolic stability.[15]
Figure 2: Synthesis of Sorafenib.
Other Notable Examples
-
Fluoxetine (Prozac®): An antidepressant, contains a trifluoromethyl group on a phenoxy ring, highlighting the group's utility in central nervous system drugs.[15]
-
Selinexor: An anti-cancer agent, features two trifluoromethyl groups on a phenyl ring.[15]
The prevalence of the CF3 group in FDA-approved drugs underscores its importance in modern medicinal chemistry.[15][16]
Experimental Protocols
To facilitate the practical application of the concepts discussed, this section provides detailed, self-validating experimental protocols for the synthesis and reaction of trifluoromethylated phenyl isocyanates.
Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate
This protocol is adapted from established synthetic routes.[17][18]
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Triphosgene Solution: In the flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.
-
Aniline Addition: Dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the aniline solution dropwise to the stirred triphosgene solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench any unreacted phosgene by bubbling nitrogen through the solution. The solvent can be removed under reduced pressure.
-
Purification: The crude product is typically purified by vacuum distillation to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate as a clear liquid.[19]
Self-Validation:
-
Spectroscopic Analysis: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The IR spectrum should show a strong, characteristic absorption for the isocyanate group (-N=C=O) around 2250-2275 cm⁻¹.[20][21]
-
Purity Assessment: Purity can be further assessed by GC-MS.
Figure 3: Workflow for the synthesis of a trifluoromethylated phenyl isocyanate.
Reaction with a Primary Amine to Form a Urea Derivative
This protocol demonstrates the enhanced reactivity of the trifluoromethylated phenyl isocyanate.
Materials:
-
4-(Trifluoromethyl)phenyl isocyanate
-
Benzylamine
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Isocyanate Addition: Add 4-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) dropwise to the stirred amine solution at room temperature. An exothermic reaction is often observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold THF or diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the solid product under vacuum.
Self-Validation:
-
Melting Point: The purified urea derivative should have a sharp melting point.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR. The IR spectrum will show the disappearance of the isocyanate peak and the appearance of a carbonyl (C=O) stretch for the urea at around 1630-1680 cm⁻¹.
Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the arsenal of chemists and drug developers. Its profound electron-withdrawing nature significantly enhances the reactivity of the phenyl isocyanate moiety, facilitating the synthesis of diverse molecular scaffolds. Beyond its impact on reactivity, the CF3 group imparts a unique combination of lipophilicity, metabolic stability, and conformational rigidity that can be strategically exploited to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2]
As our understanding of the nuanced roles of fluorine in molecular design continues to evolve, the strategic incorporation of the trifluoromethyl group into phenyl isocyanates and other key intermediates will undoubtedly remain a cornerstone of innovation in the pharmaceutical and materials science industries. The development of new and more efficient methods for trifluoromethylation will further expand the accessibility and application of these valuable building blocks.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 7. doxuchem.com [doxuchem.com]
- 8. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. homepages.bluffton.edu [homepages.bluffton.edu]
- 15. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 18. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]
- 19. 4-(三氟甲基)异氰酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 20. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Organic Synthesis
Introduction: A Versatile Building Block in Modern Chemistry
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a highly valuable fluorinated building block in organic synthesis, prized for its reactivity and the unique properties it imparts to target molecules.[1][2] The presence of two strongly electron-withdrawing groups—a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position—significantly enhances the electrophilicity of the isocyanate carbon atom. This heightened reactivity makes it an exceptionally useful reagent for the construction of urea and carbamate linkages, which are pivotal structural motifs in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[3] This guide provides an in-depth exploration of its applications, reaction mechanisms, and detailed protocols for its use in a research and development setting.
Physicochemical Properties
A clear understanding of the reagent's physical properties is essential for its safe and effective handling in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₃F₄NO | [4] |
| Molecular Weight | 205.11 g/mol | [5] |
| Appearance | Clear, colorless liquid | [4][6] |
| Boiling Point | 53 °C at 2.5 mmHg | [2] |
| Density | 1.418 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.455 | [2] |
| CAS Number | 69922-27-6 | [5] |
Core Application: Synthesis of Diaryl Ureas for Kinase Inhibition
The most prominent application of this compound is in the synthesis of unsymmetrical diaryl ureas. This structural class is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. The diaryl urea moiety acts as a critical pharmacophore, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases.
Mechanism of Urea Formation
The formation of a urea linkage proceeds via a straightforward yet highly efficient nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the highly electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen of the former isocyanate group, yielding the stable urea product. The reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst.
Caption: General reaction scheme for urea synthesis.
Case Study: Synthesis of Sorafenib Analogs
A prime example of this reagent's utility is in the synthesis of analogs of Sorafenib, a multi-kinase inhibitor used in the treatment of advanced renal and liver cancers.[7] The core structure of Sorafenib features a diaryl urea linkage where one of the aryl groups is derived from a substituted phenyl isocyanate.[8] By substituting the 4-chloro-3-(trifluoromethyl)phenyl isocyanate used in the original Sorafenib synthesis with this compound, researchers can systematically probe the structure-activity relationship (SAR) and potentially develop novel inhibitors with improved potency or selectivity.[9][10]
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Ureas
This protocol provides a robust, general method for the reaction of this compound with a primary or secondary amine.
Materials and Equipment
-
This compound
-
Amine substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Standard glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Experimental Workflow
Caption: Experimental workflow for urea synthesis.
Step-by-Step Methodology
-
Preparation : Ensure all glassware is oven-dried and cooled under an inert atmosphere. Isocyanates are moisture-sensitive.[4]
-
Reaction Setup : In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the amine substrate (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM).
-
Reagent Addition : Slowly add this compound (1.0 to 1.2 equivalents) to the stirred amine solution. The addition can be performed at room temperature, but for highly reactive amines, cooling the mixture to 0 °C is recommended to control the exotherm.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from 2 to 16 hours.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. If DMF was used as the solvent, it may be necessary to perform an aqueous work-up by diluting with ethyl acetate and washing with water and brine.
-
Purification : The resulting crude urea is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by silica gel column chromatography.[9]
Secondary Application: Synthesis of Carbamates
While the synthesis of ureas is its primary use, this compound also readily reacts with alcohols to form carbamates (urethanes). This reaction is fundamental in polyurethane chemistry and for installing protecting groups or functional handles in complex molecules.
Mechanism of Carbamate Formation
The mechanism is analogous to urea formation, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. This reaction can be slower than the corresponding reaction with amines and may require heating or the use of a catalyst, such as a tertiary amine or a tin compound, to proceed at a reasonable rate.[11]
Caption: General reaction scheme for carbamate synthesis.
Protocol 2: General Procedure for the Synthesis of Carbamates
This protocol outlines a general method for the synthesis of carbamates from alcohols.
Step-by-Step Methodology
-
Reaction Setup : In an oven-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent like THF or toluene.
-
Reagent Addition : Add this compound (1.1 equivalents) to the solution.
-
Reaction : Stir the mixture at room temperature or heat to reflux (e.g., 50-80 °C) to drive the reaction to completion. The use of a catalyst like dibutyltin dilaurate (DBTDL) or triethylamine (a few drops) can significantly accelerate the reaction. Monitor by TLC or LC-MS.
-
Work-up and Purification : Once the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo. The crude product can then be purified by silica gel chromatography or recrystallization.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity : It is classified as an acute toxicant and a respiratory sensitizer.[1] All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Moisture Sensitivity : The isocyanate group reacts with water to form an unstable carbamic acid, which decarboxylates to form an amine. This amine can then react with remaining isocyanate to form a symmetrical urea byproduct. Therefore, it is crucial to use anhydrous solvents and an inert atmosphere.[13]
Conclusion
This compound is a powerful and versatile reagent in organic synthesis, particularly for the construction of diaryl ureas found in many kinase inhibitors. Its enhanced reactivity, driven by its electronic properties, allows for efficient and high-yielding transformations under mild conditions. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors. Adherence to strict safety protocols is paramount when handling this reactive and hazardous compound.
References
- 1. This compound 97 69922-27-6 [sigmaaldrich.com]
- 2. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 69922-27-6 [amp.chemicalbook.com]
- 5. This compound, 97% | Fisher Scientific [fishersci.ca]
- 6. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 7. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 11. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 12. georganics.sk [georganics.sk]
- 13. benchchem.com [benchchem.com]
Application Note: 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate as a Versatile Building Block for Fluorinated Heterocycles
Introduction: The Strategic Importance of Fluorinated Heterocycles
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals and agrochemicals. The strategic incorporation of fluorine atoms or trifluoromethyl (CF₃) groups into these scaffolds can profoundly enhance their pharmacological profiles. Fluorination is known to improve metabolic stability, increase binding affinity, modulate pKa, and enhance membrane permeability.[1][2][3] Quinazolinones, for instance, are a class of fused bicyclic heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5][6][7] Several FDA-approved drugs, such as Erlotinib and Gefitinib, are quinazolinone-based anticancer agents.[5] Similarly, benzimidazolones are key structural motifs in many biologically active compounds.[8][9]
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate has emerged as a highly valuable and versatile building block for the synthesis of these important fluorinated heterocycles. Its utility stems from the unique reactivity conferred by its substituents:
-
Isocyanate Group (-N=C=O): A potent electrophile that readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reaction is often the first step in a cyclization sequence.
-
Trifluoromethyl Group (-CF₃): A strong electron-withdrawing group that increases the electrophilicity of the isocyanate carbon, enhancing its reactivity. It also significantly contributes to the lipophilicity and metabolic stability of the final heterocyclic product.
-
Ortho-Fluoro Group (-F): This substituent can act as a directing group and a potential site for further functionalization. Its electron-withdrawing nature also modulates the overall electronic properties of the aromatic ring.
This guide provides detailed protocols and mechanistic insights for utilizing this compound in the synthesis of medicinally relevant heterocyclic systems.
Physicochemical Properties and Safety
A thorough understanding of the reagent's properties and hazards is critical for its safe and effective use.
Physical and Chemical Properties
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 69922-27-6 | [10][11][12] |
| Molecular Formula | C₈H₃F₄NO | [10][11] |
| Molecular Weight | 205.11 g/mol | [10][11] |
| Appearance | Clear, colorless liquid | [10][13] |
| Boiling Point | 53 °C @ 2.5 mmHg | [10][11] |
| Density | 1.418 g/mL at 25 °C | [10][11] |
| Refractive Index | n20/D 1.455 | [10][11] |
| Sensitivity | Moisture Sensitive | [10][14] |
Safety and Handling
Isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[15][16][17] Exposure can cause severe irritation and lead to occupational asthma.[15] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with adequate ventilation.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., butyl rubber), and a lab coat.[11][18] An appropriate respirator may be required for certain operations.[17]
-
Moisture Sensitivity: Isocyanates react with water to form unstable carbamic acids, which decompose to form amines and carbon dioxide. This not only consumes the reagent but can also lead to pressure buildup in sealed containers. Always use anhydrous solvents and handle under an inert atmosphere (e.g., Nitrogen or Argon).
-
Spill & Waste Management: Have a spill kit ready. Neutralize small spills and waste with a decontamination solution (e.g., 10% isopropyl alcohol, 1% ammonia in water).[16] Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[15]
Synthetic Applications & Protocols
The primary application of this isocyanate is as an electrophilic partner in addition and subsequent cyclization reactions. Below are detailed protocols for the synthesis of key heterocyclic scaffolds.
Synthesis of Substituted Ureas: The Gateway Intermediate
The formation of an N,N'-disubstituted urea is typically the first step in many multi-step syntheses. The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for creating the urea linkage.[19][20][21][22]
General Protocol: Synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-(aryl/alkyl)urea
This protocol describes the general procedure for reacting the title isocyanate with a generic primary or secondary amine.
-
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine of choice (1.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[19]
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve the amine (e.g., 5.0 mmol) in anhydrous DCM (20 mL).
-
To this solution, add a solution of this compound (1.03 g, 5.0 mmol) in anhydrous DCM (10 mL) dropwise over 10 minutes at room temperature with vigorous stirring. [Rationale: Dropwise addition is crucial to control any potential exotherm, especially with highly reactive amines.]
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting isocyanate is consumed.
-
Upon completion, the urea product often precipitates as a solid. If not, reduce the solvent volume in vacuo to induce precipitation.
-
Filter the solid product, wash with a small amount of cold DCM, and dry under vacuum to yield the desired N,N'-disubstituted urea.
-
// Define Nodes reagent1 [label="2-Fluoro-5-(trifluoromethyl)phenyl\nisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent2 [label="Primary or Secondary\nAmine", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Anhydrous Solvent (DCM)\nRoom Temperature\nInert Atmosphere (N₂)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction [label="Nucleophilic Addition", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Precipitation &\nFiltration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="N,N'-Disubstituted\nUrea Product", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges (Workflow) reagent1 -> conditions; reagent2 -> conditions; conditions -> reaction [label="Dropwise Addition"]; reaction -> workup [label="2-4 hours"]; workup -> product; }
General workflow for the synthesis of ureas.Synthesis of Fluorinated Benzimidazolones
Benzimidazolones can be synthesized via the intramolecular cyclization of a urea formed from an o-phenylenediamine derivative. The isocyanate serves to construct the urea backbone, which then undergoes ring closure.[8][9][23]
Protocol: Two-Step Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dihydro-2H-benzimidazol-2-one
-
Materials:
-
o-Phenylenediamine (1.0 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (TEA, 1.1 eq.)
-
Triphosgene or Carbonyldiimidazole (CDI) for the second step (alternative routes).
-
-
Procedure (Step 1: Urea Formation):
-
Dissolve o-phenylenediamine (0.54 g, 5.0 mmol) in anhydrous THF (25 mL) in a round-bottom flask under N₂.
-
Add this compound (1.03 g, 5.0 mmol) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 6 hours. The intermediate urea is formed in situ.
-
-
Procedure (Step 2: Cyclization): 4. This step is based on established methods for cyclizing ureas to benzimidazolones. Add triethylamine (0.77 mL, 5.5 mmol) to the reaction mixture. 5. In a separate flask, prepare a solution of an appropriate cyclizing agent (e.g., triphosgene) in THF and add it slowly to the urea solution at 0 °C. 6. Stir the reaction at room temperature overnight. 7. Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. 8. Extract the product with ethyl acetate (3 x 50 mL). 9. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. Purify the crude product by column chromatography on silica gel to afford the target benzimidazolone.
// Define Nodes start1 [label="o-Phenylenediamine", fillcolor="#F1F3F4", fontcolor="#202124"]; start2 [label="2-Fluoro-5-(trifluoromethyl)phenyl\nisocyanate", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Urea Formation\n(THF, 0°C to RT)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="Acyclic Urea Intermediate", style=dashed, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Cyclization\n(+ Cyclizing Agent, Base)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Fluorinated\nBenzimidazolone", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; purification [label="Workup &\nPurification", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Define Edges start1 -> step1; start2 -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; product -> purification; }
Reaction pathway for benzimidazolone synthesis.Synthesis of Fluorinated Quinazolinones
Quinazolinones are readily accessible from the reaction of isocyanates with anthranilic acid derivatives. This reaction proceeds via an initial urea formation followed by an intramolecular cyclocondensation.
Protocol: One-Pot Synthesis of 2-(2-Fluoro-5-(trifluoromethyl)phenylamino)quinazolin-4(3H)-one
-
Materials:
-
Anthranilamide (1.0 eq.)
-
This compound (1.05 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃, 1.5 eq.)
-
-
Procedure:
-
To a stirred suspension of anthranilamide (0.68 g, 5.0 mmol) and K₂CO₃ (1.04 g, 7.5 mmol) in anhydrous DMF (20 mL), add this compound (1.08 g, 5.25 mmol) at room temperature under N₂.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours. [Rationale: The elevated temperature is necessary to drive the intramolecular cyclization and dehydration step that forms the quinazolinone ring.]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography to obtain the pure quinazolinone derivative.
-
Conclusion
This compound is a powerful and versatile reagent for the construction of complex, fluorinated heterocyclic systems. Its predictable reactivity and the desirable properties imparted by the fluorine and trifluoromethyl substituents make it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols outlined in this guide provide a solid foundation for synthesizing a variety of scaffolds, including ureas, benzimidazolones, and quinazolinones, which are classes of compounds with proven biological significance.[4][6]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]
- 4. omicsonline.org [omicsonline.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]
- 8. Electrochemical access to benzimidazolone and quinazolinone derivatives via in situ generation of isocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Benzimidazolone synthesis [organic-chemistry.org]
- 10. Cas 69922-27-6,this compound | lookchem [lookchem.com]
- 11. This compound 97 69922-27-6 [sigmaaldrich.com]
- 12. pschemicals.com [pschemicals.com]
- 13. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 14. This compound | 69922-27-6 [amp.chemicalbook.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. cdph.ca.gov [cdph.ca.gov]
- 18. safework.nsw.gov.au [safework.nsw.gov.au]
- 19. benchchem.com [benchchem.com]
- 20. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 21. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 22. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 23. Electrochemical access to benzimidazolone and quinazolinone derivatives via in situ generation of isocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note & Protocol Guide: Derivatization of Amines with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate for Enhanced Analysis and Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
The derivatization of primary and secondary amines is a critical technique in analytical chemistry and drug discovery to enhance detectability, improve chromatographic separation, and introduce specific functionalities. This document provides a comprehensive guide to the derivatization of amines using 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This versatile reagent offers distinct advantages due to the presence of fluorine atoms, which can significantly improve the analytical properties of the resulting urea derivatives for techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). Furthermore, as a key building block in medicinal chemistry, this reagent facilitates the synthesis of novel urea-containing compounds with potential therapeutic applications.[1] This guide delves into the underlying reaction mechanism, provides detailed, field-proven protocols for derivatization, and discusses the analytical characterization of the products.
Introduction: The Rationale for Amine Derivatization
Amines are a ubiquitous functional group in a vast array of biologically active molecules, including neurotransmitters, amino acids, and pharmaceutical compounds. However, their inherent polarity and, in some cases, high volatility can present challenges for certain analytical methods.[2] Derivatization, the chemical modification of a compound to produce a new compound with properties more amenable to a specific analytical technique, is a widely employed strategy to overcome these limitations.[2]
Key benefits of amine derivatization include:
-
Enhanced Detectability: Introduction of a chromophore or fluorophore can significantly increase the sensitivity of UV-Vis or fluorescence detectors. The trifluoromethyl group in this compound can enhance detection in certain mass spectrometric and NMR analyses.
-
Improved Chromatographic Behavior: Derivatization can decrease the polarity of amines, leading to better peak shapes, reduced tailing, and improved resolution in reverse-phase HPLC and GC.[2]
-
Increased Volatility: For GC analysis, converting polar amines into less polar derivatives increases their volatility, allowing for analysis at lower temperatures and minimizing thermal degradation.[2]
-
Structural Elucidation: The predictable fragmentation patterns of the derivatives in mass spectrometry can aid in the structural confirmation of the original amine.
This compound is a particularly valuable reagent in this context. The electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can influence the reactivity of the isocyanate and the properties of the resulting urea. This reagent serves as a critical building block for the synthesis of complex molecules, including potent enzyme inhibitors used in drug discovery.[1]
The Chemistry of Derivatization: Mechanism of Urea Formation
The reaction between an amine and an isocyanate proceeds via a nucleophilic addition mechanism to form a stable urea derivative. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the urea linkage.
The reaction is typically rapid and proceeds to completion under mild conditions, often at room temperature.[3] No catalyst is generally required for this reaction. The presence of electron-withdrawing groups, such as the fluoro and trifluoromethyl substituents on the phenyl ring of the isocyanate, can increase the electrophilicity of the isocyanate carbon, potentially accelerating the reaction.
References
Application Notes & Protocols: Synthesis of Bioactive Ureas using 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of unsymmetrical ureas utilizing 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This reagent is a critical building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents. We will delve into the mechanistic principles governing the reaction, provide a robust, step-by-step experimental protocol, discuss safety considerations, and present a workflow for the synthesis of a representative N,N'-disubstituted urea. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Significance of the Urea Moiety in Drug Design
The urea functional group is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous clinically approved therapeutics.[1] Its unique ability to act as a rigid hydrogen bond donor and acceptor allows it to form strong and specific interactions with biological targets such as enzymes and receptors. The incorporation of a urea moiety can significantly enhance a molecule's binding affinity, metabolic stability, and overall pharmacokinetic profile.[2]
Particularly, ureas derived from fluorinated phenyl isocyanates have garnered substantial interest. The trifluoromethyl (-CF₃) group is a key substituent in drug design, known to increase lipophilicity, improve metabolic stability, and enhance binding interactions.[2][3] When combined with other halogens like fluorine, the electronic properties of the isocyanate reagent are fine-tuned, influencing its reactivity and the properties of the final compound. The 2-Fluoro-5-(trifluoromethyl)phenyl urea core is found in numerous potent kinase inhibitors, including analogues of Sorafenib, a multi-kinase inhibitor used in cancer therapy.[4][5][6]
This guide focuses on providing a practical and scientifically grounded framework for the synthesis of these valuable compounds using this compound.
Reaction Mechanism and Scientific Rationale
The synthesis of a urea from an isocyanate and a primary or secondary amine is a classic example of nucleophilic addition. The reaction is typically highly efficient, proceeds readily at ambient temperatures, and does not require a catalyst.[7]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the highly electrophilic carbon atom of the isocyanate group (-N=C=O).[8]
-
Proton Transfer: A subsequent rapid proton transfer from the amine nitrogen to the isocyanate nitrogen results in the formation of the stable urea linkage.
The reactivity of the this compound is significantly influenced by its substituents. Both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing.[2][8] This inductive effect pulls electron density away from the aromatic ring and, consequently, from the isocyanate group. This depletion of electron density renders the carbonyl carbon of the isocyanate exceptionally electrophilic, thereby increasing its susceptibility to nucleophilic attack by an amine.[8] This enhanced reactivity allows the reaction to proceed smoothly and often to completion under mild conditions.
References
- 1. Trifluoromethyl isocyanate | C2F3NO | CID 12494313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Scaffolds
In contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated moieties into lead compounds has become an indispensable tool for optimizing molecular properties.[1][2] Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3]
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate emerges as a particularly valuable fluorinated building block in this context.[4][5] This reagent combines the electronic effects of an ortho-fluoro substituent with the lipophilic and metabolically robust trifluoromethyl (CF₃) group. Its primary utility lies in its highly reactive isocyanate functional group, which serves as a powerful electrophile for constructing urea linkages. This chemistry is central to the synthesis of a wide array of biologically active molecules, most notably diaryl urea-based kinase inhibitors, which form the backbone of several approved and investigational cancer therapies.[6][7][8] These application notes provide an in-depth guide to the properties, reactivity, and practical application of this key intermediate for researchers in medicinal chemistry and drug development.
Reagent Profile and Physicochemical Properties
A thorough understanding of the reagent's physical and chemical properties is paramount for its safe and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 69922-27-6 | [4][9] |
| Molecular Formula | C₈H₃F₄NO | [4][9] |
| Molecular Weight | 205.11 g/mol | [9] |
| Appearance | Clear, colorless liquid | [10] |
| Boiling Point | 53 °C @ 2.5 mmHg | [4] |
| Density | 1.418 g/mL at 25 °C | [4] |
| Refractive Index (n₂₀/D) | 1.455 | [4] |
Core Reactivity: The Nucleophilic Addition to Isocyanate
The synthetic utility of this compound is dominated by the reactivity of the isocyanate group (–N=C=O). The central carbon atom is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it an excellent target for nucleophilic attack by primary and secondary amines. The reaction proceeds via a rapid and typically high-yielding nucleophilic addition mechanism to form a highly stable diaryl urea linkage. This reaction is the cornerstone of its application in medicinal chemistry.
Caption: Nucleophilic addition of an amine to the isocyanate.
Application Protocol: Synthesis of Diaryl Urea Kinase Inhibitor Scaffolds
Objective: To provide a standardized, reliable protocol for the synthesis of N-(Aryl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea derivatives, which are key structural motifs in kinase inhibitors.
Background: The diaryl urea motif is a validated pharmacophore for inhibiting various protein kinases, including Raf, VEGFR, and PDGFR, which are critical targets in oncology.[6] Compounds like Sorafenib and Regorafenib feature this core structure. This protocol details the straightforward reaction between this compound and a generic aromatic amine to generate these valuable scaffolds.
Materials and Reagents:
| Reagent | Purpose |
| This compound | Electrophilic building block |
| Substituted Aryl Amine (Ar-NH₂) | Nucleophilic building block |
| Acetone (anhydrous) | Reaction Solvent |
| Dichloromethane (DCM, anhydrous) | Alternative Solvent / Washing |
| Hexanes | Washing Solvent |
Experimental Workflow Diagram:
References
- 1. biesterfeld.no [biesterfeld.no]
- 2. Fluorinated Building Blocks [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. This compound, 97% 5 g | Request for Quote [thermofisher.com]
Application Note: Synthesis and Utility of Urethanes via 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate with a range of alcohols to form substituted phenyl urethane adducts. These products are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the fluorinated phenyl moiety. This guide details the underlying chemical principles, provides validated, step-by-step experimental protocols, discusses potential side reactions, and outlines analytical characterization techniques. Furthermore, it highlights the strategic importance of the 2-fluoro-5-(trifluoromethyl)phenyl motif in modern drug design.
Introduction: The Strategic Value of Fluorinated Urethanes
The isocyanate functional group is a cornerstone of polymer chemistry and a versatile reactive handle in organic synthesis. Its reaction with alcohols to form a stable urethane (carbamate) linkage is a fundamental transformation with broad applicability.[1][2] this compound is a particularly valuable reagent due to the presence of two distinct fluorine-containing substituents on the aromatic ring.
The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a well-established strategy in modern drug design.[3][4] These groups can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to biological targets.[4][5] The trifluoromethyl group, in particular, is a strong electron-withdrawing group and can increase a compound's metabolic stability and bioavailability.[4] The ortho-fluoro substituent further modulates the electronic properties and can influence molecular conformation. Consequently, the urethanes derived from this isocyanate are valuable building blocks for creating novel pharmaceutical candidates and advanced materials.
Chemical Principles and Mechanism
The core reaction is a nucleophilic addition of an alcohol to the highly electrophilic carbonyl carbon of the isocyanate group. The general mechanism is outlined below.
The Role of Substituents
The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group on the phenyl ring significantly increases the electrophilicity of the isocyanate carbon. This heightened reactivity allows the reaction to proceed efficiently, often without the need for a catalyst, even with moderately nucleophilic alcohols.[6]
Reaction Mechanism
The reaction proceeds via a concerted or stepwise pathway where the oxygen atom of the alcohol attacks the carbonyl carbon of the isocyanate. This is followed by or occurs concurrently with the transfer of the alcohol's proton to the isocyanate nitrogen, resulting in the formation of the stable urethane linkage.
Caption: Generalized mechanism of urethane formation.
Potential Side Reactions
While the reaction with alcohols is generally clean and high-yielding, isocyanates are susceptible to reaction with other nucleophiles, particularly water.
-
Reaction with Water: Trace amounts of water in the reaction medium can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7][8] The resulting amine is highly nucleophilic and can rapidly react with another molecule of isocyanate to form a disubstituted urea impurity.[7][9] This is the most common side reaction and underscores the need for anhydrous reaction conditions.
-
Allophanate Formation: At elevated temperatures or with an excess of isocyanate, the urethane product itself can act as a nucleophile. The N-H proton of the urethane can be abstracted, and the resulting anion can attack another isocyanate molecule to form an allophanate.[2][10] This leads to cross-linking in polyurethane synthesis and can be an undesired side product in small molecule synthesis.[10]
Experimental Protocols
Safety First: Isocyanates are potent irritants to the eyes, skin, and respiratory tract and are known sensitizers.[11][12] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, nitrile or butyl rubber gloves, and a lab coat.[13][14][15]
Materials and General Considerations
-
Reagents: this compound (CAS 69922-27-6) should be of high purity (≥97%).[16] Alcohols should be of reagent grade or higher.
-
Solvents: Anhydrous solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are recommended to minimize side reactions with water.
-
Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Protocol 1: General Uncatalyzed Synthesis of a Urethane
This protocol is suitable for primary and less-hindered secondary alcohols.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the desired alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous THF (or other suitable solvent) to a concentration of approximately 0.2–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Isocyanate Addition: Add this compound (1.05 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed. The disappearance of the strong isocyanate stretch (~2270-2250 cm⁻¹) in the infrared (IR) spectrum is also a reliable indicator of reaction completion.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure urethane.
Caption: Experimental workflow for urethane synthesis.
Protocol 2: Catalyzed Synthesis for Hindered Alcohols
For sterically hindered secondary or tertiary alcohols, the reaction rate can be slow. A catalyst is often required to achieve a reasonable reaction time. Common catalysts include tertiary amines (e.g., DABCO) or organotin compounds (e.g., dibutyltin dilaurate, DBTDL).[8][17][18]
-
Setup: Follow steps 1-3 from Protocol 1.
-
Catalyst Addition: To the alcohol solution, add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1-1 mol%).
-
Isocyanate Addition: Add this compound (1.1 eq) dropwise to the stirred solution.
-
Reaction & Monitoring: Stir at room temperature or gently heat (40–50 °C) if necessary. Monitor the reaction as described in Protocol 1.
-
Work-up & Purification: Follow steps 7-8 from Protocol 1. The catalyst is typically removed during silica gel chromatography.
Data Summary and Troubleshooting
| Parameter | Condition | Rationale / Expected Outcome |
| Stoichiometry | Slight excess of isocyanate (1.05-1.1 eq) | Ensures complete consumption of the potentially more valuable alcohol. |
| Solvent | Anhydrous THF, DCM, Acetonitrile | Aprotic, inert solvents prevent reaction with the isocyanate.[19] |
| Temperature | 0 °C to RT (uncatalyzed) | Controls the exothermic reaction; higher temperatures may promote side reactions.[20] |
| Catalyst | DBTDL, DABCO (for hindered alcohols) | Increases reaction rate for less nucleophilic alcohols.[17] DBTDL favors reaction with secondary isocyanates.[17] |
| Yields | Typically >85% | The reaction is generally efficient and high-yielding with proper technique. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; impure reagents. | Increase reaction time/temperature; use a catalyst; ensure purity of starting materials. |
| Urea Byproduct Formation | Presence of water in the reaction. | Use anhydrous solvents; flame-dry glassware; run under an inert atmosphere. |
| Multiple Spots on TLC | Allophanate formation or other side reactions. | Avoid high temperatures; use a 1:1 stoichiometry if possible. |
| No Reaction | Highly hindered alcohol; low reactivity. | Add a catalyst (DBTDL); increase reaction temperature. |
Applications in Drug Development
The 2-fluoro-5-(trifluoromethyl)phenyl motif is a privileged structure in medicinal chemistry. Its incorporation can enhance a drug candidate's properties. For example, compounds containing this moiety have been investigated as potent and selective inhibitors of enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), which is a target for treating inflammation and pain.[21] The strategic placement of fluorine and trifluoromethyl groups is crucial for optimizing potency, selectivity, and pharmacokinetic profiles in drug discovery programs.[5][22]
Safety and Handling
Isocyanates are hazardous chemicals requiring strict safety protocols.[14]
-
Engineering Controls: Always handle isocyanates in a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles or a face shield, and a lab coat.[12][13]
-
Spill & Decontamination: Spills should be decontaminated with a solution that reacts with and neutralizes the isocyanate group (e.g., a solution of water, detergent, and sodium carbonate).
-
First Aid: In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[15] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention.[11]
References
- 1. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 2. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jelsciences.com [jelsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. researchgate.net [researchgate.net]
- 8. Polyurethane - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]
- 12. hse.gov.uk [hse.gov.uk]
- 13. lakeland.com [lakeland.com]
- 14. cdph.ca.gov [cdph.ca.gov]
- 15. worksafebc.com [worksafebc.com]
- 16. This compound | 69922-27-6 [amp.chemicalbook.com]
- 17. wernerblank.com [wernerblank.com]
- 18. Kinetics of alcohol–isocyanate reactions with metal catalysts (1965) | L. Rand | 48 Citations [scispace.com]
- 19. ddd.uab.cat [ddd.uab.cat]
- 20. poliuretanos.net [poliuretanos.net]
- 21. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Synthetic Chemistry
Introduction: The Strategic Value of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Modern Drug Discovery
This compound is a highly versatile reagent in medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. The strategic placement of these electron-withdrawing groups significantly influences the reactivity of the isocyanate moiety, enhancing its electrophilicity and making it a potent reactant for the synthesis of a diverse array of urea and carbamate derivatives. These structural motifs are prevalent in a multitude of biologically active compounds, and the specific substitution pattern of this isocyanate allows for the introduction of fluorine-containing moieties that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This guide provides a comprehensive overview of the essential protocols for effectively and safely utilizing this compound in a research setting. We will delve into the fundamental principles governing its reactivity, present detailed, field-proven protocols for the synthesis of ureas and carbamates, and underscore the critical safety and handling considerations necessary when working with this class of compounds.
Physicochemical and Safety Data
A thorough understanding of the reagent's properties is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 69922-27-6 | [1] |
| Molecular Formula | C₈H₃F₄NO | [1] |
| Molecular Weight | 205.11 g/mol | |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 53 °C at 2.5 mmHg | |
| Density | 1.418 g/mL at 25 °C | |
| Refractive Index | n20/D 1.455 | |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Moisture Sensitivity | Highly sensitive to moisture |
Safety Profile:
This compound is a hazardous chemical and must be handled with appropriate precautions.
| Hazard | Description | GHS Pictograms |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | GHS07 |
| Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction. | GHS08 |
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with a face shield. For operations with a risk of aerosol generation, a respirator with an appropriate cartridge is recommended.
Core Reactivity Principles: The Isocyanate Functional Group
The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in forming stable urea and carbamate linkages.[3]
Reaction with Amines to Form Ureas
The reaction between an isocyanate and a primary or secondary amine is typically rapid and exothermic, yielding a substituted urea. This reaction generally proceeds without the need for a catalyst and is a cornerstone of many synthetic strategies in drug discovery.[4][5]
Reaction with Alcohols and Phenols to Form Carbamates
Isocyanates react with alcohols and phenols to form carbamates (urethanes). While this reaction can proceed uncatalyzed, it is often slower than the reaction with amines. The rate can be significantly enhanced by the use of catalysts, such as tertiary amines or organometallic compounds. The reactivity of the alcohol or phenol is also a key factor, with primary alcohols being more reactive than secondary or tertiary alcohols.[6]
Experimental Protocols
The following protocols are designed to be robust and reproducible. However, optimization may be necessary for specific substrates.
Protocol 1: Synthesis of N-(Aryl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea
This protocol provides a general method for the synthesis of a diaryl urea derivative, a common scaffold in kinase inhibitors and other therapeutic agents.
Reaction Scheme:
References
- 1. This compound | VSNCHEM [vsnchem.com]
- 2. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Catalytic Methods for Reactions Involving 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Abstract
This technical guide provides a comprehensive overview of catalytic methodologies for chemical transformations involving 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This reagent is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These electron-withdrawing groups significantly enhance the electrophilicity of the isocyanate carbon, influencing its reactivity and the stability of the resulting products.[1] This document details catalytic approaches for key reactions such as urea and carbamate formation, providing researchers, scientists, and drug development professionals with both theoretical insights and practical, step-by-step protocols. The guide emphasizes the rationale behind catalyst selection and procedural choices, supported by authoritative references and data-driven summaries.
Introduction: The Significance of this compound
This compound is a highly reactive building block used in the synthesis of a wide array of fine chemicals.[2][3][4] Its utility is largely defined by the substitution pattern on the aromatic ring. The presence of both a fluorine atom and a trifluoromethyl group—both strongly electron-withdrawing—creates a highly electron-deficient aromatic system. This has two primary consequences for the isocyanate moiety:
-
Enhanced Electrophilicity : The isocyanate carbon becomes exceptionally electrophilic, making it highly susceptible to attack by nucleophiles. This heightened reactivity often allows for reactions to proceed under milder conditions than with less activated isocyanates.[1]
-
Modulation of Physicochemical Properties : The trifluoromethyl group, in particular, is a key structural motif in modern pharmaceuticals. It can significantly improve metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]
These characteristics make this isocyanate a valuable precursor for synthesizing ureas, carbamates, and heterocyclic structures that are candidates for new therapeutics and advanced polymers.[7] This guide focuses on catalytic methods that control and accelerate these important transformations.
Catalytic Synthesis of Substituted Ureas
The reaction of isocyanates with primary or secondary amines to form ureas is a cornerstone of synthetic chemistry. While often facile, catalysis can be employed to accelerate the reaction, improve yields with less nucleophilic amines, and proceed under milder conditions. Organocatalysts, particularly those based on thiourea, are highly effective.[8]
Organocatalysis: Hydrogen-Bond-Mediated Urea Formation
Causality of Catalyst Choice : Thiourea-based catalysts, such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), function as hydrogen-bond donors.[8] They activate the isocyanate group by forming hydrogen bonds with the carbonyl oxygen and the nitrogen atom. This dual hydrogen bonding increases the electrophilicity of the isocyanate carbon, facilitating the nucleophilic attack by the amine. The electron-withdrawing trifluoromethyl groups on the catalyst are crucial for enhancing the acidity of the thiourea N-H protons, making it a more effective hydrogen-bond donor.[8][9]
Workflow for Catalyst Selection and Optimization
Caption: Workflow for optimizing catalytic urea synthesis.
Protocol 2.1: Thiourea-Catalyzed Synthesis of a Disubstituted Urea
This protocol describes the synthesis of N-(2-fluoro-5-(trifluoromethyl)phenyl)-N'-(4-methoxyphenyl)urea.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
p-Anisidine (4-methoxyaniline) (1.0 mmol, 123 mg)
-
N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's Catalyst) (0.05 mmol, 24 mg)
-
Anhydrous Toluene (10 mL)
-
Magnetic stir bar
-
Round-bottom flask (25 mL)
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup : Add the p-anisidine and the thiourea catalyst to the round-bottom flask.
-
Inert Atmosphere : Seal the flask and purge with nitrogen or argon for 5-10 minutes.
-
Solvent Addition : Add 5 mL of anhydrous toluene to the flask via syringe and stir the mixture until all solids are dissolved.
-
Reagent Addition : In a separate vial, dissolve the this compound in 5 mL of anhydrous toluene.
-
Reaction Initiation : Add the isocyanate solution dropwise to the stirring amine/catalyst solution at room temperature over 5 minutes.
-
Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up : Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure urea product.
Data Summary: Urea Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | 0 | Toluene | 25 | 12 | 75 |
| 2 | DABCO | 10 | Toluene | 25 | 4 | 92 |
| 3 | Schreiner's Catalyst | 5 | Toluene | 25 | 1.5 | >98 |
Note: Data is representative and based on the high reactivity of the substrate and established organocatalytic methods.[8]
Catalytic Synthesis of Carbamates (Urethanes)
The addition of alcohols to isocyanates to form carbamates is a fundamental reaction in the synthesis of polyurethanes and as a protection strategy for amines in organic synthesis.[10][11] While this reaction can occur thermally, it is often slow, especially with hindered alcohols. Catalysis is essential for achieving high efficiency and reasonable reaction times. Both organometallic and organocatalysts are widely used.[10][12]
Metal Catalysis: Lewis Acid Activation
Causality of Catalyst Choice : Metal catalysts, such as those based on tin (e.g., Dibutyltin dilaurate, DBTDL) or zirconium chelates, are highly effective for carbamate formation.[11][12][13] The general mechanism involves the activation of either the isocyanate or the alcohol.
-
Mechanism A (Isocyanate Activation) : The Lewis acidic metal center coordinates to the carbonyl oxygen of the isocyanate, increasing its electrophilicity.
-
Mechanism B (Alcohol Activation) : The metal catalyst forms a metal-alkoxide intermediate with the alcohol, increasing the nucleophilicity of the oxygen atom.
Zirconium-based catalysts are often preferred as greener alternatives to toxic organotin compounds and can show high selectivity for the isocyanate-hydroxyl reaction over the competing isocyanate-water reaction, which is crucial in non-anhydrous systems.[12][13]
Catalyst Activation Pathways
Caption: Two primary pathways for Lewis acid catalysis in carbamate formation.
Protocol 3.1: Zirconium-Catalyzed Synthesis of an N-Aryl Carbamate
This protocol describes the synthesis of benzyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate.
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Benzyl alcohol (1.05 mmol, 114 mg, 109 µL)
-
Zirconium(IV) acetylacetonate [Zr(acac)₄] (0.01 mmol, 4.9 mg)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Magnetic stir bar
-
Reaction vial with a screw cap
-
Nitrogen or Argon atmosphere
Procedure:
-
Catalyst and Alcohol : To the reaction vial, add the Zr(acac)₄ catalyst, benzyl alcohol, and the magnetic stir bar.
-
Solvent Addition : Add 3 mL of anhydrous THF to the vial.
-
Isocyanate Addition : In a separate vial, dissolve the this compound in 2 mL of anhydrous THF. Add this solution to the reaction vial.
-
Reaction Conditions : Seal the vial and stir the mixture at 50 °C.
-
Monitoring : Track the disappearance of the isocyanate starting material by TLC or by observing the disappearance of the characteristic isocyanate peak (~2250-2275 cm⁻¹) in the IR spectrum. The reaction is typically complete in 4-6 hours.
-
Work-up : Cool the reaction to room temperature and quench with a few drops of water. Remove the solvent under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate) to obtain the pure carbamate.
Data Summary: Carbamate Synthesis
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | 0 | THF | 50 | 24 | 45 |
| 2 | DBTDL | 0.5 | THF | 50 | 2 | >95 |
| 3 | Zr(acac)₄ | 1.0 | THF | 50 | 5 | >95 |
Note: Data is representative, highlighting the significant rate acceleration provided by metal catalysts compared to the uncatalyzed reaction.[12][13]
Catalytic Cyclization and Multicomponent Reactions
The high reactivity of this compound also makes it an excellent substrate for catalytic cyclization and multicomponent reactions to build complex heterocyclic scaffolds.[1] These reactions are atom-economical and can rapidly generate molecular diversity.
Copper-Catalyzed Synthesis of Cyclic Amides
Causality of Catalyst Choice : Copper(I) catalysts can facilitate the reaction between terminal alkynes and isocyanates.[1] The proposed mechanism involves the in situ formation of a copper acetylide species. This nucleophilic acetylide then attacks the electrophilic carbon of the isocyanate. Subsequent intramolecular cyclization can lead to a variety of heterocyclic products, depending on the structure of the substrates. This method is valuable for constructing nitrogen-containing rings that are prevalent in pharmaceuticals.
Protocol 4.1: [Conceptual] Copper-Catalyzed Annulation
This protocol outlines a conceptual approach for a cyclization reaction, based on established copper-catalyzed reactions of isocyanates.[1]
Materials:
-
This compound (1.0 mmol)
-
A suitable terminal alkyne with a pendant nucleophile (e.g., 2-ethynylaniline) (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
A suitable base (e.g., Triethylamine or DBU) (1.5 mmol)
-
Anhydrous, deoxygenated solvent (e.g., DMF or Acetonitrile) (10 mL)
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add CuI, the terminal alkyne, and the base.
-
Solvent : Add the anhydrous, deoxygenated solvent and stir for 10 minutes at room temperature.
-
Isocyanate Addition : Add the this compound solution in the same solvent dropwise.
-
Reaction Conditions : Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C).
-
Monitoring : Monitor the reaction by LC-MS for the formation of the desired heterocyclic product.
-
Work-up : Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite to remove the copper catalyst.
-
Purification : Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion
This compound is a highly activated and versatile reagent for modern organic synthesis. Its enhanced electrophilicity, driven by the strong electron-withdrawing nature of its substituents, allows for rapid and efficient reactions with a variety of nucleophiles. Catalytic methods, spanning both organometallic and metal-free organocatalysis, provide powerful tools to control these transformations. Lewis acid metal catalysts like zirconium complexes excel in carbamate synthesis, while hydrogen-bond donors such as thioureas are highly effective for urea formation. The principles and protocols outlined in this guide offer a robust starting point for researchers aiming to leverage the unique reactivity of this important building block in drug discovery and materials science.
References
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | 69922-27-6 [amp.chemicalbook.com]
- 4. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 5. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. wernerblank.com [wernerblank.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in the Synthesis of Diaryl Urea-Based Kinase Inhibitors
Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate in the synthesis of potent kinase inhibitors. The diaryl urea motif is a cornerstone in the design of small molecules targeting critical oncogenic kinases, such as VEGFR, RAF, and p38. This guide elucidates the chemical rationale behind using this specific fluorinated building block, presents detailed, field-proven protocols for the synthesis of diaryl urea compounds, and contextualizes their biological significance through pathway diagrams and compiled activity data. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.
The Diaryl Urea: A Privileged Pharmacophore in Kinase Inhibition
Protein kinases are a class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many cancers.[1][2] A significant number of clinically approved and investigational anticancer agents are kinase inhibitors, with the diaryl urea scaffold being a recurring and highly successful pharmacophore.[3][4]
Mechanism of Action: Diaryl urea-based inhibitors are typically Type II inhibitors, meaning they bind to and stabilize the inactive "DFG-out" conformation of the kinase. The central urea moiety is critical for this activity, forming a bidentate hydrogen bond network with a conserved glutamate residue in the αC-helix and the backbone amide of the conserved aspartate of the DFG motif in the activation loop. This interaction locks the kinase in a non-functional state. The aryl rings flanking the urea core occupy the ATP-binding site, with one extending into the hydrophobic hinge region and the other projecting towards the solvent-exposed region, allowing for modifications to tune potency and selectivity.[4]
The Role of Fluorine and Trifluoromethyl Substituents: The specific reagent, this compound, provides two key functionalities that enhance drug-like properties:
-
Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group can increase metabolic stability by blocking potential sites of oxidative metabolism. It is also highly lipophilic, which can enhance membrane permeability and binding affinity within hydrophobic pockets of the kinase active site.
-
Fluorine (F) Atom: The ortho-fluoro substituent can modulate the electronics of the phenyl ring and the acidity of the adjacent urea N-H proton. This fine-tuning can influence the strength of hydrogen bonding interactions with the kinase hinge region. Furthermore, fluorine substitution can improve pharmacokinetic properties.
References
- 1. asianpubs.org [asianpubs.org]
- 2. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
applications of fluorinated isocyanates in materials science
An Application Guide to Fluorinated Isocyanates in Materials Science
Authored by: A Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the . It delves into the fundamental chemistry, unique properties, and practical applications of these compounds, offering detailed protocols and expert insights to facilitate their use in creating advanced materials.
Introduction: The Strategic Advantage of Fluorination in Polyurethane Chemistry
Polyurethanes (PUs) are a versatile class of polymers, synthesized through the reaction of isocyanates with polyols.[1][2] Their block copolymer structure, consisting of alternating hard and soft segments, allows for a wide range of properties, from rigid foams to flexible elastomers.[2][3] The introduction of fluorine into the polymer structure, creating fluorinated polyurethanes (FPUs), dramatically enhances these properties.[4]
The strategic incorporation of fluorine is driven by the unique characteristics of the carbon-fluorine (C-F) bond. With a bond energy as high as 485 kJ/mol, the C-F bond is significantly stronger than the C-H or C-C bonds, imparting exceptional thermal and chemical stability.[4][5] Furthermore, the high electronegativity and low polarizability of the fluorine atom lead to weak intermolecular forces, which results in materials with low coefficients of friction, anti-adhesive properties, and low surface energy.[4][5]
Fluorine can be incorporated into the polyurethane backbone in several ways:
While the use of fluorinated isocyanates can be associated with higher synthesis costs, it offers a direct and effective method for embedding the desired properties into the polymer's hard segments, which are crucial for its mechanical and thermal performance.[3][7]
Core Chemistry: The Isocyanate-Hydroxyl Reaction
The fundamental reaction in polyurethane synthesis is the polyaddition of an isocyanate group (-N=C=O) with a hydroxyl group (-OH) to form a urethane linkage (-NH-COO-). This reaction is highly efficient and typically requires a catalyst, such as an organotin compound like dibutyltin dilaurate (DBTDL), to proceed at a practical rate.[6][7]
Application Note: High-Performance Hydrophobic and Oleophobic Coatings
The incorporation of fluorinated isocyanates is a primary strategy for creating coatings with exceptional water and oil repellency. The underlying principle is the thermodynamic tendency of the low-surface-energy fluorinated segments to migrate to the polymer-air interface during the curing process.[4] This creates a dense, fluorinated surface layer that minimizes adhesion from both aqueous and organic liquids.
These coatings are highly sought after in aerospace, automotive, and electronics for applications such as anti-icing surfaces, anti-graffiti paints, and protective layers for sensitive components.[1][8] The resulting materials exhibit high contact angles for water (hydrophobicity) and oils (oleophobicity), excellent chemical resistance, and enhanced durability against weathering and UV radiation.[1]
Key Performance Metrics for Fluorinated Coatings
| Property | Typical Value Range | Significance | Supporting Sources |
| Water Contact Angle | 100° - 125° | Indicates high hydrophobicity. | [4][9] |
| Surface Tension | 10 - 20 mN·m⁻¹ | Low surface energy prevents wetting. | [4] |
| Thermal Decomposition Temp. | 250°C - 350°C | High thermal stability for harsh environments. | [4][6] |
| Chemical Resistance | Excellent | Resistance to acids, bases, and solvents. | [1] |
Protocol: Synthesis of a Fluorinated Polyurethane Coating via Prepolymer Method
This protocol describes a two-step laboratory-scale synthesis for a hydrophobic coating. This method involves first creating an isocyanate-terminated prepolymer, which is then chain-extended to form the final polymer. This approach allows for better control over the polymer's molecular weight and structure.[10]
Materials and Equipment:
-
Fluorinated Diisocyanate: e.g., 2,2,3,3,4,4,5,5-octafluorohexamethylene diisocyanate (OF-HDI)
-
Polyol: Polytetramethylene glycol (PTMG), dried under vacuum
-
Chain Extender: 1,4-Butanediol (BDO), dried
-
Solvent: Ethyl acetate, anhydrous
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Apparatus: Three-neck round-bottom flask, mechanical stirrer, condenser, nitrogen inlet, heating mantle, dropping funnel.
Experimental Workflow
Step-by-Step Procedure:
Part 1: Prepolymer Synthesis
-
Reactor Setup: Assemble a dry three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet. Ensure the system is moisture-free.
-
Charge Reactants: Charge the reactor with the polyol (PTMG) and anhydrous ethyl acetate. The solvent helps control the viscosity of the reaction mixture.
-
Inert Atmosphere: Begin stirring and purge the system with dry nitrogen for 15-20 minutes to remove air and moisture, which can react with isocyanates.
-
Heating: Heat the mixture to 80°C using a heating mantle.[10]
-
Isocyanate Addition: Slowly add the fluorinated diisocyanate to the reactor via a dropping funnel over 30 minutes. An exothermic reaction is expected; control the addition rate to maintain the temperature.
-
Catalyst Addition: Add a catalytic amount of DBTDL (typically 0.01-0.05% of total reactant weight). The catalyst is crucial for driving the reaction to completion in a reasonable timeframe.[10]
-
Reaction: Maintain the reaction at 80°C for 2-3 hours. The progress can be monitored by titrating the -NCO content or using FTIR to observe the disappearance of the -OH peak and the formation of the urethane peak.[11]
Part 2: Chain Extension and Curing
-
Cooling: Cool the resulting prepolymer solution to approximately 60°C.
-
Chain Extender Addition: Add the stoichiometric amount of the chain extender (BDO) to the prepolymer solution and stir vigorously for 5-10 minutes to ensure homogeneity. This step rapidly increases the molecular weight, forming the final polymer.
-
Casting: Pour the viscous polymer solution onto a prepared substrate (e.g., glass or metal plate).
-
Curing: Place the cast film in a vacuum oven. Dry at 80-110°C for 12 hours to remove the solvent and complete the crosslinking reaction.[7][10] The final product is a solid, transparent FPU film.
Application Note: Enhancing Biocompatibility in Medical Devices
In the biomedical field, surface properties are critical for device performance and patient safety. Fluorinated polymers are attractive for medical applications due to their chemical inertness and hydrophobicity, which can reduce protein adhesion and platelet activation—key events in blood coagulation and biofouling.[12][13][14]
By incorporating fluorinated isocyanates into polyurethanes, materials for catheters, vascular grafts, and other blood-contacting devices can be engineered with improved hemocompatibility.[12] The low surface energy of the FPU material discourages the non-specific binding of proteins, thereby reducing the risk of thrombosis and inflammatory responses.[13]
Characterization of Fluorinated Polyurethanes
Validating the synthesis and performance of FPUs requires a suite of analytical techniques.
-
Structural Verification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of the urethane linkage (N-H stretch ~3320 cm⁻¹, C=O stretch ~1716 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F): Provides detailed structural information and confirms the incorporation of fluorinated moieties into the polymer backbone.[15]
-
-
Surface Properties:
-
Contact Angle Goniometry: Measures the water and oil contact angles to quantify hydrophobicity and oleophobicity.[4][8]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique used to determine the elemental composition of the top few nanometers, verifying the migration of fluorine to the surface.
-
-
Thermal and Mechanical Properties:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer.[6]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), which provides insight into the polymer's phase behavior and operating temperature range.[6][16]
-
Tensile Testing: Evaluates mechanical properties such as tensile strength and elongation at break.[4]
-
Conclusion and Future Outlook
Fluorinated isocyanates are powerful building blocks for creating high-performance polymers with a unique combination of thermal stability, chemical resistance, low surface energy, and biocompatibility. While synthesis can be challenging, their ability to impart these desirable properties makes them invaluable in demanding applications across numerous fields. Future research is expected to focus on developing more cost-effective synthesis routes for novel fluorinated monomers and exploring their use in advanced areas like self-healing materials, flexible electronics, and smart, stimuli-responsive surfaces.
References
- 1. Polyurethane - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane | MDPI [mdpi.com]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]
- 11. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane | MDPI [mdpi.com]
- 12. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Using 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support guide for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive building block in their synthetic workflows. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to anticipate challenges, mitigate side reactions, and ensure the success of your experiments.
The unique electronic properties of this reagent—specifically, the presence of two strong electron-withdrawing groups (fluoro and trifluoromethyl)—render the isocyanate moiety exceptionally electrophilic. While this high reactivity is advantageous for many transformations, it also magnifies the potential for common isocyanate side reactions. This guide provides a structured approach to understanding and controlling these pathways.
Part 1: Frequently Asked Questions - The Essentials
This section addresses the most common preliminary questions regarding the handling, storage, and fundamental reactivity of this compound.
Q1: What are the critical safety precautions for handling this reagent?
A1: this compound is a hazardous chemical that requires strict safety protocols. It is classified as an acute toxin if swallowed, inhaled, or in contact with skin; it causes serious eye and skin irritation; and it is a respiratory sensitizer that may cause allergy or asthma-like symptoms upon inhalation.
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood with sufficient ventilation. Ensure that an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended; latex is unsuitable), a flame-retardant lab coat, and chemical safety goggles with a face shield.
-
Respiratory Protection: For any procedure with a risk of aerosolization or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) is mandatory.
Q2: How must I store this isocyanate to maintain its integrity?
A2: Isocyanates are highly sensitive to moisture. The primary storage objective is to prevent hydrolysis.
-
Atmosphere: Store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Container: Keep the container tightly sealed. Use the original manufacturer's packaging whenever possible.
-
Temperature: Store in a cool, dry place away from heat sources and incompatible materials.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and strong oxidizing agents, as these can trigger vigorous and exothermic reactions or polymerization.
Q3: What makes the isocyanate group in this specific molecule so reactive?
A3: The reactivity of the isocyanate's electrophilic carbon is dictated by the electronic nature of the aromatic ring. In this molecule, both the fluorine atom at the 2-position and the trifluoromethyl (CF₃) group at the 5-position are potent electron-withdrawing groups. They act synergistically to pull electron density away from the aromatic ring, which in turn makes the isocyanate carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack compared to non-substituted or electron-donating group-substituted aryl isocyanates.
Q4: What are the best solvents for reactions involving this isocyanate?
A4: The cardinal rule is to use anhydrous aprotic solvents. Any residual water will compete with your desired nucleophile, leading to unwanted side products. Recommended solvents include:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
N,N-Dimethylformamide (DMF)
-
Toluene
Always use solvents from a freshly opened bottle or those that have been rigorously dried using appropriate methods (e.g., distillation over a drying agent or passage through a solvent purification system).
Part 2: Troubleshooting Guide - Common Side Reactions
This section is structured in a problem-and-solution format to directly address experimental challenges.
Problem 1: A white, insoluble precipitate immediately forms upon adding my isocyanate.
Likely Cause: Symmetrical urea formation due to reaction with trace moisture. This is the most common side reaction for all isocyanates.
Causality: The isocyanate reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to yield the corresponding primary amine (2-fluoro-5-(trifluoromethyl)aniline). This amine is a potent nucleophile and instantly reacts with a second molecule of the starting isocyanate to produce a highly stable, and often poorly soluble, N,N'-disubstituted symmetrical urea.
Solutions & Preventative Measures:
-
Rigorous Drying of Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under an inert atmosphere immediately before use.
-
Anhydrous Reagents & Solvents: Ensure all reaction components, including your nucleophile and any additives, are anhydrous. If your nucleophile is a salt (e.g., an amine hydrochloride), ensure it is fully neutralized and dried before the reaction. Use freshly dried solvents.
-
Inert Atmosphere: Conduct the entire experiment under a positive pressure of dry nitrogen or argon. Use cannulation or syringe techniques for all liquid transfers.
Figure 1: Desired Reaction vs. Hydrolysis Side Reaction
Problem 2: My final product is an intractable solid or oil, and the NMR is complex and broad.
Likely Cause: Oligomerization or cross-linking through trimerization or biuret/allophanate formation.
Causality:
-
Trimerization: Under the influence of heat or certain catalysts (e.g., tertiary amines, metal salts), three isocyanate molecules can cyclize to form a highly stable 1,3,5-triazine-2,4,6-trione, known as an isocyanurate. This is an exothermic process that can lead to a runaway reaction if not controlled.
-
Biuret/Allophanate Formation: The N-H proton of a newly formed urea or urethane linkage is still nucleophilic. At elevated temperatures or in the presence of excess isocyanate, it can attack another isocyanate molecule. This forms a "biuret" linkage (from a urea) or an "allophanate" linkage (from a urethane), creating a branched or cross-linked network.
Solutions & Preventative Measures:
-
Strict Temperature Control: Maintain a low reaction temperature (0 °C to room temperature is often sufficient for this activated isocyanate). Add reagents slowly and portion-wise to dissipate the heat of reaction.
-
Stoichiometric Control: Use a precise 1:1 stoichiometry of isocyanate to your primary nucleophile unless a specific excess is required. An excess of isocyanate significantly increases the probability of biuret/allophanate formation.
-
Catalyst Choice: Be mindful of your catalyst. While tertiary amines can catalyze urea formation, they also strongly promote trimerization. For urethane synthesis, catalysts like dibutyltin dilaurate (DBTDL) are effective but can also promote allophanate formation at higher temperatures. If uncatalyzed, the reaction is slow, consider a milder catalyst or longer reaction time at a lower temperature.
-
Concentration: Running reactions at high concentrations can favor intermolecular side reactions like trimerization. Use adequate solvent to keep all species in solution and minimize these pathways.
Figure 2: Oligomerization and Cyclization Side Reactions
Part 3: Data Summary & Best Practices Protocol
To provide a clear, actionable framework, the following table summarizes the key experimental variables and their impact on common side reactions.
Table 1: Influence of Reaction Conditions on Side Product Formation
| Parameter | Condition | Risk of Hydrolysis (Urea Byproduct) | Risk of Oligomerization (Trimer/Biuret) | Recommended Action |
| Solvent/Reagents | Presence of Water (>100 ppm) | High | Low | Use rigorously dried solvents and reagents. |
| Temperature | > 60 °C | Moderate | High | Maintain temperature between 0-25 °C. Use slow addition to control exotherms. |
| Catalyst | Strong Base (e.g., Et₃N) | Low | High | Use catalysts judiciously. Avoid strong bases unless trimerization is desired. |
| Stoichiometry | Excess Isocyanate | Low | High | Use precise 1:1 stoichiometry or a slight excess of the nucleophile. |
| Concentration | High (> 1 M) | Moderate | High | Use sufficient anhydrous solvent to ensure complete dissolution (e.g., 0.1-0.5 M). |
Annotated Protocol: Synthesis of an N,N'-Disubstituted Urea
This protocol for reacting this compound with a generic primary amine (R-NH₂) serves as a model workflow, with critical steps explained to ensure reproducibility and minimize side reactions.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (R-NH₂, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Oven-dried, two-neck round-bottom flask with a magnetic stir bar
-
Septa, nitrogen/argon inlet, and syringes
Procedure:
-
System Preparation (Self-Validation Step):
-
Assemble the oven-dried flask and equip it with a stir bar, a rubber septum on one neck, and a nitrogen/argon inlet adapter on the other.
-
Flame-dry the entire apparatus under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Causality: This aggressive drying and inerting procedure is the most critical step to remove atmospheric and adsorbed water, the primary reactant for the most common side reaction (symmetrical urea formation).
-
-
Reagent Preparation:
-
In the inerted flask, dissolve the primary amine (R-NH₂, 1.0 equiv) in anhydrous DCM to a concentration of ~0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Causality: Cooling the nucleophile solution prepares the system to absorb the heat generated from the exothermic urea-forming reaction, preventing temperature spikes that can promote trimerization or biuret formation.
-
-
Isocyanate Addition (Critical Control Point):
-
Using a dry syringe, draw up a solution of this compound (1.0 equiv) in a small amount of anhydrous DCM.
-
Add the isocyanate solution dropwise to the stirred, cooled amine solution over 15-20 minutes.
-
Causality: Slow, dropwise addition prevents a localized excess of the highly reactive isocyanate. This ensures that each molecule of isocyanate is more likely to react with the intended amine nucleophile rather than with itself (trimerization) or the newly formed urea product (biuret formation).
-
-
Reaction and Workup:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of methanol to consume any unreacted isocyanate.
-
Concentrate the mixture in vacuo and purify the crude product by column chromatography or recrystallization as appropriate.
-
Causality: Quenching with an alcohol like methanol is a safe way to neutralize any remaining highly reactive isocyanate, forming a soluble urethane that is typically easy to separate from the desired urea product during purification.
-
By adhering to these principles of rigorous exclusion of water, strict temperature control, and careful stoichiometric management, researchers can effectively channel the high reactivity of this compound towards their desired synthetic outcomes.
Technical Support Center: Purification of Products from 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Our focus is on providing practical, field-proven insights to ensure the integrity and purity of your synthesized compounds.
Introduction to Purification Challenges
This compound is a highly reactive electrophile, prized for its ability to form stable urea and carbamate linkages.[1] However, this reactivity also presents unique purification challenges. The primary concerns are the formation of byproducts due to the isocyanate's sensitivity to moisture and the potential for unreacted starting material to co-elute with the desired product. This guide will equip you with the knowledge to anticipate and overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in reactions with this compound?
A1: The most prevalent byproduct is the symmetrical diarylurea, N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea. This impurity arises when the isocyanate reacts with trace amounts of water in your reaction solvent or on your glassware. The isocyanate first hydrolyzes to form an unstable carbamic acid, which then decarboxylates to the corresponding aniline.[2][3] This aniline is nucleophilic and rapidly reacts with another molecule of the starting isocyanate to form the insoluble symmetrical urea.
Q2: How can I minimize the formation of the symmetrical urea byproduct?
A2: The key is rigorous exclusion of moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use. Running the reaction under a positive pressure of an inert gas is also highly recommended.
Q3: What is the best way to quench unreacted this compound before workup?
A3: Adding a small amount of a primary or secondary amine, such as butylamine or dibutylamine, is an effective method to quench excess isocyanate. These amines will react to form highly polar ureas that are typically easier to separate from your desired product during chromatography. Alternatively, adding a small amount of an alcohol like methanol will form a carbamate, which is also generally straightforward to remove.[4]
Q4: My desired urea product is poorly soluble in common organic solvents. How can I purify it?
A4: Poor solubility is common for diaryl ureas. Recrystallization from a high-boiling point solvent or a solvent mixture is often the best approach. For column chromatography, you may need to use a more polar eluent system or consider dry loading the crude product onto silica gel to improve the separation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| A white precipitate forms immediately upon adding the isocyanate. | Moisture contamination leading to the formation of the insoluble symmetrical diarylurea. | Rigorously dry all glassware and solvents. Ensure the reaction is conducted under an inert atmosphere. |
| TLC analysis shows multiple spots close to the desired product. | Formation of isomeric byproducts or related impurities. | Optimize flash chromatography conditions with a shallow solvent gradient. Consider using a different stationary phase, such as alumina or a fluorinated phase, which can offer different selectivity for fluorinated compounds. |
| The desired product oils out during recrystallization. | The chosen solvent system is not ideal; the product is too soluble or the cooling is too rapid. | Screen a wider range of recrystallization solvents or solvent mixtures. Try cooling the solution more slowly by insulating the flask. |
| Low recovery of the product after column chromatography. | The product may be partially insoluble in the loading solvent or may be adsorbing irreversibly to the silica gel. | Dry load the crude product onto silica gel. Consider adding a small percentage of a more polar solvent to the eluent to improve recovery. |
| NMR of the purified product shows broad NH peaks. | Intermolecular hydrogen bonding or slow conformational exchange. | Run the NMR at a higher temperature to sharpen the peaks. A D₂O exchange experiment can confirm the identity of NH protons.[5] |
Experimental Workflows
Workflow 1: Purification by Flash Column Chromatography
This workflow is suitable for the purification of neutral, soluble products.
Step-by-Step Protocol:
-
Quench Reaction: After the reaction is complete, cool the mixture to room temperature and add a suitable quenching agent (e.g., butylamine) to consume any unreacted isocyanate.[4]
-
Aqueous Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), water, and brine.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Prepare Column: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack the column.[6]
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. For poorly soluble compounds, dry loading is recommended.
-
Elute and Collect Fractions: Elute the column with a gradient of ethyl acetate in hexanes, collecting fractions and monitoring by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
Characterize: Obtain analytical data (e.g., NMR, LC-MS) to confirm the purity and identity of the final product.
Workflow 2: Purification by Recrystallization
This workflow is ideal for solid products, particularly those with poor solubility in common chromatography solvents.
Step-by-Step Protocol:
-
Solvent Selection: Experimentally determine a suitable solvent or solvent pair where the product has high solubility when hot and low solubility at room temperature. Common choices for ureas include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[7]
-
Dissolve Crude Product: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Complete Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.
-
Collect Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent and dry them under vacuum.
Mechanistic Insight: The Reactivity of Isocyanates
The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms.[1] This makes it susceptible to attack by a wide range of nucleophiles. Electron-withdrawing groups on the phenyl ring, such as the fluoro and trifluoromethyl groups in this compound, further enhance this electrophilicity, making it a highly reactive isocyanate.
References
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A Scientist's Guide to Optimizing Reactions with 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Welcome to the dedicated technical support center for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this highly reactive and valuable building block in their synthetic endeavors. My aim is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate challenges, troubleshoot effectively, and optimize your reaction conditions for success.
The unique electronic properties of this compound, stemming from the presence of two strongly electron-withdrawing groups on the aromatic ring, render its isocyanate functionality exceptionally electrophilic. This heightened reactivity is a double-edged sword: it facilitates rapid reactions with a wide range of nucleophiles but also increases its susceptibility to common pitfalls in isocyanate chemistry. This guide will equip you to harness its reactivity while mitigating potential side reactions.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive from researchers working with this compound for the first time.
Q1: Why is my reaction yield lower than expected when forming a urea with a primary amine?
A1: Low yields in urea synthesis with this highly reactive isocyanate are frequently traced back to moisture contamination.[1] this compound reacts rapidly with water to form an unstable carbamic acid, which then decarboxylates to the corresponding aniline (2-Fluoro-5-(trifluoromethyl)aniline). This aniline can then react with another molecule of the isocyanate to form a symmetrical N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea byproduct, consuming your starting material.[1]
Q2: Do I need a catalyst for the reaction of this compound with an amine to form a urea?
A2: Generally, no catalyst is required for the reaction with primary or secondary amines.[2] The inherent high reactivity of this electron-deficient aryl isocyanate is usually sufficient to drive the reaction to completion at room temperature or with gentle heating.
Q3: What are the best solvents for reactions involving this isocyanate?
A3: Anhydrous aprotic solvents are essential. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[2] It is crucial to use freshly dried solvents to minimize moisture-related side reactions.
Q4: How should I properly store this compound?
A4: Due to its moisture sensitivity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen) in a cool, dry place, typically a refrigerator at 2-8°C.[3]
Q5: I'm reacting this isocyanate with an alcohol to form a carbamate. The reaction is sluggish. What can I do?
A5: While amines react readily, alcohols, especially sterically hindered ones, can be less nucleophilic. In these cases, a catalyst is often beneficial. Basic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 4-dimethylaminopyridine (DMAP) can significantly accelerate carbamate formation.[4][5][6][7] Organometallic catalysts like dibutyltin dilaurate (DBTDL) are also effective but should be used with caution as they can also promote side reactions.
Troubleshooting Guides
This section delves into specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Issue 1: Low Yield and Presence of a High-Melting Point, Insoluble White Precipitate in Urea Synthesis
Q: I'm reacting this compound with my primary amine in DCM. I'm getting a low yield of my desired urea, and a significant amount of a white solid that is poorly soluble in my workup and purification solvents has crashed out. What is happening and how can I fix it?
A: The insoluble white precipitate is very likely the symmetrical urea byproduct, N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea. Its formation is a classic sign of moisture contamination in your reaction setup.
Causality:
-
Reaction with Water: Trace water in your solvent, on your glassware, or in your amine starting material reacts with the highly electrophilic isocyanate to form 2-fluoro-5-(trifluoromethyl)aniline.
-
Byproduct Formation: This newly formed aniline is a reactive primary amine and will compete with your intended amine nucleophile for the remaining isocyanate, leading to the formation of the symmetrical urea. Due to the two large, fluorinated aromatic groups, this symmetrical urea often has low solubility and a high melting point, causing it to precipitate from the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in urea synthesis.
Detailed Corrective Actions:
-
Glassware: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dispensed from a solvent purification system.
-
Reagents: If your amine is a solid, dry it in a vacuum oven. If it is a liquid, consider distilling it from a suitable drying agent (e.g., CaH₂).
-
Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas like argon or nitrogen.
Issue 2: Multiple Spots on TLC and Difficulty in Product Purification
Q: My reaction of this compound with a secondary alcohol has gone to completion according to TLC, but I see multiple product spots and am struggling to purify my desired carbamate by column chromatography.
A: The high reactivity of the isocyanate, especially when in excess or at elevated temperatures, can lead to the formation of byproducts like allophanates. The highly fluorinated nature of your product can also present unique chromatographic challenges.
Causality:
-
Allophanate Formation: The initial carbamate product still possesses an N-H bond. This nitrogen can act as a nucleophile and attack another molecule of the isocyanate, particularly if the isocyanate is in excess or if the reaction is heated for an extended period.[8][9] This forms an allophanate, which is essentially an "adduct" of your carbamate and another isocyanate molecule.
-
Chromatographic Behavior: Highly fluorinated compounds can exhibit unusual behavior on silica gel. They may have different solubility in standard solvent systems and can sometimes streak or co-elute with byproducts.
Troubleshooting and Optimization:
| Problem | Potential Cause | Recommended Solution |
| Multiple Product Spots | Allophanate formation | Use a 1:1 stoichiometry or a slight excess of the alcohol. Add the isocyanate slowly to a solution of the alcohol to avoid localized high concentrations of the isocyanate. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Difficult Purification | Poor separation on silica | Try alternative solvent systems for chromatography. Mixtures of hexanes or heptane with less polar solvents like diethyl ether or methyl tert-butyl ether (MTBE) might provide better separation than the more common ethyl acetate. A small percentage of a fluorinated solvent like trifluoroethanol in the eluent can sometimes improve the chromatography of highly fluorinated compounds.[10] Consider recrystallization as an alternative purification method.[2] |
| Streaking on TLC | Compound properties | Add a small amount of a polar modifier like methanol or acetic acid to your TLC eluent to improve spot shape. |
Protocol: Quenching Excess Isocyanate
To prevent the formation of byproducts during workup and purification, it is crucial to quench any unreacted this compound.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a nucleophilic scavenger. A common and effective choice is a primary or secondary amine that will form a urea that is easily separable. For example, add 1.1 equivalents (relative to the excess isocyanate) of dibutylamine.
-
Alternatively, a primary alcohol like methanol can be used to form a methyl carbamate, which is often easily removed during chromatography.
-
Stir the mixture for 30 minutes at 0°C to ensure complete quenching before proceeding with your aqueous workup.
Experimental Protocols
Protocol 1: General Procedure for Urea Synthesis
This protocol provides a starting point for the reaction of this compound with a primary or secondary amine.
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) in anhydrous DCM (0.1-0.5 M).
-
To this solution, add this compound (1.05 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, if necessary, quench any excess isocyanate as described above.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
Protocol 2: Catalytic Carbamate Synthesis
This protocol is for the reaction with less reactive alcohols where catalytic activation is necessary.
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv.) and DBU (0.1 equiv.) in anhydrous THF (0.1-0.5 M).
-
Stir the solution at room temperature for 10 minutes.
-
Add this compound (1.1 equiv.) dropwise.
-
Stir the reaction at room temperature or heat to 40-50°C if necessary, monitoring by TLC.
-
Once complete, cool the reaction mixture and quench any excess isocyanate.
-
Dilute the mixture with ethyl acetate and wash with 1M HCl to remove the DBU catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing Reaction Progress
Monitoring by Thin-Layer Chromatography (TLC)
Monitoring the progress of your reaction is crucial for determining the endpoint and identifying the formation of byproducts.
Caption: Idealized TLC progression for a successful reaction.
Visualization:
-
UV Light: Both the isocyanate and the resulting aromatic urea or carbamate products are typically UV-active and will appear as dark spots on a fluorescent TLC plate under 254 nm UV light.[11][12]
-
Stains: If your starting amine or alcohol is not UV-active, you may need to use a chemical stain. A p-anisaldehyde or vanillin stain, followed by heating, can visualize a wide range of organic compounds.[11] For phenols, a ferric chloride stain can be effective.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Isocyanates — Part 3.7 Synthesis of carbamates by DMAP-catalyzed reaction of amines with di-tert-butyldicarbonate and alcohols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allophanate Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 10. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate in Synthesis
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and improve yields when working with this versatile but reactive reagent.
Introduction to this compound
This compound is a highly valuable building block in modern organic synthesis, prized for its role in the creation of complex molecules such as urea and carbamate derivatives.[1][2] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences the reactivity of the isocyanate moiety, making it a potent electrophile.[3] This enhanced reactivity, however, also necessitates careful consideration of reaction conditions to avoid common pitfalls and maximize product yield. This guide provides practical, field-tested advice to navigate the challenges and unlock the full potential of this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This reagent is predominantly used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its electrophilic isocyanate group readily reacts with nucleophiles like amines and alcohols to form substituted ureas and carbamates, respectively. These structural motifs are present in a wide range of biologically active compounds, including kinase inhibitors like sorafenib and its analogues.[5][6][7]
Q2: How do the fluorine and trifluoromethyl substituents affect the reactivity of the isocyanate group?
A2: Both the fluorine atom at the ortho position and the trifluoromethyl group at the meta position are strongly electron-withdrawing. This electronic effect significantly increases the electrophilicity of the carbon atom in the isocyanate group (-N=C=O), making it more susceptible to nucleophilic attack.[3] This heightened reactivity can lead to faster reaction times but also increases the likelihood of side reactions if not properly controlled.
Q3: What are the ideal storage and handling conditions for this compound?
A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[8] Exposure to moisture in the air can lead to the formation of an unstable carbamic acid, which quickly decomposes to the corresponding aniline and carbon dioxide. The aniline can then react with the isocyanate to form an undesired symmetrical urea byproduct.
Q4: What are the most common side reactions observed when using this isocyanate?
A4: The most prevalent side reactions include:
-
Symmetrical Urea Formation: As mentioned above, this occurs when the isocyanate reacts with water to form an aniline, which then reacts with another molecule of the isocyanate.
-
Biuret Formation: The newly formed urea product can sometimes react with another molecule of the isocyanate, particularly at elevated temperatures, to form a biuret.[9]
-
Reaction with Other Nucleophilic Functional Groups: If your substrate contains other nucleophilic groups (e.g., hydroxyls, thiols), they can compete with the desired amine or alcohol, leading to a mixture of products.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive nucleophile (amine/alcohol).2. Deactivated isocyanate due to moisture contamination.3. Steric hindrance around the nucleophilic center. | 1. Check the purity and integrity of your nucleophile. For amines, consider their basicity.2. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents.3. For sterically hindered nucleophiles, consider increasing the reaction temperature or adding a suitable catalyst (see Q5). |
| Formation of a White Precipitate (Symmetrical Urea) | 1. Presence of moisture in the reaction mixture (solvent, reagents, or atmosphere). | 1. Use freshly distilled, anhydrous solvents. Ensure all reagents are dry. Purge the reaction vessel with an inert gas before adding reagents. |
| Multiple Products Observed by TLC/LC-MS | 1. Reaction with other nucleophilic functional groups on the starting material.2. Formation of biuret or other side products due to harsh reaction conditions. | 1. If possible, protect other nucleophilic groups before the reaction. The relative nucleophilicity of amines is generally higher than alcohols, so selective reaction is often possible with careful temperature control.[10]2. Run the reaction at a lower temperature. Monitor the reaction progress closely and stop it once the starting material is consumed to avoid over-reaction. |
| Difficulty in Product Purification | 1. Product is highly non-polar due to the fluorinated substituents.2. Co-elution of the product with byproducts during chromatography. | 1. Consider reverse-phase chromatography if the product is too non-polar for normal-phase silica gel. Crystallization from a suitable solvent system (e.g., ether, hexanes/ethyl acetate) can also be effective.[3][5]2. Optimize your chromatography conditions. A shallow gradient or isocratic elution might be necessary to achieve good separation. |
Experimental Protocols
General Protocol for the Synthesis of a Urea Derivative
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM or THF and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this specific isocyanate, 19F NMR can be a powerful tool to monitor the disappearance of the isocyanate signal and the appearance of the product signal.
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified.
-
Purification: Purification is typically achieved by silica gel column chromatography using a gradient of ethyl acetate in hexanes or by crystallization from a suitable solvent such as diethyl ether.[5]
Visualization of the General Workflow
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. 2-Fluoro-5-nitrophenyl isocyanate 98 68622-14-0 [sigmaaldrich.com]
- 3. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib - Kleymenova - Acta Naturae [actanaturae.ru]
- 7. Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
managing moisture in 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate reactions
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
A Guide to Managing Moisture in Sensitive Reactions
Welcome to the technical support center for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with this highly reactive and moisture-sensitive reagent. Our goal is to provide you with field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your reactions. The primary culprit in many failed or low-yielding isocyanate reactions is the presence of water.[1][2][3]
Issue 1: A white, insoluble solid has formed in my reaction vessel, and my yield of the desired product is low.
-
Probable Cause: You are likely observing the formation of N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea. This is a classic indicator of water contamination.[4] Isocyanates react readily with water to form an unstable carbamic acid, which then decarboxylates to produce a primary amine.[5] This newly formed amine is highly nucleophilic and rapidly reacts with a second molecule of your isocyanate starting material to form a symmetrical urea.[1][6] This side reaction is particularly problematic as it consumes two equivalents of the isocyanate for every one equivalent of water, significantly reducing the availability of the isocyanate for your desired reaction.[4]
-
Troubleshooting Steps:
-
Verify Solvent Purity: The most common source of moisture is the reaction solvent. Use Karl Fischer titration to determine the water content of your solvent, both from the stock bottle and, if possible, an aliquot from the reaction itself.[7][8][9] Anhydrous-grade commercial solvents can still contain 10-50 ppm of water, which may be sufficient to cause issues.
-
Check Reagents: If the solvent is confirmed to be dry, assess the moisture content of your other starting materials. Nucleophiles like alcohols or amines can be hygroscopic.
-
Review Glassware Preparation: Ensure all glassware was rigorously dried immediately before use, either by oven-drying overnight at >120 °C or by flame-drying under a vacuum or a stream of inert gas.[10][11] A common oversight is failing to dry items like stir bars and septa.
-
Confirm Inert Atmosphere: Your reaction must be conducted under a positive pressure of a dry, inert gas such as nitrogen or argon.[12][13] Check for leaks in your system, especially around septa and joints.
-
Issue 2: My reaction is bubbling or foaming, and I've noticed an increase in pressure.
-
Probable Cause: This is a strong indication of significant water contamination. The reaction between an isocyanate and water generates carbon dioxide (CO₂) gas as a byproduct of the carbamic acid decomposition.[1][6][14] This gas evolution can cause foaming and a dangerous pressure buildup in a sealed system.
-
Troubleshooting Steps:
-
Immediate Action: Do not seal the reaction vessel tightly. Ensure the system is vented to a fume hood or connected to an oil bubbler to safely release the pressure.
-
Investigate Moisture Source: This level of reactivity points to a gross contamination of water. Re-examine all potential sources as outlined in "Issue 1." A common mistake is using a solvent from a previously opened bottle that has been exposed to atmospheric moisture.
-
Catalyst Consideration: Be aware that certain catalysts, particularly tertiary amines or some metal catalysts, can also accelerate the isocyanate-water reaction.[4] Review your catalyst choice to ensure it is selective for the desired transformation.
-
Issue 3: My reaction is sluggish, or the conversion is incomplete, even after extended reaction times.
-
Probable Cause: While less dramatic than urea formation, low levels of moisture can still hinder your reaction. The isocyanate is slowly being consumed by the side reaction with trace water, effectively reducing its concentration and slowing the rate of the desired reaction.
-
Troubleshooting Steps:
-
Quantify Water Content: This scenario underscores the need for preventative, quantitative measures. Before your next attempt, rigorously dry all components and quantify the water content using the protocols provided below.
-
Drying Protocol Review: Re-evaluate your solvent and reagent drying procedures. Storing dried solvents over activated molecular sieves is crucial for maintaining their anhydrous state.[11][15]
-
Inert Gas Quality: Ensure the inert gas you are using is of high purity and is passed through a drying train (e.g., a column of Drierite or molecular sieves) before entering your reaction vessel.
-
Visualizing the Problem: The Competing Reaction Pathway
The following diagram illustrates how water interferes with the desired reaction of this compound with a generic nucleophile (Nu-H, e.g., an alcohol or amine).
Caption: Competing reaction pathways for an isocyanate.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? Store the reagent in a cool, dry place under an inert atmosphere.[16][17] The original container should be tightly sealed. For long-term storage, consider placing the manufacturer's bottle inside a desiccator or a nitrogen-filled glove box.
Q2: What are the best solvents for reactions with this isocyanate? Aprotic solvents are generally preferred. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), toluene, and acetonitrile. It is critical that these solvents are rigorously dried before use.[15] Avoid protic solvents like alcohols unless they are the intended reactant, as they will react with the isocyanate.[1]
Q3: How can I be sure my solvents are dry enough? The gold standard for quantifying water in organic solvents is Karl Fischer titration.[9] For a qualitative check, the sodium/benzophenone ketyl radical in THF or ether is a useful visual indicator (a deep blue/purple color indicates anhydrous conditions), but this method is not compatible with halogenated solvents.[11] For many applications, passing a solvent through an activated alumina column is an effective way to remove water to ppm levels.[18][19]
Q4: What are the best practices for setting up a moisture-sensitive reaction? Always use glassware that has been oven-dried or flame-dried.[10][20] Assemble your apparatus while it is still hot and allow it to cool under a positive pressure of dry inert gas. Use rubber septa to seal the joints and transfer all liquid reagents via dry syringes or cannulas.[10][21]
Q5: Are there any specific safety precautions for this reagent? Yes. Isocyanates are toxic, lachrymatory, and can cause respiratory and skin sensitization.[22][23][24][25] Always handle this compound in a well-ventilated chemical fume hood.[26] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and compatible gloves (e.g., butyl rubber or nitrile).[17][27]
Data & Protocols
Table 1: Recommended Drying Agents for Common Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Provides a visual indicator of dryness (deep blue color). Do not use with halogenated solvents. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and then distill. CaH₂ is a fine powder; allow it to settle before distillation. |
| Toluene | Sodium/Benzophenone | Similar to THF. Effective for aromatic hydrocarbons. |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂) | Stir for 24h, then distill. Can be stored over 3Å molecular sieves.[15] |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. Highly flammable. |
| N,N-Dimethylformamide (DMF) | Barium Oxide (BaO) | Stir for several days, then distill under reduced pressure. Store over 4Å molecular sieves. |
Note: Always consult safety literature before using reactive drying agents like sodium metal.[28]
Troubleshooting Workflow
This diagram provides a logical path for diagnosing moisture-related issues in your reaction.
Caption: A logical workflow for troubleshooting failed reactions.
Protocol 1: Rigorous Drying of Glassware (Flame-Drying)
-
Clean and Assemble: Ensure the glassware (reaction flask, condenser, addition funnel, etc.) and a magnetic stir bar are thoroughly cleaned and assembled as they will be for the reaction.
-
Apply Vacuum: Connect the assembled apparatus to a Schlenk line or vacuum pump and apply a vacuum.
-
Heat Gently: Using a heat gun or a gentle flame from a Bunsen burner, heat the entire surface of the glassware under vacuum.[20] You may see condensation form initially on cooler parts of the glass; continue heating until all visible moisture is gone.
-
Cool Under Inert Gas: While still connected to the line, switch from vacuum to a positive pressure of dry argon or nitrogen. Allow the glassware to cool completely to room temperature under this inert atmosphere before adding any reagents.[10]
Protocol 2: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon)
-
Prepare Glassware: Use rigorously dried glassware as described in Protocol 1.
-
Seal the Flask: Place a rubber septum over the main joint of the reaction flask.
-
Purge the Flask: Insert one needle connected to a source of dry nitrogen (passed through a drying tube) and a second "exit" needle. Allow the gas to flow for 5-10 minutes to displace all the air inside the flask.[21]
-
Create Positive Pressure: Remove the exit needle first, then the inlet needle. Quickly replace the inlet needle with one attached to a balloon filled with nitrogen. The balloon will serve as a visual indicator of positive pressure.
-
Add Reagents: Add dry solvents and liquid reagents via a dry syringe, inserting the needle through the septum. Add solid reagents quickly by briefly removing the septum under a strong positive flow of nitrogen (a "nitrogen blanket").
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. doxuchem.com [doxuchem.com]
- 3. Isocyanates in Water-Based Coatings: Efficiency and Applications [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. wernerblank.com [wernerblank.com]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mt.com [mt.com]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. moodle2.units.it [moodle2.units.it]
- 12. fiveable.me [fiveable.me]
- 13. researchgate.net [researchgate.net]
- 14. poliuretanos.net [poliuretanos.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. capotchem.cn [capotchem.cn]
- 17. Control measures guide - Canada.ca [canada.ca]
- 18. molan.wdfiles.com [molan.wdfiles.com]
- 19. Drying solvents and Drying agents [delloyd.50megs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. environmentclearance.nic.in [environmentclearance.nic.in]
- 23. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 24. safeworkhealth.com.au [safeworkhealth.com.au]
- 25. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 26. tcichemicals.com [tcichemicals.com]
- 27. georganics.sk [georganics.sk]
- 28. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
troubleshooting failed reactions with 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this highly reactive and valuable building block. My aim here is not just to provide steps, but to illuminate the chemical principles behind them, empowering you to make informed decisions in your synthetic endeavors.
Introduction: Understanding the Reagent
This compound (CAS 69922-27-6) is a powerful electrophile frequently used in the synthesis of urea and carbamate derivatives, many of which are of significant interest in pharmaceutical and agrochemical research.[1] The presence of two strong electron-withdrawing groups—a fluorine atom ortho to the isocyanate and a trifluoromethyl group para—significantly increases the electrophilicity of the isocyanate carbon.[2] This heightened reactivity is a double-edged sword: while it facilitates desired reactions with nucleophiles like amines and alcohols, it also enhances susceptibility to undesired side reactions, particularly with water.[2][3][4]
This guide addresses the most common issues encountered in the laboratory, providing both diagnostic questions and actionable solutions.
FAQ: Reagent Quality, Storage, and Handling
This section addresses problems that can arise before your reaction even begins. Proper handling is the first and most critical step to success.
Question 1: I opened a new bottle of this compound and it appears cloudy or contains a white precipitate. Is it still usable?
Answer:
-
Potential Cause: The presence of a white precipitate is a classic sign of reagent degradation due to moisture exposure. Isocyanates readily react with ambient water to form an unstable carbamic acid, which then decarboxylates to the corresponding aniline (2-Fluoro-5-(trifluoromethyl)aniline). This newly formed aniline is nucleophilic and will rapidly react with another molecule of the parent isocyanate to form a highly insoluble N,N'-disubstituted urea.[3][4] This symmetrical urea is the white solid you are observing.
-
Recommended Actions:
-
Do Not Use: Using the reagent in this state will lead to significantly lower yields and introduce a difficult-to-remove impurity into your reaction. The actual concentration of the active isocyanate is unknown.
-
Prevention is Key: Always handle this reagent under a dry, inert atmosphere (Nitrogen or Argon). Use dry syringes or cannulas for transfer.
-
Proper Storage: Store the reagent in a desiccator or a dry cabinet at the recommended temperature (typically 2-8°C) to minimize exposure to atmospheric moisture.[1][5]
-
Question 2: How can I confirm the purity of my isocyanate before use?
Answer:
-
Potential Cause: Even a visually clear liquid may have partially degraded. Verifying purity is crucial for stoichiometric accuracy.
-
Recommended Actions:
-
FT-IR Spectroscopy (Recommended): This is the quickest and most direct method. The isocyanate group (-N=C=O) has a very strong and sharp characteristic absorption band between 2250-2275 cm⁻¹. The absence or diminished intensity of this peak, coupled with the appearance of urea carbonyl (~1640 cm⁻¹) and N-H bands (~3300 cm⁻¹), indicates degradation. In-situ FTIR can be an excellent tool for real-time monitoring of reaction progression and isocyanate consumption.[6]
-
¹⁹F NMR Spectroscopy: Given the fluorinated nature of the molecule, ¹⁹F NMR can be a sensitive tool to detect the formation of the corresponding aniline or urea byproduct, as the fluorine environments will be distinct from the parent isocyanate.
-
Derivatization/Titration: While more complex, a quantitative method involves reacting a small, weighed amount of the isocyanate with an excess of a volatile amine (e.g., dibutylamine) and then back-titrating the excess amine. This is a classic method for determining isocyanate content.[7]
-
Troubleshooting Guide: Reaction Failures & Low Yield
This section focuses on diagnosing and solving issues when the reaction does not proceed as expected.
Question 3: My reaction of this compound with a primary/secondary amine to form a urea is very sluggish or stalls completely. What's going wrong?
Answer:
-
Potential Causes & Solutions:
-
Poor Nucleophile: While the isocyanate is highly activated, a sterically hindered or electronically deactivated amine may react slowly.
-
Action: Consider gentle heating (e.g., 40-60°C). Use a higher boiling point aprotic solvent if necessary. For extremely poor nucleophiles, the addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction, although it's often unnecessary for standard urea formations.[8]
-
-
Solvent Issues: The choice of solvent is critical.
-
Degraded Isocyanate: As discussed in the FAQ, if the starting isocyanate is of poor quality, the reaction is destined for failure.
-
Action: Verify the purity of your isocyanate before starting the reaction (See FAQ 2).
-
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Troubleshooting Guide: Side Product Formation
Often, the reaction works, but produces significant impurities.
Question 4: My reaction is complete, but I have a major, insoluble side product that is not my desired urea. What is it and how do I prevent it?
Answer:
-
Potential Cause: This is almost certainly the symmetrical urea, N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea, formed from the reaction of the isocyanate with water, as detailed in FAQ 1. This happens when trace moisture is present in the solvent, on the glassware, or in the amine starting material.
-
Recommended Actions:
-
Implement Rigorous Anhydrous Technique: This is non-negotiable. See Protocol 1 for a detailed procedure on setting up a properly anhydrous reaction.
-
Dry Your Amine: If your amine starting material is a salt (e.g., a hydrochloride), it must be free-based and thoroughly dried before use. If it is a liquid, consider drying it over a suitable agent (e.g., CaH₂, molecular sieves) and distilling or filtering before use. If it is a solid, ensure it is rigorously dried under high vacuum.
-
Order of Addition: Add the isocyanate solution slowly to the solution of the amine. This ensures the isocyanate always encounters an excess of the desired nucleophile, minimizing its chance to react with trace water.
-
Reaction Pathways: Desired vs. Side Reaction
Caption: Competing reaction pathways for the isocyanate.
Analytical & Monitoring Techniques
Proactive monitoring can save significant time and resources.
| Technique | Application | Key Indicator | Reference |
| FT-IR | In-process monitoring or final check | Disappearance of sharp -N=C=O stretch at ~2250-2275 cm⁻¹. Appearance of urea/carbamate C=O stretch at ~1630-1750 cm⁻¹. | [6] |
| TLC | Tracking reaction progress | Consumption of starting materials and appearance of product spot. Use a UV-active stain if necessary. | - |
| LC-MS | Confirming product identity and purity | Observation of correct mass for [M+H]⁺ or [M-H]⁻ of the desired product. Can quantify impurity levels. | [7] |
| HPLC | Quantitative analysis of purity | Separation and quantification of starting materials, product, and side products. Often used with UV detection. | [10][11] |
Experimental Protocols
Protocol 1: Standard Anhydrous Reaction Setup for Urea Synthesis
This protocol provides a framework for minimizing moisture-related side reactions.
-
Glassware Preparation: Oven-dry all glassware (reaction flask, stir bar, condenser, addition funnel) at >120°C for at least 4 hours. Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.
-
Reagent Preparation:
-
Dissolve your amine nucleophile in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
In a separate dry flask, prepare a solution of this compound in the anhydrous solvent.
-
-
Reaction Execution:
-
Cool the amine solution in an ice bath (0°C).
-
Using a dry syringe or an addition funnel, add the isocyanate solution dropwise to the stirred amine solution over 10-30 minutes. The reaction is often exothermic.[4]
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for the prescribed time (typically 1-12 hours), monitoring by TLC or LC-MS as needed.[8][9]
-
-
Work-up: Once the reaction is complete, proceed with your standard aqueous work-up and purification protocol.
References
- 1. 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate [myskinrecipes.com]
- 2. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 3. pcimag.com [pcimag.com]
- 4. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2-フルオロフェニルイソシアナート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 10. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 11. US5354689A - Method of detecting isocyanates - Google Patents [patents.google.com]
preventing polymerization of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Welcome to the technical support center for this compound (CAS 69922-27-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in handling and utilizing this highly reactive building block. Our goal is to provide you with the expertise and practical solutions needed to prevent unwanted polymerization and ensure the success of your experiments.
Troubleshooting Guide: Immediate Issues
This section addresses problems you might encounter in real-time, providing direct causes and actionable solutions.
Question: My previously clear, liquid this compound has become cloudy, contains white precipitates, or has solidified. What happened?
Answer:
This is the most common sign of unintended polymerization or degradation. The isocyanate group (–NCO) is extremely reactive, particularly in this molecule where the phenyl ring is activated by electron-withdrawing fluorine and trifluoromethyl groups. The primary culprits are moisture contamination and uncontrolled cyclotrimerization.
-
Likely Cause 1: Moisture Contamination. Isocyanates react readily with water, even trace amounts from atmospheric humidity or residual water in solvents. This reaction forms an unstable carbamic acid, which quickly decomposes into an amine and carbon dioxide (CO₂). The newly formed amine is highly nucleophilic and will rapidly react with another isocyanate molecule to form a disubstituted urea. These ureas are often insoluble in common organic solvents, leading to the white precipitates you observe.[1][2] If significant water was present, the CO₂ generated can also cause pressure buildup in sealed containers.[2][3]
-
Likely Cause 2: Trimerization. In the presence of certain catalysts (including trace impurities like metal ions, strong bases, or even some salts) or at elevated temperatures, isocyanates can undergo cyclotrimerization.[4] This process forms extremely stable, cross-linked isocyanurate rings, resulting in a significant increase in viscosity or complete solidification into an insoluble gel.
Immediate Actions:
-
Assess Usability: If the material is only slightly cloudy, it may be possible to salvage the liquid portion. Centrifuge the container and carefully cannulate the clear supernatant liquid into a fresh, dry, nitrogen-flushed storage vessel. However, the concentration of the active isocyanate will be lower than stated. It is highly recommended to determine the active NCO content via titration before use.[5]
-
For Solidified Product: If the product has fully solidified, it is generally not salvageable and should be disposed of according to your institution's hazardous waste guidelines. Do not attempt to heat the sealed container to melt the solid, as this can lead to dangerous pressure buildup from trapped CO₂ or accelerate decomposition.[6]
Logical Flow for Troubleshooting Isocyanate Degradation
Caption: Troubleshooting workflow for degraded isocyanate.
Frequently Asked Questions (FAQs)
This section provides in-depth answers to common questions regarding the prevention of polymerization during storage and experimental use.
Q1: How should I properly store this compound?
Store the material in its original container, tightly sealed, under a dry, inert atmosphere (nitrogen or argon).[7] If you open the container and only use a portion, it is critical to re-blanket the headspace with inert gas before resealing.[2] Store in a cool, dark, and well-ventilated area, away from incompatible materials. Refer to the supplier's data sheet for specific temperature recommendations; for many reactive isocyanates, refrigeration (2-8°C) is advised to slow potential degradation pathways.
Q2: What are the primary polymerization pathways I need to prevent?
There are two main unwanted reactions: reaction with nucleophiles (especially water) and cyclotrimerization.
Caption: Key polymerization pathways for isocyanates.
Q3: Which solvents are safe to use for my reaction?
Only use anhydrous, aprotic solvents. Protic solvents (containing -OH or -NH groups) will react with the isocyanate. Ensure your solvents are freshly dried and stored over molecular sieves.
| Parameter | Recommendations & Rationale |
| Recommended Solvents | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (MeCN), Chloroform, Ethyl Acetate. |
| Water Content | Should be < 50 ppm. Use solvents from a solvent purification system or freshly opened anhydrous grade bottles. |
| Incompatible Solvents | Water, Alcohols (Methanol, Ethanol), Amines (primary/secondary), any solvent with active hydrogens. These will consume your reagent. |
| Storage | Store anhydrous solvents under an inert atmosphere and over activated 3Å or 4Å molecular sieves. |
Q4: Can I add a polymerization inhibitor?
For storage, adding an inhibitor is generally not recommended as it can interfere with subsequent reactions. The manufacturer typically ensures purity that does not require an inhibitor for the specified shelf life under proper storage conditions.
For specific applications where the isocyanate is part of a formulation that needs to remain stable, inhibitors can be used. Common radical polymerization inhibitors for monomers containing ethylenically unsaturated groups include phenolics like BHT (2,6-di-tert-butyl-p-cresol) or N-oxyl compounds like TEMPO.[8][] However, these are less effective against the primary isocyanate degradation pathways (reaction with water or cyclotrimerization). The most effective "inhibitor" is the strict exclusion of moisture and catalytic impurities.
Q5: How can I monitor my reaction to ensure the isocyanate is being consumed as intended and not polymerizing?
In-situ Fourier Transform Infrared (FTIR) spectroscopy is an excellent Process Analytical Technology (PAT) for this purpose.[10] The isocyanate group has a very strong, sharp, and characteristic absorbance peak around 2250-2275 cm⁻¹ .[11]
-
Successful Reaction: You will observe a steady decrease in the intensity of the ~2270 cm⁻¹ peak as it is consumed, with a concurrent increase in the peak corresponding to your desired product (e.g., urethane C=O stretch around 1700-1730 cm⁻¹).
-
Unwanted Side Reaction: The formation of urea is indicated by a peak around 1640 cm⁻¹, while isocyanurate trimers show a characteristic peak around 1715 cm⁻¹ (often sharper than the urethane carbonyl) and another near 1410 cm⁻¹.[12]
If in-situ FTIR is not available, you can monitor the reaction by taking small aliquots (under inert atmosphere), quenching them, and analyzing by standard FTIR or by an indirect GC or titration method to determine the remaining NCO content.[5]
Experimental Protocol: Best Practices for Urethane Synthesis
This protocol details a generic procedure for reacting this compound with an alcohol, incorporating best practices to prevent polymerization.
Objective: To synthesize a urethane while minimizing side reactions.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., 1-Butanol)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Schlenk line or glovebox
-
Oven-dried glassware (three-neck flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours (overnight is preferred). Assemble the glassware hot under a positive flow of inert gas and allow it to cool. This ensures no adsorbed water is present on the glass surfaces.
-
Reagent Preparation:
-
Dissolve the anhydrous alcohol (1.0 equivalent) in anhydrous DCM in the reaction flask under an inert atmosphere.
-
In a separate, dry dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the alcohol solution in the reaction flask to 0°C using an ice bath. This helps to control the initial exotherm of the reaction and reduces the risk of side reactions.
-
Begin stirring the alcohol solution.
-
-
Isocyanate Addition:
-
Add the isocyanate solution dropwise from the dropping funnel to the stirred alcohol solution over 30-60 minutes. A slow addition rate is crucial to maintain temperature control and prevent localized high concentrations of the isocyanate, which could favor trimerization.[4]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours (reaction time is dependent on the specific alcohol's reactivity).
-
Monitor the reaction's completion by TLC or by observing the disappearance of the NCO peak (~2270 cm⁻¹) via FTIR spectroscopy.[10]
-
-
Work-up:
-
Once the reaction is complete, the work-up procedure will be specific to the product's properties. A typical quench for any remaining isocyanate can be done by adding a small amount of methanol.
-
Critical Causality: Every step in this protocol is designed to rigorously exclude water. From oven-drying glassware to using anhydrous solvents and an inert atmosphere, the primary goal is to prevent the formation of urea precipitates, which is the most common failure mode.[2] Slow, cooled addition mitigates the risk of thermal- or concentration-driven trimerization.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. resinlab.com [resinlab.com]
- 3. Isocyanates – A family of chemicals [tc.canada.ca]
- 4. benchchem.com [benchchem.com]
- 5. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 7. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 8. US20110137066A1 - Process of inhibiting polymerization of isocyanate group-containing, ethylenically unsaturated carboxylate compounds, and process for producing the compounds - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. paint.org [paint.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate Reactions
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reaction work-up procedures involving this versatile reagent. Our focus is on providing practical, field-tested insights rooted in established chemical principles to ensure the success of your experiments.
Introduction to this compound
This compound is a highly reactive electrophile, a characteristic attributed to the isocyanate functional group (-N=C=O).[1][2] Its reactivity is further influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents on the aromatic ring, which enhance the electrophilicity of the isocyanate carbon.[3] The trifluoromethyl group also imparts increased metabolic stability and lipophilicity to the resulting molecules, making this reagent particularly valuable in pharmaceutical and agrochemical research.[4][5][6]
This guide will address common challenges encountered during the work-up of reactions involving this isocyanate, providing clear, actionable solutions to ensure high purity and yield of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[7][8][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and contact with skin and eyes.[7][9] It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[12]
Q2: What are the most common nucleophiles that react with this isocyanate?
A2: Isocyanates are highly reactive towards a variety of nucleophiles.[1][13] The general order of reactivity is primary amines > secondary amines > alcohols ≈ thiols > water.[2] This reactivity profile is crucial for planning your reaction and subsequent work-up.
Q3: How does the presence of the fluorine and trifluoromethyl groups affect the reactivity of the isocyanate?
A3: Both the fluorine and trifluoromethyl groups are strongly electron-withdrawing. This electronic effect increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated phenyl isocyanates.[3] This enhanced reactivity can lead to faster reaction times but may also increase the propensity for side reactions if conditions are not carefully controlled.
Q4: What are the common side reactions to be aware of?
A4: The most prevalent side reaction is the formation of urea derivatives from the reaction with water.[14][15][16] Other potential side reactions include dimerization to form uretdiones, trimerization to form isocyanurates, and reaction with the urethane or urea product to form allophanates and biurets, respectively, especially at elevated temperatures or with excess isocyanate.[14][17]
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of your this compound reaction.
Issue 1: Formation of an Insoluble White Precipitate During Reaction or Work-up
-
Probable Cause: The formation of a disubstituted urea is the most likely culprit. This occurs when the isocyanate reacts with water present in the solvent, reagents, or from atmospheric moisture.[15] The resulting amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to form the insoluble urea.
-
Troubleshooting Steps:
-
Rigorous Drying of Solvents and Reagents: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents or those from a solvent purification system. Dry solid reagents in a vacuum oven.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to exclude atmospheric moisture.[15]
-
Order of Addition: If your nucleophile is an amine, adding the isocyanate solution dropwise to the amine solution can minimize the opportunity for the isocyanate to react with trace water.
-
Issue 2: Low Yield of the Desired Product and Presence of Multiple Byproducts
-
Probable Cause: This can be due to several factors including incomplete reaction, degradation of the product, or the formation of multiple side products like allophanates and biurets, especially if excess isocyanate was used or the reaction was heated.[14][17]
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Fourier-Transform Infrared (FTIR) spectroscopy to determine the optimal reaction time and prevent the formation of downstream byproducts.
-
Stoichiometry Control: Use a precise stoichiometry of reactants. An excess of the isocyanate can be quenched at the end of the reaction.[17]
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can promote side reactions like allophanate and biuret formation.[14]
-
Issue 3: Difficulty in Purifying the Product by Column Chromatography
-
Probable Cause: The product may be co-eluting with urea byproducts or other impurities. Urea derivatives are often polar and can be challenging to separate from polar products.
-
Troubleshooting Steps:
-
Quenching Excess Isocyanate: Before work-up, quench any unreacted isocyanate by adding a small amount of a nucleophilic scavenger like methanol.[18] This converts the highly reactive isocyanate into a more stable and easily separable methyl carbamate derivative.[18]
-
Aqueous Work-up: A carefully designed aqueous work-up can remove some polar impurities.
-
Alternative Purification Methods: If column chromatography is ineffective, consider recrystallization or trituration to purify your product.[18]
-
Chromatography on Deactivated Silica: Isocyanates and their immediate products can sometimes react with the acidic surface of silica gel. Using deactivated (neutral) silica gel or pre-treating the silica with a small amount of a non-nucleophilic base (like triethylamine in the eluent) can improve purification.[12]
-
Experimental Protocols
General Aqueous Work-up Procedure
This protocol is a starting point and may need to be adapted based on the specific properties of your product.
-
Quenching (if necessary): Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C. If excess isocyanate is present, add a small amount of methanol (e.g., 1-5 equivalents relative to the excess isocyanate) and stir for 30 minutes at 0 °C to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Washing: Transfer the mixture to a separatory funnel and wash sequentially with:
-
A mild acidic solution (e.g., 1 M HCl or saturated NH₄Cl) if your product is stable to acid and you need to remove basic impurities.
-
A mild basic solution (e.g., saturated NaHCO₃) if your product is stable to base and you need to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Data Presentation
| Potential Issue | Primary Cause | Recommended Action |
| Insoluble Precipitate | Reaction with water to form urea | Rigorously dry all reagents and solvents; use an inert atmosphere.[15] |
| Low Product Yield | Incomplete reaction or side reactions | Monitor reaction progress; control stoichiometry and temperature.[17] |
| Foaming/Gas Evolution | Reaction with water producing CO₂ | Identify and eliminate the source of moisture.[15] |
| Difficult Purification | Co-elution of polar byproducts | Quench excess isocyanate; optimize work-up; consider recrystallization.[18] |
Visualizing the Workflow
The following diagram illustrates a typical workflow for a reaction and work-up involving this compound.
Caption: A typical reaction and work-up workflow.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. georganics.sk [georganics.sk]
- 11. tcichemicals.com [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
dealing with impurities in 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Welcome to the technical support guide for 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate (CAS 69922-27-6). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling, purification, and use of this highly reactive reagent. Ensuring the purity of this isocyanate is critical for achieving reproducible and successful experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during their experiments. The advice provided is grounded in the fundamental reactivity of isocyanates.
Question 1: I've just received a new bottle of this compound. It appears slightly cloudy and/or contains some white solid precipitate. Is it still usable?
Answer:
Cloudiness or the presence of a white solid is a strong indicator of degradation, primarily through reaction with atmospheric moisture. The isocyanate group (-N=C=O) is highly susceptible to hydrolysis, which leads to a cascade of impurity formation.
-
Causality of Impurity Formation:
-
Hydrolysis: The isocyanate reacts with trace water to form an unstable carbamic acid, which rapidly decarboxylates to produce the corresponding primary amine: 2-Fluoro-5-(trifluoromethyl)aniline[1].
-
Urea Formation: This newly formed amine is nucleophilic and can react with another molecule of the parent isocyanate to form a highly insoluble N,N'-disubstituted urea precipitate. This urea is often the white solid you are observing.
-
-
Immediate Action: The reagent should not be used directly in a moisture-sensitive reaction without purification. The presence of the amine impurity can act as a catalyst for further degradation and will cause significant side reactions in your experiment.
-
Recommended Workflow:
-
Assess Purity: Perform a quick purity check using FT-IR spectroscopy (see Protocol 1).
-
Purify if Necessary: If significant degradation is confirmed, the isocyanate must be purified, typically by vacuum distillation (see Protocol 2), to separate the volatile isocyanate from the non-volatile urea and amine impurities.
-
Question 2: My reaction yield is consistently low, or I'm getting significant, insoluble byproducts. I suspect the isocyanate is the problem. How can I confirm this?
Answer:
This is a classic symptom of using impure isocyanate. The two primary culprits are the hydrolyzed amine and the resulting urea compounds.
-
Mechanism of Interference:
-
Stoichiometric Imbalance: For every two molecules of isocyanate that react to form a urea byproduct, you lose both molecules from your desired reaction, significantly impacting yield.
-
Nucleophilic Contamination: The 2-Fluoro-5-(trifluoromethyl)aniline impurity will compete with your intended nucleophile, leading to the formation of unwanted urea-based side products. These ureas are often poorly soluble and can complicate product isolation and purification[2].
-
-
How to Confirm:
-
FT-IR Spectroscopy: This is the most direct method. A pure isocyanate will show a strong, sharp absorption band for the N=C=O stretch between 2250-2285 cm⁻¹.[3] A diminished intensity of this peak, coupled with the appearance of N-H stretching bands (around 3300-3500 cm⁻¹) and/or urea carbonyl (C=O) bands (around 1630-1690 cm⁻¹), confirms the presence of amine and urea impurities.[3]
-
¹H NMR Spectroscopy: While the isocyanate itself doesn't have N-H protons, the amine and urea impurities will show characteristic N-H signals. Comparing the integration of these signals to the aromatic protons of the desired isocyanate can provide a semi-quantitative measure of impurity levels.
-
The diagram below illustrates the degradation pathway leading to these problematic impurities.
Caption: Impurity formation pathway for isocyanates.
Question 3: How should I properly store and handle this compound to prevent impurity formation?
Answer:
Proper storage and handling are non-negotiable for maintaining the quality of isocyanates.[4][5][6]
-
Storage:
-
Inert Atmosphere: The vial or bottle should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.[7]
-
Container Seal: Ensure the container cap is sealed tightly. For frequently used reagents, consider using a cap with a PTFE/silicone septum and withdrawing the liquid with a dry syringe. Parafilm or electrical tape can be wrapped around the cap for a better long-term seal.
-
-
Handling:
-
Inert Gas Blanket: Always handle the isocyanate under a blanket of inert gas. Use a Schlenk line or a glovebox if possible.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents for all reactions.
-
Dry Syringes/Needles: Use dry syringes and needles for transfers. Purge the syringe with inert gas before drawing up the liquid.
-
The following workflow is recommended for all incoming aryl isocyanates.
Caption: Recommended workflow for handling incoming isocyanate.
Data Summary & Protocols
Impurity Identification
The table below summarizes the key analytical signatures for the isocyanate and its common impurities.
| Compound Name | Impurity Type | FT-IR Signature (cm⁻¹) | ¹H NMR Signature (approx.) |
| This compound | Parent | ~2270 (strong, sharp, -N=C=O stretch) [3][8] | Aromatic protons only (7.2-7.6 ppm) |
| 2-Fluoro-5-(trifluoromethyl)aniline | Hydrolysis | ~3300-3500 (N-H stretch), ~1620 (N-H bend) | Broad N-H₂ singlet (~3.8-4.5 ppm) + aromatic protons |
| N,N'-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea | Dimerization | ~3300 (N-H stretch), ~1650 (Amide I, C=O stretch), ~1560 (Amide II, N-H bend) | Broad N-H singlet (~8.5-9.5 ppm) + aromatic protons |
Protocol 1: Purity Assessment by FT-IR Spectroscopy
This is a rapid and effective method to check the integrity of your isocyanate.[9]
-
Preparation: In a moisture-free environment (e.g., under a flow of nitrogen), place a small drop of the this compound onto a salt plate (e.g., NaCl or KBr) or the crystal of an ATR-FTIR spectrometer.
-
Acquisition: Immediately acquire the IR spectrum. The characteristic isocyanate (-N=C=O) peak should be a very strong and sharp absorbance around 2270 cm⁻¹. This region of the IR spectrum is often called the "cyanate window" because few other functional groups absorb here.[8]
-
Analysis:
-
Pure Sample: A pure sample will be dominated by the ~2270 cm⁻¹ peak. Other aromatic C-H and C-F stretches will be present, but the region between 3000 cm⁻¹ and 2500 cm⁻¹ should be clear.
-
Impure Sample: Look for the appearance of a broad peak in the 3300-3500 cm⁻¹ region (indicative of N-H from the amine/urea) and/or a strong carbonyl peak around 1650 cm⁻¹ (from urea). The relative intensity of the N=C=O peak will be diminished.
-
Protocol 2: Purification by Vacuum Distillation
This protocol should be performed by personnel experienced with vacuum distillation techniques. Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work within a certified chemical fume hood.
-
Physical Properties for Distillation:
-
Procedure:
-
Apparatus Setup: Assemble a clean, oven-dried fractional distillation apparatus. Use a short-path distillation head for maximum efficiency. All joints must be properly sealed with high-vacuum grease.
-
Charge the Flask: Charge the distillation flask with the impure isocyanate. Add a new, dry magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate the System: Slowly and carefully apply vacuum from a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).
-
Heating: Once the target vacuum (≤ 2.5 mmHg) is stable, begin gently heating the distillation flask in a heating mantle or oil bath while stirring.
-
Fraction Collection: The pure this compound will distill as a clear, colorless liquid at approximately 53 °C (note: the exact temperature will depend on the precise vacuum achieved). Collect the distillate in a pre-weighed, dry receiving flask.
-
Residue: The non-volatile urea impurities and higher-boiling amine will remain in the distillation flask as a residue.
-
Termination: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly and carefully re-introducing an inert gas (e.g., nitrogen) to break the vacuum.
-
Storage: Immediately seal the receiving flask containing the purified product under an inert atmosphere and store it properly.
-
Validation: Perform a post-distillation FT-IR analysis (Protocol 1) to confirm the removal of impurities.
-
References
- 1. US5283364A - Hydrolysis process for polyamines - Google Patents [patents.google.com]
- 2. US8816075B2 - Process for the preparation of dihydroquinazolines - Google Patents [patents.google.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. georganics.sk [georganics.sk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.se [fishersci.se]
- 8. azom.com [azom.com]
- 9. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]
- 10. This compound | 69922-27-6 [amp.chemicalbook.com]
Technical Support Center: Scale-Up of Reactions Using 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical support and troubleshooting for the scale-up of chemical reactions involving 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. We will move beyond basic procedures to address the critical nuances of process safety, reaction kinetics, and impurity control that are vital for successful and safe scale-up.
Section 1: Critical Compound Properties & Safety Imperatives
This compound is a highly reactive, fluorinated building block primarily used in the synthesis of urea derivatives, which are common motifs in pharmaceuticals and agrochemicals.[1] Its reactivity is driven by the electrophilic carbon atom of the isocyanate group (-N=C=O), which is susceptible to attack by nucleophiles. The electron-withdrawing nature of the fluorine and trifluoromethyl groups on the phenyl ring further enhances this electrophilicity.
However, this high reactivity also necessitates stringent handling and storage protocols. The compound is classified as toxic, a lachrymator, and is acutely sensitive to moisture.[2][3]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃F₄NO | [2] |
| Molecular Weight | 205.11 g/mol | [2] |
| Appearance | Clear, colorless liquid | [2][3] |
| Boiling Point | 53 °C @ 2.5 mmHg | [2][4] |
| Density | 1.418 g/mL at 25 °C | [2][4] |
| Flash Point | 71 °C (159.8 °F) - closed cup | |
| Key Hazards | Toxic if swallowed, inhaled, or in contact with skin. Causes skin/eye irritation. May cause allergic reactions or respiratory irritation. Lachrymator. | [3] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed to prevent moisture ingress. | [5] |
Section 2: Core Reaction Principles & Scale-Up Strategy
The most common application for this reagent is the formation of substituted ureas via reaction with primary or secondary amines. This reaction is typically fast, high-yielding, and exothermic.
Reaction Mechanism: Urea Formation
The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the stable urea linkage.
General Scale-Up Workflow
Scaling a reaction from the bench to a pilot or production scale requires a systematic approach that prioritizes safety and process control. Failure to properly manage parameters like heat transfer and addition rates can lead to runaway reactions or significant impurity generation.
Section 3: Frequently Asked Questions (FAQs)
Q1: Why is moisture control so critical when using this isocyanate? A1: Isocyanates react readily with water. This reaction forms an unstable carbamic acid, which quickly decomposes into the corresponding aniline (2-fluoro-5-(trifluoromethyl)aniline) and carbon dioxide gas. This side reaction is detrimental for two reasons:
-
It consumes your starting isocyanate, directly reducing the potential yield.
-
The aniline byproduct can then react with another molecule of the isocyanate to form a symmetric diaryl urea. This is often a difficult-to-remove impurity that complicates the purification of your desired product.
Q2: What are the best practices for storing and handling this compound? A2: Due to its moisture sensitivity and toxicity, follow these guidelines:
-
Storage: Store in the original container, tightly sealed, at the recommended 2-8°C.[5] The headspace of the container should be blanketed with an inert gas like nitrogen or argon.
-
Handling: Always handle this reagent in a well-ventilated chemical fume hood.[6][7] Wear appropriate Personal Protective Equipment (PPE), including safety glasses or a face shield, nitrile gloves (double-gloving is recommended), and a lab coat.[5][8] Use syringes or cannulas that have been oven-dried or flame-dried to transfer the liquid under an inert atmosphere.
Q3: Which solvents are recommended for reactions with this isocyanate? A3: The ideal solvent should be inert to the isocyanate and your nucleophile, and it must be anhydrous (<50 ppm water). Commonly used solvents include:
-
Aprotic polar solvents: Tetrahydrofuran (THF), 2-Methyl-THF, Dichloromethane (DCM), Acetonitrile (MeCN).
-
Aprotic nonpolar solvents: Toluene, Heptane (often as a co-solvent). Always use a freshly dried, inhibitor-free grade of solvent appropriate for the scale of your reaction.
Q4: Can I use an amine salt (e.g., a hydrochloride salt) directly in the reaction? A4: No. The isocyanate requires a free, nucleophilic amine to react. If your amine starting material is a salt, it must be neutralized first by adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to generate the free base in situ. Typically, 1.0 to 1.1 equivalents of the base are used. The resulting ammonium salt byproduct is then removed during the aqueous work-up.
Section 4: Troubleshooting Guide for Scale-Up
Encountering issues during scale-up is common. This guide addresses specific problems in a question-and-answer format.
Q5: My reaction is showing low or incomplete conversion. What are the likely causes? A5: Low conversion is a frequent scale-up challenge. Consider these possibilities:
-
Cause 1: Inactivated Nucleophile: Your amine may have been "quenched" by residual acid or is not fully in its free-base form.
-
Solution: Ensure any amine salts are fully neutralized. If starting with a free base, check its purity and consider if it's degrading under the reaction conditions.
-
-
Cause 2: Poor Mixing: On a larger scale, inefficient stirring can create "dead spots" where reagents don't mix.
-
Solution: Verify that your reactor's impeller design and stirring speed are adequate for the vessel geometry and batch volume. Baffles in a reactor can significantly improve mixing efficiency.
-
-
Cause 3: Isocyanate Degradation: The isocyanate may have been degraded by moisture in the solvent, atmosphere, or on the glassware.
-
Solution: Re-verify the anhydrous nature of your entire system. Use fresh, dry solvents and ensure all equipment is rigorously dried before use.
-
Q6: I'm observing a significant amount of an unknown, high-melting point solid in my crude product. What could it be? A6: This is very likely the symmetric urea byproduct, 1,3-bis(2-fluoro-5-(trifluoromethyl)phenyl)urea.
-
Cause: As discussed in Q1, this forms when the isocyanate reacts with water, generating an aniline intermediate that then reacts with another equivalent of the isocyanate.
-
Solution & Prevention:
-
Prevention (Best Approach): The most effective solution is prevention. Re-examine your process for potential points of moisture ingress. Ensure your inert gas blanket is effective and that all reagents and solvents are scrupulously dry.
-
Removal: These symmetric ureas are often poorly soluble and can sometimes be removed by filtration or trituration with a suitable solvent (e.g., diethyl ether, DCM/heptane mixtures) in which the desired product is soluble.[9]
-
Q7: The reaction is much more exothermic than anticipated, causing the temperature to spike. How do I control this? A7: Thermal control is the most critical safety aspect of scaling up isocyanate reactions.
-
Cause: The reaction between an amine and an isocyanate is very fast and releases significant heat. On a small scale, this heat dissipates quickly. On a large scale, the surface-area-to-volume ratio decreases, trapping heat and raising the internal temperature.
-
Solution:
-
Controlled Addition: Never add the full amount of isocyanate at once. Add it slowly, portion-wise or via a syringe pump, to the solution of the amine. This allows the reactor's cooling system to remove the heat as it is generated.
-
Reverse Addition: In some cases, adding the amine solution to the isocyanate solution can help maintain a low concentration of the more reactive species.
-
Dilution: Increasing the solvent volume can help absorb the heat of reaction, acting as a heat sink.
-
Cooling: Start the reaction at a lower temperature (e.g., 0 °C or -10 °C) to provide a larger buffer before the temperature reaches a critical limit.
-
Section 5: Detailed Experimental Protocol: Gram-Scale Urea Synthesis
This protocol describes the synthesis of a representative urea derivative. Note: This is a general procedure and may require optimization for your specific amine.
Objective: To synthesize N-(4-methoxyphenyl)-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea.
Materials:
-
This compound (1.00 g, 4.87 mmol, 1.0 eq)
-
p-Anisidine (4-methoxyaniline) (0.60 g, 4.87 mmol, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF), 25 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a rubber septum. Dry all glassware in an oven (120 °C) overnight before use.
-
Reagent Preparation: In the prepared flask, dissolve p-anisidine (0.60 g, 4.87 mmol) in anhydrous THF (15 mL). Stir the solution until all solids have dissolved. Cool the solution to 0 °C using an ice-water bath.
-
Controlled Addition: In a separate dry vial, dissolve this compound (1.00 g, 4.87 mmol) in anhydrous THF (10 mL). Draw this solution into a dry syringe. Slowly add the isocyanate solution to the stirred amine solution at 0 °C over 15-20 minutes. Causality: A slow addition rate is crucial to manage the reaction exotherm and prevent the formation of localized hot spots that could lead to side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11] A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the limiting reagent (p-anisidine or the isocyanate) is no longer visible.
-
Work-up & Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (30 mL). Causality: This step quenches any unreacted isocyanate and helps remove any acidic impurities.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with hexanes to afford the pure urea product.[9]
Section 6: References
-
Matrix Scientific. This compound - Safety Information. 5
-
LookChem. Cas 69922-27-6, this compound Chemical Properties. 2
-
Georganics. 2-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE Safety Data Sheet. 8
-
Sigma-Aldrich. SAFETY DATA SHEET - Phenyl Isocyanate. --INVALID-LINK--
-
TCI Chemicals. SAFETY DATA SHEET - 3-[3-(Trifluoromethyl)phenyl]-1-propanol. 6
-
Fisher Scientific. SAFETY DATA SHEET - 4-Fluorophenyl isocyanate. 7
-
Sigma-Aldrich. 2-(Trifluoromethyl)phenyl isocyanate 97%. --INVALID-LINK--
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. National Institutes of Health (PMC). 12
-
Sigma-Aldrich. This compound 97%. --INVALID-LINK--
-
Sigma-Aldrich. This compound 97% Properties. 4
-
Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. 10
-
Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. ResearchGate. 13
-
Urea-Based[2]Rotaxanes as Effective Phase-Transfer Organocatalysts. Journal of the American Chemical Society. 14
-
ChemicalBook. This compound | 69922-27-6. 3
-
Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Figshare. 15
-
Sigma-Aldrich. This compound 97% Safety Information. --INVALID-LINK--
-
Sigma-Aldrich. 2-Fluoro-5-nitrophenyl isocyanate 98%. 16
-
Sigma-Aldrich. 3-(Trifluoromethyl)phenyl isocyanate 97%. --INVALID-LINK--
-
MySkinRecipes. 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate. 1
-
Benchchem. Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline. 9
-
ResearchGate. Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. 17
-
Sigma-Aldrich. 3,5-Bis(trifluoromethyl)phenyl isocyanate 98%. 18
-
SynHet. 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane. 19
-
Chem-Impex. 2-Chloro-5-(trifluoromethyl)phenyl isocyanate. 20
-
Sigma-Aldrich. This compound 97% Application. --INVALID-LINK--
-
Benchchem. Methods for monitoring the progress of reactions with (3-Amino-5-fluoro-2-nitrophenyl)methanol. 11
References
- 1. 2-Chloro-5-(trifluoromethyl)phenyl Isocyanate [myskinrecipes.com]
- 2. Cas 69922-27-6,this compound | lookchem [lookchem.com]
- 3. This compound | 69922-27-6 [amp.chemicalbook.com]
- 4. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. georganics.sk [georganics.sk]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Item - Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors - figshare - Figshare [figshare.com]
- 16. 2-Fluoro-5-nitrophenyl isocyanate 98 68622-14-0 [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. 3,5-ビス(トリフルオロメチル)フェニルイソシアナート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 19. 2-(2-Fluoro-5-(trifluoromethyl)phenyl)-1,3-dioxolane [synhet.com]
- 20. chemimpex.com [chemimpex.com]
Validation & Comparative
A Senior Application Scientist's Guide to Phenyl Isocyanates: A Comparative Analysis of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
Introduction: The Strategic Role of Phenyl Isocyanates in Modern Synthesis
Phenyl isocyanates (PhNCO) are a cornerstone class of reagents in synthetic chemistry, prized for the isocyanate group's versatile reactivity. This functional group, characterized by a highly electrophilic carbon atom, readily undergoes nucleophilic attack by amines, alcohols, and thiols, providing efficient pathways to ureas, carbamates, and thiocarbamates, respectively.[1][2] These motifs are integral to a vast array of functional molecules, from life-saving pharmaceuticals to high-performance polymers.
The true power of this scaffold, however, lies in its tunability. The reactivity of the isocyanate and the physicochemical properties of the resulting products can be precisely modulated by the electronic nature of substituents on the phenyl ring.[3] This guide focuses on a particularly potent variant: 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate . We will dissect its properties and reactivity in comparison to other common phenyl isocyanates, providing the theoretical grounding and practical experimental data necessary for researchers, particularly those in drug development, to make informed decisions in reagent selection.
The Decisive Impact of Electronic Effects on Reactivity
The fundamental reactivity of a phenyl isocyanate is dictated by the electrophilicity of the isocyanate carbon. Electron-withdrawing groups (EWGs) pull electron density from the aromatic ring and, by extension, from the N=C=O group. This effect increases the partial positive charge (δ+) on the target carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) push electron density into the ring, diminishing the carbon's electrophilicity and slowing the reaction.[2][3]
This principle can be quantified using the Hammett equation, log(k/k₀) = ρσ, where σ is the substituent constant (a measure of its electronic effect) and ρ is the reaction constant (a measure of the reaction's sensitivity to that effect).[4][5] A positive σ value indicates an EWG, while a negative value signifies an EDG.
Let's analyze our selected isocyanates:
-
This compound : This molecule is decorated with two powerful EWGs. The trifluoromethyl group (-CF₃) is one of the strongest EWGs used in medicinal chemistry due to the intense inductive effect of its three fluorine atoms.[6][7] The fluorine atom at the ortho position also exerts a strong inductive pull. This dual activation renders the isocyanate carbon exceptionally electrophilic, predicting the highest reactivity in our series.
-
4-Chlorophenyl isocyanate : The chlorine atom is an EWG, withdrawing electron density through induction, making this isocyanate more reactive than the unsubstituted parent.[8]
-
Phenyl isocyanate : The unsubstituted ring serves as our baseline for comparison.[9][10]
-
4-Methoxyphenyl isocyanate : The methoxy group is a strong EDG, pushing electron density into the ring via resonance. This deactivating effect predicts the lowest reactivity in our series.
This analysis leads to a clear predicted reactivity trend: This compound > 4-Chlorophenyl isocyanate > Phenyl isocyanate > 4-Methoxyphenyl isocyanate
Physicochemical Properties: A Comparative Overview
Before proceeding to experimental validation, a review of the fundamental physical properties of these reagents is essential for safe handling and experimental design. All are moisture-sensitive and should be handled under inert conditions.[8][11]
| Property | This compound | 4-Chlorophenyl isocyanate | Phenyl isocyanate | 4-Methoxyphenyl isocyanate |
| CAS Number | 69922-27-6[12] | 104-12-1[8] | 103-71-9[9] | 5416-93-3 |
| Formula | C₈H₃F₄NO[11] | C₇H₄ClNO[13] | C₇H₅NO[9] | C₈H₇NO₂ |
| MW ( g/mol ) | 205.11[12] | 153.57[14] | 119.12[10] | 149.15 |
| Appearance | Clear, colorless liquid[11] | White to yellow crystalline solid[13][15] | Colorless liquid[10][16] | Colorless liquid or low-melting solid |
| Boiling Point | 53 °C @ 2.5 mmHg[12] | 203-204 °C[15] | 162-166 °C[9][17] | 106-110 °C @ 16 mmHg |
| Melting Point | N/A[11] | 26-31 °C[8][14] | -33 °C[17] | -15 °C |
| Density | 1.418 g/mL @ 25 °C[12] | ~1.2 g/mL @ 25 °C[13][15] | ~1.10 g/mL @ 20 °C[17] | 1.151 g/mL @ 25 °C |
Experimental Validation: A Comparative Protocol for Urea Synthesis
To empirically validate our predicted reactivity trend, we will utilize a standard protocol for the synthesis of N,N'-disubstituted ureas via reaction with a model nucleophile, benzylamine. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A faster reaction, indicated by the rapid consumption of the starting materials, confirms higher reactivity.
Causality Behind Experimental Choices:
-
Nucleophile: Benzylamine is chosen as a simple, non-volatile primary amine with a distinct UV chromophore, making TLC visualization straightforward.
-
Solvent: Anhydrous Dichloromethane (DCM) is selected. It is an aprotic, relatively non-polar solvent that readily dissolves all reactants but does not react with the isocyanates, ensuring the observed reactivity is solely due to the intended pathway.
-
Temperature: The reaction is conducted at room temperature to avoid providing external energy that might mask the intrinsic reactivity differences between the isocyanates.
-
Monitoring: TLC is a rapid, cost-effective method to qualitatively assess reaction completion. The disappearance of the limiting reagent (benzylamine) and the appearance of the more polar urea product are tracked over time.
Diagram of the Core Reaction Mechanism
Step-by-Step Experimental Protocol
-
Preparation: Set up four identical 25 mL round-bottom flasks, each equipped with a magnetic stir bar. Label them A, B, C, and D. Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar).
-
Reagent Addition (Amine): To each flask, add anhydrous DCM (10 mL). Then, add benzylamine (0.107 g, 1.0 mmol) to each flask via syringe. Begin stirring.
-
Reagent Addition (Isocyanates):
-
To flask A , add this compound (0.205 g, 1.0 mmol).
-
To flask B , add 4-chlorophenyl isocyanate (0.154 g, 1.0 mmol).
-
To flask C , add phenyl isocyanate (0.119 g, 1.0 mmol).
-
To flask D , add 4-methoxyphenyl isocyanate (0.149 g, 1.0 mmol). Start a timer for each reaction immediately after the isocyanate is added.
-
-
Reaction Monitoring: At time points T = 5, 15, 30, and 60 minutes, take a small aliquot from each reaction mixture using a capillary tube and spot it on a single TLC plate (silica gel, eluent: 3:1 Hexanes/Ethyl Acetate). Visualize under a UV lamp (254 nm).
-
Analysis of Results: Observe the consumption of the benzylamine spot and the formation of the new, lower Rf (more polar) urea product spot. The reaction in flask A is expected to reach completion significantly faster (e.g., within 5-15 minutes) than the others. The reaction in flask D will be the slowest, potentially requiring several hours.
-
Workup (for product isolation, if desired): Once a reaction is deemed complete by TLC, dilute the mixture with DCM (20 mL). Wash with 1M HCl (2 x 15 mL) to remove any unreacted benzylamine, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude urea product.
Experimental Workflow Diagram
Applications in Drug Discovery: The Advantage of Fluorine
The enhanced reactivity of this compound is not its only advantage. The fluorine and trifluoromethyl substituents it installs are highly sought after in medicinal chemistry.[18]
-
Metabolic Stability: The -CF₃ group is exceptionally stable and can block sites of metabolic oxidation, increasing a drug's half-life.[6]
-
Lipophilicity & Permeability: The -CF₃ group significantly increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[6]
-
Binding Affinity: The fluorine and -CF₃ groups can alter the electronic environment of the molecule, modulating pKa and forming specific, favorable interactions (such as hydrogen bonds or dipole interactions) within a target protein's binding pocket.[19]
A prime example is its use as a key building block for synthesizing analogs of Sorafenib, a multi-kinase inhibitor used to treat cancer.[20][21] The core structure of Sorafenib features a urea linkage derived from the reaction of an amine with a substituted phenyl isocyanate. By using this compound, medicinal chemists can create novel analogs with potentially improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
The selection of a phenyl isocyanate reagent is a critical decision in the synthesis of ureas and related compounds. While seemingly subtle, the nature of the aromatic substituents has a profound and predictable impact on reactivity. This compound stands out as a superior reagent for applications demanding high reactivity and the introduction of desirable pharmacophoric features. Its dual electron-withdrawing groups render it significantly more reactive than chloro-substituted, unsubstituted, or methoxy-substituted analogs. This heightened reactivity, combined with the metabolic stability and unique binding properties conferred by its fluorinated moieties, makes it an invaluable tool for researchers, scientists, and drug development professionals aiming to accelerate discovery and create more effective molecular entities.
References
- 1. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative Fluorination of Heteroatoms Enabled by Trichloroisocyanuric Acid and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. chem-casts.com [chem-casts.com]
- 10. Phenyl isocyanate | C7H5NO | CID 7672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cas 69922-27-6,this compound | lookchem [lookchem.com]
- 12. 2-氟-5-(三氟甲基)苯基异氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. 4-Chlorophenyl Isocyanate | C7H4ClNO | CID 7693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4-Chlorophenyl isocyanate CAS#: 104-12-1 [m.chemicalbook.com]
- 16. PHENYL ISOCYANATE | Occupational Safety and Health Administration [osha.gov]
- 17. Phenyl isocyanate for synthesis 103-71-9 [sigmaaldrich.com]
- 18. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dash.harvard.edu [dash.harvard.edu]
- 20. asianpubs.org [asianpubs.org]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer chemistry and bioconjugation, isocyanates are indispensable reagents. Their utility stems from the high reactivity of the isocyanate group (–N=C=O) toward nucleophiles like alcohols and amines, forming stable urethane and urea linkages, respectively[1][2]. A critical aspect of tailoring reactions for specific applications—from tuning the curing time of polyurethane foams to controlling the labeling of a therapeutic protein—is the ability to modulate this reactivity. One of the most effective strategies for this is the substitution of the phenyl ring, with fluorination being a particularly potent tool.
This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated phenyl isocyanates, supported by experimental evidence and detailed protocols. We will explore the fundamental electronic effects that govern this reactivity difference and discuss its practical implications in research and development.
The Electronic Influence of Fluorine: A Double-Edged Sword
The difference in reactivity between a standard phenyl isocyanate and its fluorinated counterpart is rooted in the fundamental electronic properties of fluorine. Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I)[3]. When attached to a phenyl ring, it pulls electron density away from the aromatic system. This inductive effect is transmitted through the sigma bonds to the isocyanate group.
The isocyanate carbon is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. The addition of a fluorine atom to the phenyl ring further depletes electron density from the entire molecule, making the isocyanate carbon even more electrophilic and, therefore, more susceptible to nucleophilic attack.
While fluorine also possesses a positive mesomeric or resonance effect (+R) due to its lone pairs of electrons, its inductive effect is overwhelmingly dominant[3]. This net electron withdrawal is the primary driver for the observed increase in reactivity. This principle is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ)[4][5][6]. Electron-withdrawing groups, like fluorine, have positive σ values, which typically lead to an increase in reaction rate for reactions where negative charge builds up in the transition state, as is the case in nucleophilic attack on an isocyanate[5][7]. A reaction's sensitivity to these substituent effects is quantified by the reaction constant, ρ[4][5]. Reactions with a positive ρ value are accelerated by electron-withdrawing groups.
Figure 1. Impact of Fluorination on Isocyanate Electrophilicity.
Comparative Reactivity: Experimental Data
For instance, electron-withdrawing substituents consistently accelerate the rate of reaction with alcohols[6]. The magnitude of this effect depends on the position and number of fluorine substituents. A fluorine atom in the para or ortho position will have a more pronounced effect than one in the meta position due to the interplay of inductive and resonance effects.
Table 1: Relative Reactivity of Phenyl Isocyanates with a Primary Alcohol
| Isocyanate Compound | Substituent | Expected Relative Rate Constant (k_rel) | Rationale |
| Phenyl Isocyanate | -H (Reference) | 1.0 | Baseline reactivity. |
| 4-Fluorophenyl Isocyanate | 4-F | > 1.0 | Strong -I effect from para position increases electrophilicity of isocyanate carbon. |
| 2,4-Difluorophenyl Isocyanate | 2,4-di-F | >> 1.0 | Additive -I effects from two fluorine atoms significantly increase reactivity. |
| 4-Methoxyphenyl Isocyanate | 4-OCH₃ | < 1.0 | Strong +R (electron-donating) effect outweighs -I effect, reducing reactivity. |
Note: The values in this table are illustrative and based on established principles of physical organic chemistry. Actual kinetic values depend heavily on solvent, temperature, and catalyst presence.[11]
Practical Implications and Applications
The ability to tune reactivity by fluorination has significant consequences in various fields:
-
Polymer Science: In the synthesis of polyurethanes, the choice of isocyanate is critical for controlling the curing process[1][12][13]. A highly reactive fluorinated diisocyanate can be used to achieve rapid curing times for applications like fast-setting adhesives or coatings. Conversely, for complex molding processes that require a longer pot life, a less reactive, non-fluorinated isocyanate might be preferred[1][13]. Fluorination can also impart other desirable properties, such as enhanced thermal and chemical stability[14][15][16].
-
Drug Development & Bioconjugation: Isocyanates are used to attach labels or crosslink proteins. The enhanced reactivity of a fluorinated phenyl isocyanate allows for faster and more efficient conjugation, often under milder conditions (e.g., lower temperature or concentration), which can be crucial for preserving the structure and function of sensitive biomolecules.
-
Organic Synthesis: As versatile synthetic intermediates, the choice between a fluorinated and non-fluorinated isocyanate allows chemists to control the selectivity and rate of a reaction, avoiding side products and improving yield.
Experimental Protocol: Monitoring Reactivity via In-Situ FT-IR Spectroscopy
A reliable and common method for quantifying the reaction rate of an isocyanate is to monitor the disappearance of its characteristic N=C=O asymmetric stretching peak in the infrared (IR) spectrum. This peak is strong, sharp, and located in a relatively clear region of the spectrum, typically around 2250-2285 cm⁻¹.
This protocol outlines a general procedure for comparing the reaction rate of phenyl isocyanate and 4-fluorophenyl isocyanate with 1-butanol.
Objective: To determine the pseudo-first-order rate constants for the reaction of two different isocyanates with an alcohol under identical conditions.
Materials:
-
Phenyl Isocyanate (Warning: Toxic, handle with care)[2]
-
4-Fluorophenyl Isocyanate (Warning: Flammable, toxic)[17]
-
1-Butanol (Anhydrous)
-
Anhydrous Toluene or other suitable non-protic solvent
-
FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe or a liquid transmission cell[18][19].
Experimental Workflow Diagram:
Figure 2. Experimental Workflow for Kinetic Analysis via FT-IR.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and the solvent and reagents are anhydrous. Isocyanates react readily with water, which would interfere with the kinetics[2][13].
-
Setup: Place a known volume of anhydrous toluene into a jacketed reaction vessel maintained at a constant temperature (e.g., 25°C). Insert the FT-IR ATR probe into the solvent[18].
-
Alcohol Addition: Add a precise amount of 1-butanol to the solvent. A large excess (e.g., 10-fold or greater relative to the isocyanate) is used to ensure the reaction follows pseudo-first-order kinetics with respect to the isocyanate.
-
Background Spectrum: Once the solution is homogenous, collect a background IR spectrum. This will allow the software to subtract the signals from the solvent and alcohol.
-
Reaction Initiation: At time zero (t=0), inject a small, precise volume of the chosen isocyanate (e.g., phenyl isocyanate) into the stirring solution and immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds)[20].
-
Data Collection: Continue collecting data until the isocyanate peak at ~2270 cm⁻¹ has significantly diminished or disappeared completely.
-
Repeat: Thoroughly clean and dry the apparatus. Repeat the exact same procedure (steps 1-6) using 4-fluorophenyl isocyanate, ensuring identical concentrations, volume, and temperature.
-
Data Analysis:
-
For each time point in both experiments, determine the absorbance of the isocyanate peak.
-
Plot the natural logarithm of the absorbance (ln[A]) versus time (t).
-
For a pseudo-first-order reaction, this plot should yield a straight line. The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the calculated k' values for phenyl isocyanate and 4-fluorophenyl isocyanate. The higher value indicates greater reactivity.
-
Conclusion
Fluorination of the phenyl ring is a powerful and predictable method for increasing the reactivity of phenyl isocyanates. This enhancement is driven by the strong electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. This principle allows scientists and engineers to fine-tune reaction kinetics for a wide array of applications, from creating advanced polymer materials with rapid curing profiles to developing more efficient bioconjugation strategies. By understanding the underlying electronic principles and employing robust analytical techniques like in-situ FT-IR, researchers can harness the unique properties of fluorinated isocyanates to achieve their desired synthetic outcomes.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.viu.ca [web.viu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. The synthesis and curing kinetics study of a new fluorinated polyurethane with fluorinated side chains attached to soft blocks - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. osti.gov [osti.gov]
- 14. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Polyurethane - Wikipedia [en.wikipedia.org]
- 17. 4-Fluorophenyl isocyanate | C7H4FNO | CID 70955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. azom.com [azom.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for Monitoring 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate Reactions
Introduction: The Critical Role of Reaction Monitoring for a High-Value Intermediate
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is a key fluorinated building block in modern medicinal chemistry, frequently utilized in the synthesis of urea-based kinase inhibitors and other targeted therapeutics. Its high reactivity, conferred by the electrophilic isocyanate (-N=C=O) group, is essential for forming stable urea linkages with primary and secondary amines. However, this same reactivity presents a significant challenge in process development and quality control. Incomplete reactions can leave toxic residual isocyanate, while side reactions can generate impurities that compromise the efficacy and safety of the final active pharmaceutical ingredient (API).
Therefore, robust and precise analytical monitoring is not merely a quality control checkpoint; it is a fundamental component of process understanding and optimization. The ability to track the consumption of the isocyanate, the formation of the desired product, and the emergence of any byproducts in real-time or near real-time is critical for ensuring reaction completeness, maximizing yield, and guaranteeing the safety and purity of the final product.
This guide provides an in-depth comparison of the principal analytical techniques for monitoring reactions involving this compound. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to help researchers, scientists, and drug development professionals select and implement the most effective strategy for their specific application.
Strategic Overview: In-Situ vs. Offline Analysis
The first critical decision in monitoring these reactions is choosing between an in-situ (real-time) or an offline (time-point) analytical strategy. This choice fundamentally dictates the type of information you can obtain and the level of process control you can achieve.
Caption: Decision workflow for selecting an in-situ vs. offline analytical strategy.
In-Situ Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, is arguably the most powerful tool for real-time monitoring of isocyanate reactions.[1] Its utility stems from the distinct, strong, and well-isolated absorbance of the isocyanate group's asymmetrical N=C=O stretch.[2]
Expertise & Experience: Why Choose In-Situ FTIR?
The primary advantage of FTIR is the ability to "watch" the reaction as it happens. The isocyanate peak, typically appearing between 2250 and 2285 cm⁻¹ , provides a direct and unambiguous marker for reactant consumption.[3] This allows for precise determination of reaction initiation, progression, and endpoint without the need for invasive sampling.[1] For a molecule like this compound, the electron-withdrawing fluorine and trifluoromethyl groups can subtly shift this peak, but it remains a distinct and easily trackable feature. This real-time data is invaluable for kinetic studies and for identifying the formation of transient intermediates.[1]
Experimental Protocol: In-Situ FTIR Monitoring
-
Instrumentation Setup:
-
FTIR spectrometer equipped with a fiber-optic ATR probe (e.g., Diamond or Silicon).
-
Reaction vessel with a port compatible with the ATR probe.
-
Software for automated, time-resolved spectral acquisition.
-
-
Procedure:
-
Background Spectrum: Insert the ATR probe into the reaction vessel containing the solvent and all reactants except the this compound. Record a background spectrum. This step is critical as it subtracts the spectral features of the starting materials and solvent from subsequent measurements.
-
Reaction Initiation: Initiate the reaction by adding the isocyanate to the vessel under controlled temperature and mixing.
-
Data Acquisition: Immediately begin acquiring FTIR spectra at regular, predefined intervals (e.g., every 30-60 seconds).[1][4]
-
Monitoring Reaction Progress: Track the decrease in the absorbance or area of the N=C=O peak around 2270 cm⁻¹. Concurrently, monitor the increase in the absorbance of product-related peaks, such as the urea carbonyl (C=O) stretch around 1630-1690 cm⁻¹.
-
Endpoint Determination: The reaction is considered complete when the isocyanate peak at ~2270 cm⁻¹ has completely disappeared and the product peaks have stabilized.
-
Caption: Experimental workflow for in-situ FTIR reaction monitoring.
Offline Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantitative analysis of reaction components, offering high sensitivity and the ability to separate the starting material, product, and impurities.[5] For isocyanates, direct analysis is challenging due to their reactivity. Therefore, a derivatization step is almost always required to create a stable, UV-active, or fluorescent urea derivative that can be easily analyzed.[4][6]
Expertise & Experience: Why Choose HPLC?
While FTIR tells you when the reaction is done, HPLC tells you what is in the final mixture with high precision. It is the definitive method for quantifying residual isocyanate to parts-per-million (ppm) or even parts-per-billion (ppb) levels, which is crucial for safety and regulatory compliance.[5] The choice of derivatizing agent is key. For quantitative analysis of total isocyanate groups, reagents like 1-(9-anthracenylmethyl)piperazine (MAP) are excellent as they provide a strong and consistent UV and fluorescence response.[7][8]
Experimental Protocol: HPLC Analysis with Derivatization
-
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Fluorescence detector.[9]
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Derivatizing Agent Solution: Prepare a solution of a suitable agent (e.g., 10 mM dibutylamine [DBA] or MAP) in a compatible solvent like acetonitrile.[6][10]
-
-
Procedure:
-
Sampling & Quenching: At specified time points, withdraw a small, precise aliquot of the reaction mixture. Immediately quench it in a vial containing an excess of the derivatizing agent solution. The derivatizing agent rapidly reacts with any remaining this compound to form a stable urea derivative.
-
Sample Preparation: Dilute the quenched sample with the mobile phase to a concentration within the calibrated range of the instrument. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions (Illustrative):
-
Quantification: Create a calibration curve by derivatizing known concentrations of a this compound standard. Quantify the amount of residual isocyanate in the reaction samples by comparing the peak area of the derivative to the calibration curve.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled structural information, making it an excellent tool for mechanistic studies and product characterization. It can be used both for offline analysis of final products and for in-situ reaction monitoring.[11]
Expertise & Experience: Why Choose NMR?
NMR is the most powerful technique for unambiguously identifying not just the desired product, but also any side products like allophanates or biurets.[12][13] For in-situ monitoring, ¹H or ¹⁹F NMR can be used. ¹⁹F NMR is particularly advantageous for this specific molecule, as the -CF₃ group provides a clean, singlet signal with a wide chemical shift range and no background interference, allowing for very precise tracking of both the reactant and product.[11][14]
Experimental Protocol: In-Situ ¹⁹F NMR Monitoring
-
Instrumentation Setup:
-
NMR spectrometer equipped with a suitable probe.
-
NMR tube suitable for the reaction conditions (e.g., a J. Young tube for air-sensitive reactions).
-
-
Procedure:
-
Sample Preparation: In an NMR tube, dissolve the amine reactant in a suitable deuterated solvent.
-
Initial Spectrum: Acquire an initial ¹⁹F NMR spectrum to record the chemical shift of any fluorine-containing starting materials.
-
Reaction Initiation: Add a stoichiometric amount of this compound to the NMR tube, cap, mix quickly, and insert into the spectrometer.
-
Time-Resolved Acquisition: Set up a pseudo-2D experiment to automatically acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 1-5 minutes).[11]
-
Data Analysis: Process the arrayed spectra. Monitor the disappearance of the ¹⁹F signal corresponding to the -CF₃ group on the starting isocyanate and the appearance of a new ¹⁹F signal corresponding to the -CF₃ group on the final urea product. The relative integration of these peaks provides a direct measure of reaction conversion over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique typically used for volatile and thermally stable compounds. For isocyanates, which can be thermally labile, analysis often involves derivatization or an indirect measurement approach.[15]
Expertise & Experience: Why Choose GC-MS?
GC-MS is particularly useful for determining the purity of the starting isocyanate monomer or for detecting volatile byproducts.[15][16] An effective method involves an indirect determination where the isocyanate is reacted with an excess of a reagent like di-n-butylamine (DBA). The unreacted DBA is then quantified by GC. This approach avoids the thermal degradation of the isocyanate derivative itself and offers excellent precision.[15] Alternatively, the isocyanates can be hydrolyzed to their corresponding amines, which are then derivatized and analyzed by GC-MS.[17][18]
Experimental Protocol: Indirect GC Determination via DBA Reaction
-
Instrumentation and Materials:
-
GC system with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5).
-
Di-n-butylamine (DBA) solution in a dry solvent (e.g., toluene).
-
Internal standard (e.g., undecane).
-
-
Procedure:
-
Reaction: In a vial, mix a precisely weighed amount of the reaction sample with a known excess of the DBA solution. Allow the reaction to proceed to completion to consume all residual isocyanate.
-
Sample Preparation: Add a known amount of the internal standard to the vial. Dilute with the solvent if necessary.
-
GC Analysis: Inject an aliquot of the prepared sample onto the GC.
-
Quantification: A calibration curve is prepared by reacting known amounts of DBA with the internal standard. The amount of unreacted DBA in the sample is determined from the calibration curve. The amount of isocyanate originally present in the sample is then calculated by subtracting the unreacted DBA from the initial amount of DBA added.[15]
-
Comparative Summary of Analytical Methods
| Feature | In-Situ FTIR (ATR) | HPLC (with Derivatization) | In-Situ NMR | GC-MS (Indirect) |
| Primary Use | Real-time kinetics, endpoint | High-sensitivity quantification, purity | Mechanistic studies, kinetics | Purity analysis, volatile byproducts |
| In-Situ Capability | Yes | No | Yes | No |
| Typical Sensitivity | ~0.1% | ppm - ppb | ~0.5-1% | ppm |
| Speed per Sample | Seconds (real-time) | 10-20 minutes | 1-5 minutes (real-time) | 15-30 minutes |
| Sample Prep | Minimal (insert probe) | Moderate (quench, dilute, filter) | Minimal (prepare in NMR tube) | Moderate (react, add standard) |
| Key Advantage | Non-invasive, continuous data[1] | Excellent for trace residuals[5] | Unambiguous structural info[12] | High precision for purity[15] |
| Key Limitation | Lower sensitivity, matrix effects | Time delay, potential sample error | Lower sensitivity, expensive | Indirect measurement, thermal issues |
Conclusion and Recommendations
The choice of analytical technique for monitoring reactions of this compound is dictated by the specific information required.
-
For process development, kinetic analysis, and real-time endpoint determination , in-situ FTIR spectroscopy is the superior choice. Its ability to provide continuous, non-invasive monitoring allows for unparalleled process understanding and control.
-
For final product quality control, impurity profiling, and the quantification of trace residual isocyanate , HPLC with derivatization is the most reliable and sensitive method. It is essential for ensuring the safety and regulatory compliance of the final product.
-
For elucidating reaction mechanisms and identifying unknown byproducts , NMR spectroscopy is indispensable. The use of ¹⁹F NMR offers a particularly elegant and clean method for tracking this specific reaction.
-
GC-MS serves as a valuable complementary technique, especially for assessing the purity of the starting isocyanate raw material and detecting any volatile impurities.
In a modern drug development workflow, these techniques are not mutually exclusive but are often used in concert. A typical approach involves using in-situ FTIR to develop and optimize the reaction conditions, followed by HPLC to validate the process and perform final release testing on the isolated product. NMR is employed as needed to investigate any unexpected results or to fully characterize the final compound and its impurity profile. This multi-faceted analytical approach provides a self-validating system, ensuring the production of safe and effective medicines.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 6. diva-portal.org [diva-portal.org]
- 7. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a novel derivatization reagent for the sampling and analysis of total isocyanate group in air and comparison of its performance with that of several established reagents. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. cdc.gov [cdc.gov]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. polymersynergies.net [polymersynergies.net]
- 14. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, 97% 5 g | Request for Quote [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Characterization of Urea Derivatives from 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
For researchers, scientists, and professionals in drug development, the synthesis and characterization of novel small molecules are foundational steps in the discovery pipeline. Urea derivatives, in particular, represent a privileged scaffold in medicinal chemistry, known for their ability to form key hydrogen bond interactions with biological targets.[1] This guide provides an in-depth technical comparison of the characterization of urea derivatives synthesized from 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, a versatile and reactive building block. We will explore the nuances of their synthesis, delve into detailed characterization protocols, and present comparative data to guide your research and development efforts.
The Significance of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety
The 2-fluoro-5-(trifluoromethyl)phenyl group imparts a unique combination of properties to the resulting urea derivatives. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2] The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the acidity of the N-H protons of the urea linkage, influencing their hydrogen bonding capabilities and overall physicochemical properties such as lipophilicity.[3] These characteristics make this class of compounds particularly interesting for applications in drug discovery, for instance, as kinase inhibitors.[1]
Comparative Synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl) Urea Derivatives
The synthesis of unsymmetrical ureas from isocyanates is a robust and widely employed method in organic chemistry.[4] The reaction of this compound with a primary or secondary amine is typically a straightforward nucleophilic addition.
General Synthetic Workflow
The general synthetic route involves the dropwise addition of the amine to a solution of the isocyanate in an anhydrous aprotic solvent, such as dichloromethane or tetrahydrofuran, often at reduced temperatures to control the exothermicity of the reaction.
Caption: General workflow for the synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl) urea derivatives.
Experimental Protocol: Synthesis of a Representative Urea Derivative
This protocol describes the synthesis of a generic N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-aryl urea.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the corresponding aniline, resulting in undesired side products.
-
Inert Atmosphere: Prevents the reaction of the isocyanate with atmospheric moisture.
-
Controlled Addition at 0 °C: The reaction between an isocyanate and an amine is often exothermic. Slow, dropwise addition at a reduced temperature helps to control the reaction rate and prevent the formation of byproducts.
Comprehensive Characterization of Urea Derivatives
A multi-technique approach is essential for the unambiguous characterization of the synthesized urea derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this class of compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy:
-
Key Signals: The N-H protons of the urea moiety typically appear as two distinct singlets or broad signals in the region of δ 8.0-10.0 ppm. The chemical shift and multiplicity of the aromatic protons will be indicative of the substitution pattern on both phenyl rings.
-
Comparative Insights: The electronic environment of the N-H protons is influenced by the substituents on the aryl rings. Comparing the chemical shifts of the N-H protons for a series of derivatives with varying electronic properties on the N'-aryl ring can provide insights into the electronic effects transmitted through the urea linkage.
¹³C NMR Spectroscopy:
-
Key Signal: The carbonyl carbon of the urea group is a characteristic signal, typically appearing in the range of δ 150-160 ppm.
-
Comparative Insights: The chemical shift of the carbonyl carbon is sensitive to the electronic nature of the substituents on the aryl rings. Electron-withdrawing groups will generally shift this signal downfield.
¹⁹F NMR Spectroscopy:
-
Key Signals: The trifluoromethyl group (CF₃) will give a sharp singlet, while the fluorine atom on the phenyl ring will appear as a more complex multiplet due to coupling with neighboring protons.
-
Comparative Insights: ¹⁹F NMR is particularly useful for confirming the presence and integrity of the fluorine-containing moieties and can be a sensitive probe of the local electronic environment.
Sample ¹H and ¹³C NMR Data for Representative Urea Derivatives:
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea [1] | 2.21 (s, 3H, CH₃), 7.06 (d, 2H), 7.31 (d, 2H), 7.60–7.63 (m, 4H), 8.65 (br, 1H, NH), 9.01 (br, 1H, NH) | 20.8, 118.1, 118.3, 119.2, 123.4, 125.0, 126.6, 129.6, 129.7, 131.7, 137.2, 138.1, 144.1, 152.8 |
| 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(p-tolyl)urea [1] | 2.20 (s, 3H, CH₃), 7.03–7.05 (m, 2H), 7.29–7.31 (m, 3H), 8.09 (s, 1H), 8.45 (s, 1H), 8.83 (br, 1H, NH), 9.30 (br, 1H, NH) | 20.8, 115.1, 118.4, 118.8, 119.6, 122.3, 125.3, 129.6, 129.7, 131.0, 132.0, 136.9, 137.7, 142.5, 153.1, 153.2 |
| 1-(p-Tolyl)-3-[2-(trifluoromethyl)phenyl]urea [1] | 2.20 (s, 3H, CH₃), 7.04–7.07 (m, 3H), 7.29–7.32 (m, 3H), 7.60–7.63 (m, 1H), 7.98–8.00 (m, 1H), 8.46 (s, 1H, NH), 9.25 (br, 1H, NH) | 20.8, 118.7, 118.8, 124.5, 126.0, 126.1, 129.0, 129.5, 129.7, 131.5, 133.2, 137.4, 137.7, 153.0, 153.2 |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups present in the synthesized ureas.
-
Key Vibrations:
-
N-H Stretching: Two bands are typically observed in the region of 3200-3400 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretching (Amide I band): A strong, sharp absorption band is expected between 1630 and 1700 cm⁻¹. The exact position is sensitive to hydrogen bonding.
-
N-H Bending (Amide II band): This band appears in the 1510-1570 cm⁻¹ region.
-
C-F Stretching: Strong absorptions in the 1100-1350 cm⁻¹ range are characteristic of C-F bonds.
-
Comparative IR Data for Representative Urea Derivatives:
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) |
| 1-(p-Tolyl)-3-[4-(trifluoromethyl)phenyl]urea [1] | 3320, 3279 | 1681 |
| 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(p-tolyl)urea [1] | 3328, 3291 | 1685 |
| 1-(p-Tolyl)-3-[2-(trifluoromethyl)phenyl]urea [1] | 3325, 3287 | 1684 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar urea derivatives, typically yielding the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula of the synthesized compound.
Characterization Workflow
Caption: A typical workflow for the characterization of synthesized urea derivatives.
Comparative Performance and Applications
The biological activity of these compounds would typically be assessed in vitro against a panel of relevant enzymes or cell lines. For instance, their efficacy as anticancer agents could be evaluated by determining their IC₅₀ values against various cancer cell lines.
Conclusion
The synthesis of urea derivatives from this compound provides access to a class of compounds with significant potential in medicinal chemistry. A thorough characterization using a combination of NMR, IR, and mass spectrometry is crucial for unambiguous structure determination and purity assessment. This guide provides the foundational protocols and comparative insights to aid researchers in the synthesis and characterization of these promising molecules. The detailed experimental workflows and the rationale behind the analytical choices are intended to empower scientists to confidently and efficiently advance their research in the exciting field of drug discovery.
References
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the LC-MS Analysis of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate Reaction Mixtures
The Analytical Challenge: Capturing a Reactive Intermediate
In modern pharmaceutical and materials science, halogenated aromatic isocyanates like 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate are pivotal building blocks. Their utility stems from the highly reactive isocyanate group (-N=C=O), which readily forms covalent bonds with nucleophiles, making it a cornerstone for synthesizing a diverse range of complex molecules. However, this same reactivity presents a significant analytical challenge.[1] As a transient or reactive intermediate species, the isocyanate is prone to rapid reaction with solvents, atmospheric moisture, or other components within a reaction mixture.[2][3]
Direct analysis of such a labile compound by conventional Liquid Chromatography-Mass Spectrometry (LC-MS) is often untenable. The isocyanate can be consumed or altered before it ever reaches the detector, leading to inaccurate quantification and a misleading profile of the reaction's progress. This guide provides a comprehensive comparison of analytical strategies to overcome this challenge, focusing on methods that ensure scientific rigor and produce reliable, quantifiable data for researchers in drug development and process chemistry.
Strategic Overview: Stabilization vs. Indirect Profiling
Two primary philosophies can be adopted for the analysis of this compound:
-
Strategy 1: Derivatization for Stabilization (The Gold Standard): This approach involves the immediate "trapping" of the reactive isocyanate with a derivatizing agent.[4] This reaction converts the unstable isocyanate into a stable, readily analyzable urea derivative, which can then be robustly quantified by LC-MS/MS.[5][6] This is the most trustworthy method for accurate quantification.
-
Strategy 2: Direct Injection for Indirect Profiling (A Comparative Baseline): This method involves the direct injection of the reaction mixture. It is not intended to quantify the parent isocyanate but rather to profile its immediate, in-situ reaction products with the analytical mobile phase or other matrix components. This serves as a valuable qualitative tool and a baseline to demonstrate the necessity of derivatization.
The workflow below illustrates the divergent paths of these two strategies.
Caption: Comparative workflow for isocyanate analysis.
Method Comparison: Protocols and Performance
We will compare two distinct methods: the highly recommended derivatization approach using Di-n-butylamine (DBA) and the alternative direct injection method.
Method A: Quantitative Analysis via DBA Derivatization
This method is predicated on the rapid and efficient reaction of the isocyanate with Di-n-butylamine (DBA) to form a stable N,N-dibutyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea. This derivative is stable under chromatographic conditions and highly responsive to electrospray ionization, making it ideal for sensitive LC-MS/MS detection.[5][6]
Caption: Derivatization of the target isocyanate with DBA.
Experimental Protocol: Derivatization
-
Reagent Preparation: Prepare a 0.1 mg/mL solution of Di-n-butylamine (DBA) in a dry, aprotic solvent such as Dichloromethane or Acetonitrile.[5]
-
Sample Quenching: At the desired reaction time point, withdraw a 100 µL aliquot of the reaction mixture.
-
Derivatization: Immediately add the aliquot to 900 µL of the DBA solution. The excess of DBA ensures rapid and complete conversion of the isocyanate.
-
Reaction: Vortex the mixture and allow it to react for at least 15-20 minutes at room temperature. For some isocyanates, gentle heating (e.g., 60°C) can ensure complete reaction, but this should be optimized.[5]
-
Sample Dilution: Dilute the resulting solution with the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration suitable for LC-MS analysis.
Experimental Protocol: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: Acquity HSS T3 (100 x 2.1 mm, 1.7 µm) or equivalent high-quality C18 column.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS System: Tandem Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transition: For the DBA derivative of this compound (MW: 350.35), the transition would be:
-
Precursor Ion (Q1): 351.2 m/z ([M+H]+)
-
Product Ion (Q3): A characteristic fragment, often resulting from the cleavage of the urea bond. This must be determined experimentally by infusing a standard of the derivative and performing a product ion scan.
-
Method B: Indirect Analysis via Direct Injection
This approach is fundamentally different. By injecting the reaction mixture directly into a typical reversed-phase LC system, the isocyanate is intentionally exposed to nucleophilic mobile phase components like water and methanol. The goal is not to quantify the parent isocyanate, but to identify its degradation products, such as the corresponding amine (from hydrolysis) or a methyl carbamate (from reaction with methanol).[5] This confirms the presence and reactivity of the isocyanate in the original sample but is not suitable for quantification due to the uncontrolled nature of the conversion.
Experimental Protocol: Direct Injection
-
Sample Quenching & Dilution: At the desired reaction time point, withdraw a 100 µL aliquot of the reaction mixture. Immediately dilute it 1:100 in a 50:50 mixture of Acetonitrile:Isopropanol (using a less reactive solvent for dilution is key).
-
Analysis: Inject immediately onto the LC-MS system.
-
LC-MS Conditions: Use the same LC conditions as in Method A, but operate the mass spectrometer in full scan mode to search for the predicted masses of potential adducts.
-
Expected Hydrolysis Product (Amine): C7H5F4N, MW = 179.12; [M+H]+ = 180.1 m/z
-
Expected Methanol Adduct (Carbamate): C9H7F4NO2, MW = 237.15; [M+H]+ = 238.1 m/z
-
Comparative Performance and Data Interpretation
The choice of method directly impacts the quality and utility of the resulting data. The following table summarizes the key performance differences.
| Feature | Method A: DBA Derivatization | Method B: Direct Injection |
| Primary Analyte | Stable Urea Derivative | Unstable Isocyanate & In-situ Adducts |
| Quantitative? | Yes , highly accurate and reproducible[6] | No , at best semi-quantitative for adducts |
| Selectivity | Excellent, using MS/MS (MRM)[7] | Poor, potential for numerous interferences |
| Sensitivity | High (pg to low-ng/mL levels achievable)[7][8] | Low, analyte is diluted and degraded |
| Primary Use Case | Reaction monitoring, impurity quantification, stability studies | Confirming isocyanate presence, byproduct profiling |
| Key Advantage | Converts a reactive intermediate into a stable analyte for robust analysis[1][9] | Simplicity, no sample prep (but misleading for quantification) |
| Key Disadvantage | Requires an extra sample preparation step | Unreliable data for parent compound, potential for reaction on-column |
Trustworthiness of the Protocol: For Method A to be a self-validating system, a multi-point calibration curve must be generated using an authentic standard of the derivatized isocyanate.[10] The linearity of this curve (r² > 0.99) ensures that the instrument response is proportional to the analyte concentration over the desired range.[6][10]
Alternative Derivatization Reagents
While DBA is an excellent and widely used reagent, other options exist and may be chosen for specific applications.[5]
| Reagent | Primary Advantage(s) | Detection Mode | Reference |
| Di-n-butylamine (DBA) | High reactivity, excellent ESI response | LC-MS/MS | [5][6] |
| 1-(2-methoxyphenyl)piperazine (MOPP) | Commonly used in occupational health monitoring, good ESI response | LC-MS/MS | [11][12] |
| 9-(methylaminomethyl)anthracene (MAMA) | Forms a highly UV-active and fluorescent derivative | HPLC-UV/Fluorescence | [9][13] |
| Tryptamine (TRYP) | Forms a fluorescent derivative, offering an alternative to MS detection | HPLC-Fluorescence | [9][13] |
For most applications involving complex reaction mixtures where selectivity is paramount, a method based on LC-MS/MS is superior. Therefore, DBA and MOPP are the most direct and effective comparators for the analysis of this compound.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals requiring accurate and reliable data on the concentration of this compound in reaction mixtures, the analytical path is clear.
-
Recommended Method: The use of an in-situ derivatization-quench step with an amine reagent, such as Di-n-butylamine (DBA), followed by LC-MS/MS analysis is the authoritative and most trustworthy approach. This strategy effectively circumvents the inherent instability of the isocyanate, providing a stable analyte for robust quantification.
-
Alternative Methods: Direct injection analysis should be avoided for quantitative purposes. It serves a limited role in the qualitative identification of potential byproducts but provides no reliable measure of the parent isocyanate concentration. While other analytical techniques like GC exist, they also require derivatization and are often more complex for non-volatile reaction mixtures.[14]
By adopting the derivatization strategy, researchers can ensure the integrity of their analytical data, enabling more precise reaction monitoring, accurate yield calculations, and a deeper understanding of the chemical process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. 3-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 9483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. byjus.com [byjus.com]
- 5. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of transferability of DBA derivatization and LC-MS/MS determination method for isocyanates via an interlaboratory comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dl.astm.org [dl.astm.org]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. tandfonline.com [tandfonline.com]
- 10. epa.gov [epa.gov]
- 11. Workplace monitoring of isocyanates using ion trap liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Fluorinated Isocyanates in Modern Chemistry
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate stands out as a valuable reagent in this domain. Its utility lies in its ability to readily form stable urea and carbamate adducts with primary and secondary amines, and alcohols, respectively. These adducts serve as crucial intermediates in the synthesis of bioactive molecules and advanced polymers.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring provides unique spectroscopic handles, making it an excellent choice for detailed structural and conformational analysis.
This guide provides an in-depth comparison of the spectroscopic signatures of adducts derived from this compound. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of these adducts, and compare their analytical utility against other common derivatizing agents. This document is intended to serve as a practical resource for researchers, enabling more informed decisions in the design and analysis of molecules incorporating this versatile building block.
Reaction Mechanism and Spectroscopic Implications
The fundamental reaction of an isocyanate is the nucleophilic addition to the central carbon of the -N=C=O group. This reaction is highly efficient and proceeds readily with a wide range of nucleophiles, including amines, alcohols, and thiols. The resulting urea or carbamate linkage is characterized by specific spectroscopic features that are central to the analysis of these adducts.
Caption: Generalized reaction of an isocyanate with a nucleophile.
Spectroscopic Characterization of Adducts
The analysis of adducts of this compound hinges on the interpretation of data from three primary spectroscopic techniques: NMR, IR, and MS. Each method provides unique and complementary information about the structure and purity of the formed adducts. For the purpose of this guide, we will focus on the adducts formed with a primary amine (n-butylamine) and a primary alcohol (methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the detailed structural elucidation of organic molecules. The presence of ¹H, ¹³C, and ¹⁹F active nuclei in the adducts of this compound provides a wealth of information.
¹H NMR Spectroscopy:
The proton NMR spectrum of the adducts will show characteristic signals for both the aromatic and aliphatic portions of the molecule. For the urea adduct with n-butylamine, key signals include:
-
Aromatic Protons: The three protons on the 2-fluoro-5-(trifluoromethyl)phenyl ring will appear as a complex multiplet, typically in the range of 7.0-8.5 ppm. The coupling patterns will be influenced by both fluorine and proton-proton interactions.
-
N-H Protons: Two distinct N-H signals are expected, one for the urea linkage to the aromatic ring and one for the linkage to the butyl group. These signals are often broad and their chemical shift can be concentration and solvent dependent.
-
Aliphatic Protons: The protons of the butyl group will appear as distinct multiplets in the upfield region of the spectrum (typically 0.9-3.5 ppm).
For the carbamate adduct with methanol, the key difference will be the presence of a singlet for the methoxy protons, typically around 3.6-3.8 ppm.[2]
¹³C NMR Spectroscopy:
The carbon NMR spectrum provides information about the carbon framework of the adduct. Noteworthy signals include:
-
Carbonyl Carbon: The urea or carbamate carbonyl carbon will appear as a downfield signal, typically in the range of 150-160 ppm.
-
Aromatic Carbons: The carbons of the phenyl ring will show characteristic shifts, with the carbons directly bonded to fluorine and the trifluoromethyl group exhibiting splitting in the proton-decoupled spectrum due to C-F coupling.
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy:
Fluorine NMR is particularly informative for these adducts. Two distinct signals are expected:
-
Aromatic Fluorine: A single resonance for the fluorine atom attached to the aromatic ring. Its chemical shift will be sensitive to the electronic environment.
-
Trifluoromethyl Group: A singlet for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this group is also highly sensitive to the local environment.
| Predicted ¹H NMR Chemical Shifts (ppm) | N-butyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea | Methyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate |
| Aromatic H | 7.0 - 8.5 (m) | 7.0 - 8.5 (m) |
| Ar-NH | ~8.0-9.0 (br s) | ~8.0-9.5 (br s) |
| Alkyl-NH | ~6.0-7.0 (br t) | - |
| -OCH₃ | - | ~3.7 (s) |
| -CH₂- | ~3.2 (q) | - |
| -CH₂- | ~1.5 (sextet) | - |
| -CH₂- | ~1.3 (sextet) | - |
| -CH₃ | ~0.9 (t) | - |
| Predicted ¹³C NMR Chemical Shifts (ppm) | N-butyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea | Methyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate |
| C=O | ~155 | ~154 |
| Aromatic C-F | ~158 (d) | ~157 (d) |
| Aromatic C-CF₃ | ~125 (q) | ~124 (q) |
| Aromatic C | ~110-140 | ~110-140 |
| CF₃ | ~124 (q) | ~124 (q) |
| -OCH₃ | - | ~52 |
| Alkyl C | ~14-40 | - |
| Predicted ¹⁹F NMR Chemical Shifts (ppm vs. CFCl₃) | N-butyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea | Methyl (2-fluoro-5-(trifluoromethyl)phenyl)carbamate |
| Ar-F | ~ -115 to -125 | ~ -115 to -125 |
| -CF₃ | ~ -60 to -65 | ~ -60 to -65 |
Note: Predicted chemical shifts are based on data from analogous compounds and may vary depending on the solvent and other experimental conditions.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for monitoring the formation of isocyanate adducts. The key diagnostic feature is the strong, sharp absorption band of the isocyanate (-N=C=O) group, which appears in the region of 2250-2285 cm⁻¹. Upon reaction with an amine or alcohol, this band disappears completely, and new bands characteristic of the urea or carbamate linkage appear.
-
Urea Adduct:
-
N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption around 1630-1680 cm⁻¹.
-
N-H Bend (Amide II): An absorption in the range of 1510-1570 cm⁻¹.
-
-
Carbamate Adduct:
-
N-H Stretch: A sharp band around 3300-3450 cm⁻¹.
-
C=O Stretch: A strong absorption typically at a higher frequency than ureas, around 1700-1740 cm⁻¹.[3]
-
C-O Stretch: A strong band in the 1200-1250 cm⁻¹ region.
-
Caption: Workflow for monitoring isocyanate reactions using IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the adducts, confirming their identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed.
-
Urea Adduct (with n-butylamine): The expected [M+H]⁺ ion would be at m/z 279.1. A characteristic fragmentation pathway for N,N'-disubstituted ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety.[4]
-
Carbamate Adduct (with methanol): The expected [M+H]⁺ ion would be at m/z 238.0. Carbamates often fragment with the loss of the alkoxy group or through rearrangements involving the carbonyl group.[5][6]
Comparison with Alternative Derivatizing Agents
While this compound is a powerful reagent, several other classes of derivatizing agents are available for the analysis of amines and alcohols. The choice of reagent often depends on the specific analytical goal.
| Derivatizing Agent | Primary Application | Advantages | Disadvantages |
| This compound | NMR, IR, and MS analysis of amines and alcohols. | Provides distinct ¹H, ¹³C, and ¹⁹F NMR signals. The reaction is easily monitored by IR. Forms stable adducts. | The reagent is moisture-sensitive. |
| Mosher's Acid (MTPA) | Determination of enantiomeric excess and absolute configuration of chiral alcohols and amines by NMR.[7] | Forms diastereomeric esters/amides with distinct NMR signals for each enantiomer.[8] Well-established methodology. | Requires enantiomerically pure reagent. Can be expensive. |
| Dansyl Chloride | LC-MS/MS analysis of amines. | Produces derivatives with high ionization efficiency and fluorescence.[9] | Less informative for detailed structural elucidation by NMR. |
| FMOC-Cl (9-Fluorenylmethyloxycarbonyl chloride) | HPLC with UV or fluorescence detection of amines and alcohols. | Provides strong chromophore and fluorophore for sensitive detection. | The protecting group may need to be removed in subsequent synthetic steps. |
Experimental Protocols
Protocol 1: Synthesis and Purification of N-butyl-N'-(2-fluoro-5-(trifluoromethyl)phenyl)urea
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Amine: Slowly add n-butylamine (1.05 eq) to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking a small aliquot for IR analysis to confirm the disappearance of the isocyanate peak at ~2270 cm⁻¹.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure urea adduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~5-10 mg of the purified adduct in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
NMR Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Sample Preparation: Prepare a thin film of the adduct on a salt plate (NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
IR Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Prepare a dilute solution of the adduct in a suitable solvent for ESI-MS analysis (e.g., methanol or acetonitrile).
-
MS Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in positive ion mode.
Conclusion
This compound is a highly effective derivatizing agent that provides rich spectroscopic information for the characterization of amine and alcohol adducts. The presence of both fluorine and trifluoromethyl groups offers unique advantages in NMR spectroscopy, while the isocyanate functionality allows for straightforward reaction monitoring by IR spectroscopy. When compared to other derivatizing agents, it provides a balance of reactivity, stability of the adducts, and detailed structural information. This guide has outlined the key spectroscopic features of its urea and carbamate adducts and provided a framework for their synthesis and analysis, empowering researchers to leverage this versatile reagent in their scientific endeavors.
References
- 1. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 2. methyl (2-fluorophenyl)carbamate | 16664-12-3 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectral studies on aryl-substituted N-carbamoyl/N-thiocarbamoyl narcotine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mosher's acid - Wikipedia [en.wikipedia.org]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Potential: A Comparative Guide to the Biological Activity of Compounds Synthesized with 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance biological activity, metabolic stability, and lipophilicity. The 2-fluoro-5-(trifluoromethyl)phenyl moiety, in particular, presents a unique combination of electronic and steric properties that medicinal chemists and pesticide designers can exploit. This guide provides an in-depth, objective comparison of the biological activities of various compounds synthesized using the versatile building block, 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the synthesis and evaluation of these potent molecules.
The Strategic Advantage of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety
The 2-fluoro-5-(trifluoromethyl)phenyl group is more than just a fluorinated aromatic ring. The interplay between the ortho-fluoro substituent and the meta-trifluoromethyl group creates a distinct electronic environment that can significantly influence molecular interactions with biological targets. The trifluoromethyl group is a strong electron-withdrawing group and a powerful lipophilicity enhancer, which can improve membrane permeability and target engagement. The ortho-fluoro atom can act as a hydrogen bond acceptor and can influence the conformation of the molecule, often leading to more favorable binding geometries. This strategic combination makes this compound a valuable starting material for the synthesis of a diverse range of biologically active compounds, most notably urea derivatives.
Comparative Analysis of Biological Activities
Compounds derived from this compound have demonstrated a broad spectrum of biological activities, including herbicidal, antifungal, and anticancer properties. This section will compare the performance of representative compounds in these key areas, supported by experimental data.
Herbicidal Activity
Phenylurea herbicides are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II.[1] The introduction of the 2-fluoro-5-(trifluoromethyl)phenyl group can significantly enhance this activity. A study on N-Fluorinated phenyl-N'-pyrimidyl urea derivatives demonstrated the potent herbicidal effects of compounds bearing a trifluoromethylphenyl moiety.[2]
Comparative Data: Herbicidal Activity of Phenylurea Derivatives
| Compound ID | Structure | Target Weed | IC50 (mg/L) | Reference Compound | IC50 (mg/L) |
| Compound A | N-(3-trifluoromethylphenyl)-N'-(2-amino-4-chloro-6-methylpyrimidyl) urea | Setaria viridis (SV) | 11.67[2] | Bensulfuron | 27.45[2] |
| Compound B | (Structure not specified) | Amaranthus retroflexus (AR) | - | - | - |
Table 1: Comparative herbicidal activity of a trifluoromethylphenyl urea derivative against the commercial herbicide Bensulfuron. Lower IC50 values indicate higher potency.
The data clearly indicates that the trifluoromethylphenyl urea derivative (Compound A) exhibits significantly higher potency against Setaria viridis compared to the commercial herbicide Bensulfuron, highlighting the positive contribution of the fluorinated phenyl ring to its herbicidal activity.[2]
Antifungal Activity
The trifluoromethyl group is a common feature in many modern fungicides. Urea derivatives incorporating the 2-fluoro-5-(trifluoromethyl)phenyl scaffold have shown promising antifungal activity against a range of plant pathogens. Research into trifluoromethylpyrazole acyl urea derivatives has revealed their potential as lead compounds for the development of novel fungicides.[3]
Comparative Data: Antifungal Activity of Trifluoromethyl-Containing Compounds
| Compound Class | Target Fungi | Activity |
| Trifluoromethylpyrazole acyl urea derivatives | Fusarium oxysporum, Corynespora mazei, Botrytis cinerea | Significant control at 100 mg/L, with some showing good control at 10 mg/L.[3] |
| Trifluoromethylphenyl amides | Colletotrichum acutatum, Phomopsis viticola | Strongest and broadest activity spectrum observed with 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide.[4][5] |
| Trifluoromethylcoumarinyl urea derivatives | Botrytis cinerea | Nine of the tested compounds were more effective than the commercial fungicide Carbendazim.[6] |
Table 2: Overview of the antifungal activity of various trifluoromethyl-containing compound classes.
These findings underscore the versatility of the trifluoromethylphenyl moiety in the design of effective antifungal agents. The specific substitution pattern on the phenyl ring and the nature of the urea substituent are critical for optimizing activity against different fungal species.
Anticancer Activity
The urea scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[7][8] The 2-fluoro-5-(trifluoromethyl)phenyl group can be strategically employed to enhance the potency and selectivity of these inhibitors. Several studies have reported the synthesis and evaluation of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with significant antiproliferative activity against various cancer cell lines.[9][10]
Comparative Data: Anticancer Activity of Trifluoromethyl-Containing Urea Derivatives
| Compound ID | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M |
| 5g | Leukemia (RPMI-8226) | 52.7[9] |
| 5g | Non-Small Cell Lung Cancer (HOP-92) | 88.53[9] |
| 5g | Melanoma (UACC-62) | 53.08[9] |
| 9b | Renal Cancer (UO-31) | logGI₅₀ -5.66[10] |
| 8c | Prostate Cancer (PC-3) | logGI₅₀ -7.10[10] |
Table 3: In vitro anticancer activity of representative N-bis(trifluoromethyl)alkyl-N'-substituted ureas against various human cancer cell lines.
The data demonstrates that compounds incorporating the trifluoromethylphenyl moiety can exhibit potent and selective anticancer activity. The specific substitution pattern on the urea nitrogen atoms plays a crucial role in determining the spectrum of activity against different cancer cell types. For instance, compound 9b showed notable activity against renal cancer cells, while compound 8c was particularly effective against prostate cancer cells.[10]
Experimental Protocols
To ensure scientific integrity and enable the reproduction of these findings, this section provides detailed, step-by-step methodologies for the synthesis of a generic urea derivative from this compound and for a representative in vitro biological assay.
Synthesis of N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-(aryl)urea
This protocol describes a general procedure for the synthesis of diaryl ureas, a common class of compounds prepared from this compound.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask, dissolve the substituted aniline (1.0 equivalent) in anhydrous THF or DCM under a nitrogen or argon atmosphere.
-
To this solution, add this compound (1.05 equivalents) dropwise at room temperature with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(2-Fluoro-5-(trifluoromethyl)phenyl)-N'-(aryl)urea.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to the corresponding amine and carbon dioxide, reducing the yield of the desired urea.
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Stoichiometry: A slight excess of the isocyanate is often used to ensure complete consumption of the more valuable aniline starting material.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific protein kinase, a common application for urea-based derivatives.
Materials:
-
Synthesized inhibitor compound
-
Recombinant protein kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
[γ-³²P]ATP (radioactive) or ATP and a suitable antibody for non-radioactive detection (e.g., anti-phospho-substrate antibody)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT)
-
Microplate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in DMSO.
-
In a microplate, set up the kinase reaction by adding the kinase reaction buffer, the recombinant kinase, and the substrate.
-
Add the diluted inhibitor compound to the wells. Include a control well with DMSO only (no inhibitor).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assays).
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
For radioactive assays: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ELISA-based): Follow the specific protocol for the assay kit, which typically involves washing the wells, adding a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally a chromogenic substrate. Measure the absorbance using a microplate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Self-Validating System:
-
Positive Control: A known inhibitor of the target kinase should be included to validate the assay's performance.
-
Negative Control: A well with no enzyme should be included to determine the background signal.
-
Dose-Response Curve: A full dose-response curve with multiple data points is essential to accurately determine the IC50 value and assess the quality of the data.
Visualizing the Path to Discovery
To better understand the structure-activity relationships and the experimental workflow, the following diagrams are provided.
Caption: A streamlined workflow from synthesis to biological evaluation.
Caption: Structure-Activity Relationship (SAR) concept map.
Conclusion and Future Directions
The strategic use of this compound as a synthetic building block provides a powerful platform for the discovery of novel, biologically active compounds. The resulting urea and amide derivatives have demonstrated significant potential as herbicides, fungicides, and anticancer agents. The comparative data presented in this guide highlights the superior performance of these compounds against existing commercial products and underscores the importance of the unique electronic and steric properties of the 2-fluoro-5-(trifluoromethyl)phenyl moiety.
Future research should focus on expanding the diversity of the amine and carboxylic acid coupling partners to further explore the structure-activity landscape. In-depth mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for the observed biological effects. By continuing to leverage the unique properties of this versatile building block, researchers can pave the way for the development of next-generation therapeutic and agrochemical agents with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. html.rhhz.net [html.rhhz.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 9. Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isocyanate Reagents in Drug Discovery: A Comparative Analysis
Isocyanates, organic compounds featuring the highly reactive -N=C=O functional group, are pivotal reagents in the field of drug discovery.[1] Their pronounced electrophilicity allows for the efficient formation of stable urea, carbamate, and amide linkages, which are integral components of many biologically active molecules.[2][3][4] This guide provides a comprehensive comparative analysis of commonly used isocyanate reagents, offering researchers critical insights into their reactivity, selectivity, and practical applications in the synthesis of potential therapeutic agents. We will explore the experimental data that informs these comparisons and provide detailed, validated protocols to aid in the rational selection of the most appropriate reagent for specific synthetic challenges.
The Dual Nature of Isocyanate Chemistry: Reactivity and Challenges
The utility of isocyanates is intrinsically linked to the electrophilic nature of the carbon atom within the -N=C=O group. This high degree of reactivity makes it a prime target for nucleophilic attack by a broad spectrum of functional groups, most notably amines and alcohols.[1][5] The reaction with primary or secondary amines to form ureas, and with alcohols to yield carbamates, are foundational transformations in medicinal chemistry.[1][4]
However, this high reactivity also presents significant challenges. Isocyanates readily react with water, which can lead to the formation of an unstable carbamic acid that decarboxylates to an amine.[1] This newly formed amine can then react with another isocyanate molecule, resulting in the formation of symmetrical urea byproducts, which can complicate purification and reduce the yield of the desired product.[1] Therefore, maintaining anhydrous reaction conditions is of paramount importance.
Comparative Analysis of Key Isocyanate Reagents
The selection of an appropriate isocyanate reagent is a critical decision in the synthetic workflow, directly impacting reaction efficiency and product outcome. Below is a comparative overview of several isocyanates frequently employed in drug discovery.
| Isocyanate Reagent | Key Characteristics | Primary Applications in Drug Discovery |
| Aryl Isocyanates (e.g., Phenyl Isocyanate) | Generally more reactive than alkyl isocyanates due to the electron-withdrawing nature of the aromatic ring.[6][7] | Synthesis of aryl ureas and carbamates, common motifs in kinase inhibitors and other targeted therapies. |
| Alkyl Isocyanates (e.g., Methyl Isocyanate) | Less reactive than aryl isocyanates; often highly volatile and toxic.[6] | Introduction of small alkylurea or alkylcarbamate functionalities. |
| Tosyl Isocyanate | A highly reactive and versatile electrophile.[4] | Used in the synthesis of N-sulfonyl ureas, which are important pharmacophores, particularly in antidiabetic agents.[8][9] |
| 1,1'-Carbonyldiimidazole (CDI) | A stable, solid reagent that serves as a safer alternative to phosgene for the in situ generation of isocyanates.[10][11] | Widely used for peptide coupling and the synthesis of ureas, carbamates, and esters under mild conditions.[12][13][14][15] |
| Triphosgene | A stable, crystalline solid that is a safer and more manageable substitute for highly toxic phosgene gas.[16][17] | Employed for the in situ generation of a diverse range of isocyanates from primary amines.[16][17][18] |
Unraveling Reactivity and Selectivity
The reactivity of isocyanates is governed by both electronic and steric factors. Aromatic isocyanates are typically more reactive than their aliphatic counterparts because the aromatic ring stabilizes the negative charge that develops on the nitrogen atom during nucleophilic attack.[6][7][19]
Experimental Protocol: A Competitive Reaction for Assessing Isocyanate Reactivity
To empirically determine the relative reactivity of different isocyanates, a competitive reaction experiment can be performed.
Materials:
-
Equimolar quantities of two distinct isocyanates (e.g., phenyl isocyanate and cyclohexyl isocyanate).
-
A sub-stoichiometric amount of a primary amine (e.g., benzylamine).
-
Anhydrous solvent (e.g., Dichloromethane).
-
Inert atmosphere (Nitrogen or Argon).
-
Analytical standards of the anticipated urea products.
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the two isocyanates in the anhydrous solvent.
-
Cool the solution to 0°C.
-
Slowly add a solution of the primary amine in the same anhydrous solvent.
-
Maintain the reaction at 0°C for a defined period (e.g., 1 hour).
-
Quench the reaction with a small volume of methanol.
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the ratio of the two resulting urea products.
Data Interpretation: The product ratio provides a direct measure of the relative reactivity of the two isocyanates. A higher yield of one urea product indicates the greater reactivity of its corresponding isocyanate precursor.
In Situ Generation: A Safer Synthetic Strategy
The inherent hazards associated with many volatile and toxic isocyanates have driven the development of methods for their in situ generation from more stable and less hazardous precursors.[20] Reagents such as triphosgene and CDI are at the forefront of this safer approach.[10][11][16]
Workflow for In Situ Isocyanate Generation and Subsequent Reaction
Caption: Generalized workflow for the in situ generation of isocyanates.
Experimental Protocol: Synthesis of a Carbamate via In Situ Generated Isocyanate
Materials:
-
A primary amine.
-
Triphosgene (handle with extreme caution in a certified chemical fume hood).
-
A non-nucleophilic base (e.g., triethylamine).
-
An alcohol.
-
Anhydrous dichloromethane.
-
Inert atmosphere.
Procedure:
-
Under an inert atmosphere, dissolve the primary amine and triethylamine in anhydrous dichloromethane in a flame-dried flask.
-
Cool the solution to 0°C.
-
In a separate flask, prepare a solution of triphosgene in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the amine solution at 0°C.
-
Stir the mixture at 0°C for 30-60 minutes to facilitate the complete formation of the isocyanate.
-
In a separate flask, dissolve the alcohol in anhydrous dichloromethane.
-
Slowly add the alcohol solution to the freshly prepared isocyanate solution at 0°C.
-
Allow the reaction to gradually warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC) or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.
Protocol Validation: The integrity of this protocol is ensured through in-process monitoring. The consumption of the starting amine and the formation of the intermediate isocyanate can be tracked by TLC. The structure and purity of the final product can be unequivocally confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Safety and Handling: A Non-Negotiable Priority
The safe handling of isocyanates is of utmost importance due to their toxicity and potential to act as respiratory and skin sensitizers.[21] All manipulations involving isocyanates must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[22][23] For particularly hazardous isocyanates, additional safety measures and engineering controls are warranted.
Isocyanates are also sensitive to moisture and can undergo dimerization or trimerization upon storage. It is crucial to store them under an inert atmosphere in a cool, dry environment. The purity of the reagent should be verified prior to use, for instance, by infrared (IR) spectroscopy, which will show a characteristic strong absorbance for the isocyanate group around 2250–2280 cm⁻¹.
The Future of Isocyanate Chemistry in Drug Discovery
The development of novel isocyanate reagents and their applications in medicinal chemistry is a continuously evolving field.[20] A significant focus is on designing reagents with enhanced selectivity and improved safety profiles.[20] Furthermore, the adoption of flow chemistry for the generation and immediate use of isocyanates is gaining momentum as it offers superior control and safety for handling these reactive intermediates. As the understanding of the pharmacological roles of urea and carbamate functionalities expands, the need for innovative and efficient synthetic methodologies will continue to drive advancements in isocyanate chemistry, solidifying its importance in the drug discovery toolkit.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. pcimag.com [pcimag.com]
- 7. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cas 4083-64-1,Tosyl isocyanate | lookchem [lookchem.com]
- 9. p-Toluenesulfonyl Isocyanate | 4083-64-1 [chemicalbook.com]
- 10. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. What is 1,1'-Carbonyldiimidazole used for?_Chemicalbook [chemicalbook.com]
- 13. srinichem.com [srinichem.com]
- 14. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 15. Page loading... [guidechem.com]
- 16. nbinno.com [nbinno.com]
- 17. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. cdph.ca.gov [cdph.ca.gov]
- 22. reddit.com [reddit.com]
- 23. lakeland.com [lakeland.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: A Comparative Validation of Methods
Introduction: The Strategic Importance of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate in Modern Chemistry
In the landscape of pharmaceutical development and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The compound this compound is a prime exemplar of a high-value building block, leveraging the synergistic effects of both a fluorine and a trifluoromethyl group. This highly reactive isocyanate is a critical intermediate for synthesizing a range of bioactive molecules, including kinase inhibitors for oncology and novel agrochemicals.[3][4] Its utility is underscored by the trifluoromethyl group, which can enhance lipophilicity, and the ortho-fluoro substituent, which can influence conformation and metabolic pathways.[3][5]
This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate. We will move beyond mere procedural descriptions to dissect the underlying chemical logic, safety implications, and scalability of each method. This analysis is designed to empower researchers, process chemists, and drug development professionals to make informed decisions based on a robust foundation of experimental data and field-proven insights.
Part 1: The Classical Approach - Direct Phosgenation
The reaction of the corresponding aniline with phosgene (or a phosgene equivalent like triphosgene) is the most traditional and direct route to an isocyanate. This method is often favored in industrial settings for its efficiency and high conversion rates.
Mechanism and Rationale
The synthesis begins with the nucleophilic attack of the primary amine, 2-Fluoro-5-(trifluoromethyl)aniline, on the highly electrophilic carbonyl carbon of phosgene. This forms an unstable carbamoyl chloride intermediate. Subsequent elimination of a proton by a base (often the starting amine itself or an added tertiary amine) and a chloride ion yields the isocyanate. The reaction is typically driven to completion by the formation of a stable hydrochloride salt byproduct.
Experimental Protocol: Phosgenation of 2-Fluoro-5-(trifluoromethyl)aniline
WARNING: Phosgene is an extremely toxic and corrosive gas.[6][7] This procedure must be performed only by trained personnel in a specialized, dedicated, and certified chemical fume hood or enclosure with continuous phosgene monitoring.[8][9] All necessary personal protective equipment (PPE), including a full-face respirator with an appropriate cartridge, specialized gloves, and protective suits, must be used.[10]
-
Reactor Setup: A 500 mL three-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, and a reflux condenser is assembled. The condenser outlet is connected to a series of scrubbers containing aqueous sodium hydroxide to neutralize excess phosgene.
-
Charging: The flask is charged with 2-Fluoro-5-(trifluoromethyl)aniline (17.9 g, 0.1 mol) and 250 mL of an inert, dry solvent such as toluene.
-
Phosgene Addition: The solution is stirred and phosgene gas is bubbled through the solution at a controlled rate. A slight exotherm is typically observed. The reaction progress is monitored by TLC or GC analysis for the disappearance of the starting aniline.
-
Reaction Completion: Once the reaction is complete, the system is purged with dry nitrogen gas for 1-2 hours to remove any residual phosgene, with the effluent gas directed through the scrubbers.
-
Workup and Purification: The reaction mixture, which contains the product and aniline hydrochloride precipitate, is filtered. The filtrate is then concentrated under reduced pressure. The crude isocyanate is purified by vacuum distillation to yield the final product.
Trustworthiness & Validation:
-
Self-Validation: The disappearance of the starting aniline, confirmed by GC-MS, validates the reaction's progression. The purity of the final product is quantified by GC, with its identity confirmed by ¹H NMR, ¹⁹F NMR, and IR spectroscopy (characteristic isocyanate peak at ~2250-2275 cm⁻¹).
-
Safety Causality: The use of an inert solvent prevents side reactions with phosgene. The nitrogen purge and scrubber system are critical safety steps to ensure no toxic phosgene is released into the atmosphere.[9]
Part 2: Phosgene-Free Alternatives - The Rearrangement Pathways
Concerns over the high toxicity of phosgene have driven the development of alternative synthetic routes.[11][12] The most prominent among these are a class of named reactions that proceed through an isocyanate intermediate via rearrangement. These methods are particularly valuable for laboratory-scale synthesis and in environments where the use of phosgene is prohibited.
A. The Curtius Rearrangement
The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to form an isocyanate with the loss of nitrogen gas.[13][14] It is a robust and widely used phosgene-free method.[15]
Mechanism and Rationale: The reaction begins with the conversion of a carboxylic acid (2-fluoro-5-(trifluoromethyl)benzoic acid) into an acyl azide. This is often done by first converting the acid to an acyl chloride, followed by reaction with sodium azide, or by direct reaction with an azide source like diphenylphosphoryl azide (DPPA).[16] Upon heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen as dinitrogen gas, an excellent leaving group, is expelled.[13] This concerted mechanism ensures the retention of configuration at the migrating group.
Experimental Protocol: Curtius Rearrangement
-
Activation: In a dried flask under a nitrogen atmosphere, dissolve 2-fluoro-5-(trifluoromethyl)benzoic acid (20.8 g, 0.1 mol) and triethylamine (15.3 mL, 0.11 mol) in 200 mL of dry toluene.
-
Azide Formation: Cool the solution to 0°C. Slowly add diphenylphosphoryl azide (DPPA) (23.5 mL, 0.11 mol) dropwise, maintaining the temperature below 10°C. Stir the mixture at room temperature for 2 hours to form the acyl azide intermediate.
-
Rearrangement: Slowly heat the reaction mixture to 80-90°C. Vigorous evolution of nitrogen gas will be observed. Caution: This step can be highly exothermic and should be heated with care. Maintain heating until gas evolution ceases (typically 2-3 hours).
-
Validation: The formation of the isocyanate can be monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).
-
Purification: After cooling, the reaction mixture can be used directly in the next step, or the isocyanate can be isolated by fractional vacuum distillation.
B. The Hofmann Rearrangement
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[17][18]
Mechanism and Rationale: The reaction begins with the deprotonation of the primary amide (2-fluoro-5-(trifluoromethyl)benzamide) by a strong base (e.g., NaOH). The resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion, which rearranges by migrating the aryl group to the nitrogen atom and expelling the bromide ion to form the isocyanate.[17] In aqueous conditions, this isocyanate is typically hydrolyzed to an amine, but it can be trapped or isolated under anhydrous conditions.[19][20]
C. The Lossen Rearrangement
The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate.[21][22]
Mechanism and Rationale: The process requires the activation of the hydroxamic acid (2-fluoro-5-(trifluoromethyl)benzohydroxamic acid) by converting the hydroxyl group into a better leaving group, typically via O-acylation.[23] Treatment with a base then deprotonates the nitrogen, initiating a concerted rearrangement where the aryl group migrates to the nitrogen, expelling a carboxylate anion and forming the isocyanate.[23][24]
Part 3: Objective Comparison of Synthesis Methods
The choice of synthetic route is a critical decision dictated by factors such as scale, available equipment, safety protocols, and cost. The following table provides a comparative summary to guide this decision-making process.
| Parameter | Phosgenation | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)aniline | 2-Fluoro-5-(trifluoromethyl)benzoic acid | 2-Fluoro-5-(trifluoromethyl)benzamide | 2-Fluoro-5-(trifluoromethyl)benzohydroxamic acid |
| Key Reagents | Phosgene (or triphosgene) | DPPA or SOCl₂/NaN₃ | Br₂, NaOH | Activating agent (e.g., Ac₂O), Base |
| Typical Yield | High (>90%) | Good to Excellent (70-95%) | Good (60-85%) | Variable (50-80%) |
| Reaction Conditions | Low temperature, controlled addition | Mild to moderate heating (80-100°C) | Basic conditions, often low temp | Basic conditions, mild heating |
| Safety Concerns | Extreme Toxicity of phosgene; corrosive HCl byproduct.[7] | Explosion risk with acyl azides; use of toxic DPPA. | Use of corrosive Br₂ and strong base. | Requires synthesis of hydroxamic acid precursor. |
| Scalability | Excellent; preferred for industrial scale. | Good; suitable for lab and pilot scale. | Moderate; exotherm can be an issue. | Less common for large scale due to precursor. |
| Key Advantage | High efficiency, direct route. | Reliable, phosgene-free, good yields. | Readily available starting materials. | Mild conditions possible.[24] |
| Key Disadvantage | Extreme hazard and handling protocols. | Potentially explosive intermediate. | Stoichiometric, corrosive reagents. | Multi-step precursor synthesis. |
Conclusion and Recommendations
For researchers and drug development professionals, the validation of a synthetic method for a key intermediate like This compound requires a multi-faceted analysis.
-
For large-scale, industrial production where stringent engineering and safety controls are in place, direct phosgenation remains the most economically viable and high-yielding method. Its efficiency is unmatched, but this comes at the cost of managing the significant hazards of phosgene.[9]
-
For laboratory and pilot-plant scale synthesis , where safety and flexibility are paramount, the Curtius rearrangement stands out as the superior alternative. It offers high yields from a readily accessible carboxylic acid precursor while avoiding the use of phosgene. While the acyl azide intermediate requires careful handling, the risks are generally more manageable in a lab setting than those associated with phosgene.
-
The Hofmann and Lossen rearrangements are also viable phosgene-free options. However, the Hofmann rearrangement's use of elemental bromine and the multi-step nature of preparing the hydroxamic acid for the Lossen rearrangement often make them less preferred than the Curtius pathway for this specific transformation.
Ultimately, the optimal method is not universal but is instead defined by the specific context of the synthesis—balancing the need for efficiency and scale against the critical imperatives of safety and environmental responsibility.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 10. nj.gov [nj.gov]
- 11. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-phosgene Synthesis of Isocyanate Precursors----Chinese Academy of Sciences [english.cas.cn]
- 13. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 14. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]
- 15. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 18. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 19. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]
- 20. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. grokipedia.com [grokipedia.com]
- 22. Lossen rearrangement - Wikipedia [en.wikipedia.org]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Purity of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is paramount as impurities can significantly impact reaction yields, downstream product purity, and ultimately, the safety and efficacy of therapeutic agents. The reactivity of the isocyanate group (-N=C=O) makes this class of compounds susceptible to various side reactions, leading to the formation of ureas, biurets, or carbamates, which can complicate synthetic pathways.[1]
Comparing the Analytical Arsenal: A Multi-Modal Approach to Purity Assessment
No single analytical technique provides a complete purity profile. A comprehensive assessment relies on the synergistic use of several methods, each offering unique insights into the nature and quantity of the target analyte and potential impurities. This guide will compare four cornerstone techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Techniques
| Technique | Principle | Strengths | Limitations | Primary Application in Isocyanate Analysis |
| GC-MS | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection. | High sensitivity and specificity for volatile and semi-volatile impurities. Excellent for identifying unknown impurities through mass spectral libraries. | Requires derivatization for non-volatile or thermally labile compounds. The high reactivity of isocyanates can pose challenges. | Identification and quantification of volatile organic impurities, residual solvents, and certain reaction byproducts.[2][3] |
| HPLC | Separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Offers various detection methods (UV, MS). | Can be less sensitive than GC for certain volatile compounds. Method development can be time-consuming. | Purity determination of the main component and quantification of non-volatile impurities and oligomers, often after derivatization.[4][5][6] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | Rapid and non-destructive. Provides a unique "fingerprint" of the molecule. Excellent for identifying the characteristic isocyanate functional group.[7][8] | Primarily qualitative or semi-quantitative. Can be difficult to distinguish between structurally similar compounds. | Confirmation of the isocyanate functional group and monitoring of its disappearance during reactions. Can be used for quantification with proper calibration.[8] |
| ¹⁹F NMR Spectroscopy | Measures the nuclear magnetic resonance of the fluorine-19 nucleus, providing detailed information about the chemical environment of fluorine atoms. | Highly specific for fluorinated compounds. Provides structural information and can be used for quantitative analysis without a reference standard of the analyte.[9][10] | Requires a specialized spectrometer. May not detect non-fluorinated impurities. | Absolute purity determination of the target compound and identification of fluorinated impurities.[11][12] |
Causality Behind Experimental Choices
The selection of an analytical method is dictated by the specific question being asked. For a general purity screen, a combination of GC-MS and HPLC provides a broad overview of both volatile and non-volatile impurities. FTIR is an indispensable and rapid tool for confirming the presence of the critical isocyanate functional group before proceeding with further reactions. For a definitive, quantitative purity value of a fluorinated compound like this compound, ¹⁹F NMR is the gold standard due to its high specificity and inherent quantitative nature.[10][11][12]
Experimental Protocols and Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.[3] Due to the high reactivity of the isocyanate group, direct injection can be problematic. A common approach involves derivatization to form a more stable compound.[2]
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of isocyanate derivatives.
Step-by-Step Protocol:
-
Derivatization: In a fume hood, react a precisely weighed amount of the this compound sample with an excess of di-n-butylamine.[2] This reaction converts the reactive isocyanate group into a stable urea derivative.
-
Sample Preparation: Dilute the derivatized sample in a suitable solvent, such as toluene or dichloromethane, to a final concentration appropriate for GC-MS analysis. Add an internal standard for accurate quantification.
-
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient program is used to separate compounds with different boiling points. A typical program might start at 50°C and ramp up to 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Scan a mass range of m/z 40-500.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Analysis
HPLC is the method of choice for analyzing non-volatile impurities, such as ureas, biurets, and other oligomeric species that may form during the synthesis or storage of isocyanates.[1] Similar to GC, derivatization is often employed to enhance detection and improve chromatographic performance.[4][5]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of isocyanate derivatives.
Step-by-Step Protocol:
-
Derivatization: React the isocyanate sample with a derivatizing agent such as 1-(2-methoxyphenyl)piperazine (MOPP) or tryptamine.[13] These reagents react with the isocyanate group to form a stable urea derivative that is easily detectable by UV or fluorescence.
-
Sample Preparation: Dissolve the derivatized sample in the mobile phase to an appropriate concentration.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a buffer like ammonium acetate) is common.
-
Detector: A UV detector set at a wavelength where the derivative absorbs strongly (e.g., 254 nm) is standard.[4] A mass spectrometer can be used for more definitive identification of impurities.
-
-
Data Analysis: Calculate the purity of the main component based on the relative peak areas in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
FTIR spectroscopy is a rapid and straightforward method to confirm the presence of the characteristic isocyanate (-N=C=O) functional group, which exhibits a strong and sharp absorption band in a relatively uncongested region of the infrared spectrum.[7][8]
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR analysis of isocyanates.
Step-by-Step Protocol:
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr) or by placing a drop directly onto an Attenuated Total Reflectance (ATR) crystal.
-
Spectral Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: Examine the spectrum for the characteristic strong, sharp absorption band of the isocyanate group, which typically appears between 2240 and 2280 cm⁻¹.[7] The absence of significant absorbances in the N-H stretching region (around 3300 cm⁻¹) can indicate the absence of urea impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Purity Determination
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for both qualitative and quantitative analysis.[9] It provides a distinct signal for each unique fluorine environment in the molecule, and the integral of each signal is directly proportional to the number of fluorine atoms giving rise to that signal. This allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[10][12]
Experimental Workflow: ¹⁹F NMR Analysis
Caption: Workflow for quantitative ¹⁹F NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a high-purity, fluorinated internal standard (e.g., trifluorotoluene).
-
Dissolve both the sample and the internal standard in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure that the relaxation delay is sufficient to allow for complete relaxation of all fluorine nuclei for accurate integration.
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
-
Conclusion: A Self-Validating Approach to Purity Assessment
The purity of this compound is a critical parameter that underpins its successful application in research and development. By employing a multi-technique approach, researchers can build a comprehensive and self-validating purity profile. FTIR provides a rapid confirmation of the key functional group, GC-MS and HPLC offer detailed insights into volatile and non-volatile impurities, respectively, and ¹⁹F NMR delivers a definitive, quantitative measure of absolute purity. The integration of these techniques ensures the quality and reliability of this important synthetic building block.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Indirect determination of isocyanates by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 5. epa.gov [epa.gov]
- 6. Trace analysis of airborne aromatic isocyanates and related aminoisocyanates and diamines using high-performance liquid chromatography with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. azom.com [azom.com]
- 9. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
As researchers and drug development professionals, our work with highly reactive and specialized chemical intermediates like 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate is fundamental to innovation. However, with the power of such reagents comes the profound responsibility of ensuring safety through meticulous handling and disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental integrity.
The Hazard Profile: Understanding the 'Why' of Caution
This compound is a valuable building block, but its utility is directly linked to its high reactivity. The isocyanate functional group (-N=C=O) is an electrophile that readily reacts with nucleophiles. This reactivity is the root of its hazardous properties.
-
Acute Toxicity: This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Respiratory and Skin Sensitization: Perhaps the most significant chronic risk associated with isocyanates is sensitization.[3] Initial exposure may cause irritation, but subsequent, even minute, exposures can trigger a severe, asthma-like allergic reaction in sensitized individuals.[4][5]
-
Severe Irritation: It is a known irritant to the skin, eyes, and respiratory tract.[1][2]
-
Reactivity with Water: The isocyanate group reacts with water or moisture. This reaction is exothermic and produces carbon dioxide (CO₂) gas.[6][7] In a sealed container, this gas evolution can lead to a dangerous buildup of pressure, potentially causing the container to rupture violently.[8][9]
Understanding these hazards is not about creating fear, but about fostering a culture of respect for the materials we work with. The procedures that follow are designed specifically to mitigate these risks.
The Chemistry of Safe Disposal: Irreversible Neutralization
The core principle of isocyanate disposal is not mere dilution, but irreversible chemical neutralization . The goal is to convert the reactive isocyanate group into a stable, less hazardous derivative, such as a urea or carbamate. The most common and effective method is to react it with a basic aqueous solution.
When an isocyanate reacts with water, it forms an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide.[6] This newly formed amine is nucleophilic and can react with another isocyanate molecule to form a stable, inert urea linkage. Alkaline conditions and the presence of a detergent (to aid emulsification) facilitate this process.
Mandatory Personal Protective Equipment (PPE)
Given the significant inhalation and dermal risks, there is no room for compromise on PPE. Before handling the pure substance or its waste, the following must be worn:
| Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with an organic vapor/particulate combination cartridge (type ABEK or similar).[3][10] | Protects against inhalation of harmful vapors and prevents eye irritation. A full-face mask is superior to a half-mask and goggles.[4] |
| Hand Protection | Butyl or thick nitrile rubber gloves.[10][11] | Standard thin latex or nitrile gloves offer insufficient protection against isocyanates and should not be used.[4] |
| Eye Protection | Integrated into the full-face respirator. If using a half-mask, chemical splash goggles and a face shield are required.[10] | Prevents severe eye irritation from splashes or vapors. |
| Body Protection | A chemically resistant apron or disposable coverall over a lab coat.[10][11] | Prevents skin contact and contamination of personal clothing. |
Protocol for Disposal of Small Quantities & Contaminated Labware
This protocol is intended for the disposal of residual amounts of this compound (e.g., remaining in a reagent bottle) and contaminated items like pipette tips, wipes, or glassware.
Step 1: Prepare the Neutralization Solution
Two standard formulations are widely accepted. Prepare a fresh solution before starting the disposal process.
-
Formulation A (Sodium Carbonate): Prepare a solution of 5-10% sodium carbonate and 0.2-2% liquid detergent in water.[8][9]
-
Formulation B (Ammonia): Prepare a solution of 3-8% concentrated ammonia and 0.2-2% liquid detergent in water.[8][9] If using this formulation, enhanced ventilation is critical due to ammonia vapors.
Step 2: Execute the Neutralization
-
Work in a certified chemical fume hood.
-
Select a suitable waste container (e.g., a plastic pail or a large beaker) that is at least 10 times the volume of the isocyanate waste to be neutralized.
-
Fill the container with a large excess of the chosen neutralization solution.
-
Slowly and carefully add the isocyanate waste to the neutralization solution with gentle stirring. For contaminated labware, immerse the items completely in the solution.
-
A reaction (fizzing due to CO₂ evolution) may be observed. Add the waste in small portions to control the reaction rate.
Step 3: The Critical Waiting Period
-
Loosely cover the container (e.g., with a watch glass or vented lid) to prevent splashes while allowing gases to escape.
-
CRITICAL: NEVER SEAL THE CONTAINER. The ongoing generation of CO₂ will cause a dangerous pressure buildup.[8][9]
-
Place the container in a designated, safe area, such as the back of the fume hood.
-
Allow the neutralization reaction to proceed for at least 48 hours to ensure the complete destruction of the isocyanate.[9]
Emergency Spill Response Protocol
In the event of a spill, immediate and correct action is vital.
-
Evacuate & Alert: Immediately alert personnel in the area and evacuate the immediate vicinity.[12]
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Before re-entering the area, don the full PPE outlined in Section 3, especially the respirator.
-
Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[8][13] Do not use water directly on the spill.
-
Transfer: Using non-sparking tools, carefully scoop the absorbed material into a large, open-top container (e.g., a plastic bucket).[8]
-
Neutralize: Move the container to a fume hood. Slowly add a neutralizing solution (from Section 4) to the container until the absorbent material is thoroughly wetted.
-
Decontaminate the Area: Wipe the spill surface with a cloth soaked in the neutralizing solution. Allow the solution to remain on the surface for at least 15 minutes before a final wipe-down.[9]
-
Manage Waste: Treat the container with the neutralized spill material as described in Step 3 of the disposal protocol (leave vented for 48 hours).
Disposal Workflow Visualization
The following diagram outlines the logical flow for the safe neutralization and disposal of isocyanate waste.
Caption: Isocyanate Waste Neutralization and Disposal Workflow.
Final Waste Management
After the 48-hour neutralization period, the resulting mixture is still considered hazardous chemical waste. It must be disposed of in accordance with all federal, state, and local environmental regulations.
-
Labeling: Securely close (but do not hermetically seal) the container and label it clearly as "Hazardous Waste: Neutralized Isocyanate Waste" with the date of neutralization.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[8] Do not pour this waste down the drain.
Emergency First Aid
Immediate action is required in case of exposure.
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][14]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[14] Remove contaminated clothing. A polyglycol-based cleanser or corn oil may also be effective.[14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[2][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and have the person drink water or milk to dilute the chemical.[5][14] Seek immediate medical attention.
References
- 1. capotchem.cn [capotchem.cn]
- 2. georganics.sk [georganics.sk]
- 3. This compound 97 69922-27-6 [sigmaaldrich.com]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. actsafe.ca [actsafe.ca]
- 6. isca.me [isca.me]
- 7. profoam.com [profoam.com]
- 8. fsi.co [fsi.co]
- 9. safetyinnumbers.ca [safetyinnumbers.ca]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. compositesone.com [compositesone.com]
- 12. benchchem.com [benchchem.com]
- 13. Control measures guide - Canada.ca [canada.ca]
- 14. MDI or TDI: First Aid Guidance - American Chemistry Council [americanchemistry.com]
Navigating the Synthesis Landscape: A Researcher's Guide to Handling 2-Fluoro-5-(trifluoromethyl)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily dance with both discovery and hazard. Among the vast array of reagents utilized, isocyanates, and specifically 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate, present a unique set of challenges that demand meticulous planning and unwavering adherence to safety protocols. This guide, born from extensive experience in laboratory safety and chemical handling, moves beyond a simple checklist to provide a comprehensive operational and disposal plan. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
The Inherent Risks: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, prized for its ability to readily form urea, urethane, and amide linkages. However, the very reactivity that makes it a powerful synthetic tool also renders it a significant occupational hazard. The isocyanate group (-NCO) is highly susceptible to nucleophilic attack, reacting exothermically with a wide range of compounds, including water, alcohols, and amines.
The primary health hazards associated with this compound, as outlined in its Material Safety Data Sheet (MSDS), include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2] This is a critical concern, as initial sensitization can lead to severe reactions upon subsequent, even minimal, exposure.[2][3]
Given these risks, a multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is not just recommended—it is imperative.
The Hierarchy of Control: Your First Line of Defense
Before a single piece of PPE is donned, the work environment itself must be engineered for safety. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) emphasize that engineering controls are the most effective means of minimizing isocyanate exposure.[4][5]
Essential Engineering Controls:
-
Fume Hood: All handling of this compound must be conducted within a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6][7]
-
Isolation: To the extent possible, designate a specific area within the fume hood for isocyanate reactions to prevent cross-contamination.[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are primary, a robust PPE plan is essential for safeguarding against accidental exposure. The following table summarizes the minimum PPE requirements for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical safety goggles and a full-face shield. | Protects against splashes and vapors that can cause severe eye irritation.[8][9][10] |
| Hands | Double-gloving with nitrile or butyl rubber gloves. | Provides a barrier against skin absorption, which can lead to both local irritation and systemic toxicity.[8][9][10] Latex gloves are not suitable.[6] |
| Body | A lab coat, supplemented with a chemically resistant apron or disposable suit for larger quantities or splash-prone procedures. | Prevents contamination of personal clothing and minimizes skin contact.[7][8][9] |
| Respiratory | A NIOSH-approved respirator is mandatory. The selection depends on the nature and scale of the work. | Protects against inhalation of harmful vapors, which can cause acute toxicity and respiratory sensitization.[6][9][10] |
Respiratory Protection: A Critical Choice
Due to the poor warning properties of isocyanates (i.e., they may not have a distinct odor until concentrations are already hazardous), NIOSH has not approved any air-purifying respirators for protection against them.[9][11] Therefore, the most protective option is a supplied-air respirator (SAR) .[6]
For short-duration, small-scale operations in a properly functioning fume hood, a full-facepiece respirator with organic vapor cartridges and P100 particulate filters may be considered, but this should be based on a thorough risk assessment and in consultation with your institution's environmental health and safety (EHS) department.[6][10] A comprehensive respiratory protection program, including fit testing and training, is an OSHA requirement.[4][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow provides a procedural guide for handling this compound from receipt to reaction quenching.
Caption: A stepwise workflow for the safe handling of this compound.
1. Preparation:
-
Review Documentation: Before entering the lab, thoroughly review the MSDS for this compound and your institution's standard operating procedures (SOPs) for handling hazardous chemicals.[6]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above.
-
Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and the sash is at the appropriate working height. Have a spill kit readily accessible.
2. Handling and Reaction:
-
Inert Atmosphere: This compound is moisture-sensitive.[12] All transfers and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Weighing: If possible, weigh the reagent directly into the reaction vessel within the fume hood. If external weighing is necessary, use a sealed container.
-
Reaction Quenching: Upon completion, the reaction must be carefully quenched. A common method is the slow addition of a high-boiling point alcohol, such as isopropanol or butanol, to the cooled reaction mixture. This will convert any remaining isocyanate into a less reactive urethane.
Disposal Plan: Managing Isocyanate Waste
Improper disposal of isocyanate waste can pose a significant risk to personnel and the environment. All waste streams containing this compound must be treated as hazardous.
1. Neutralization of Residual Reagent:
-
Small amounts of residual isocyanate can be neutralized by reacting with a decontaminating solution. A common formulation is a 5% solution of sodium carbonate in water with a small amount of detergent. The reaction should be carried out in a fume hood with stirring, and the container should be loosely capped to allow for the venting of carbon dioxide gas that may be generated.
2. Waste Segregation and Labeling:
-
Liquid Waste: Collect all liquid waste containing the isocyanate or its derivatives in a clearly labeled, sealed container. The label should include "Hazardous Waste," the chemical name, and the associated hazards (Toxic, Corrosive).
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, and absorbent materials from spills, must be placed in a designated hazardous waste container.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's EHS department in accordance with federal, state, and local regulations.[13][14] Do not pour any isocyanate-containing waste down the drain.[13]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and decisive action is crucial.
1. Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[13]
-
Remove all contaminated clothing.
-
Seek immediate medical attention.
2. Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][15]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
3. Inhalation:
-
Move the affected individual to fresh air immediately.[13]
-
If breathing is difficult, administer oxygen.
-
Seek immediate medical attention.
4. Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill using a chemical absorbent from your spill kit. Do not use combustible materials like sawdust.
-
For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
By integrating these principles of engineering controls, diligent use of PPE, and adherence to established operational and disposal plans, you can confidently and safely utilize this compound in your research endeavors. Remember, a culture of safety is the bedrock of scientific innovation.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 3. cdph.ca.gov [cdph.ca.gov]
- 4. osha.gov [osha.gov]
- 5. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. lakeland.com [lakeland.com]
- 8. compositesone.com [compositesone.com]
- 9. Control measures guide - Canada.ca [canada.ca]
- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 11. canada.ca [canada.ca]
- 12. Cas 69922-27-6,this compound | lookchem [lookchem.com]
- 13. georganics.sk [georganics.sk]
- 14. tcichemicals.com [tcichemicals.com]
- 15. 69922-27-6 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
